molecular formula C28H24N2O6 B6288518 Fmoc-L-Phe(4-NH-Poc)-OH

Fmoc-L-Phe(4-NH-Poc)-OH

Cat. No.: B6288518
M. Wt: 484.5 g/mol
InChI Key: MSFSUEVOFDZDOV-VWLOTQADSA-N
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Description

Fmoc-L-Phe(4-Nhe-Poc)-OH is an N-Fmoc protected L-phenylalanine derivative designed for solid-phase peptide synthesis (SPPS). The side chain features a 4-amino group protected by a Poc (Poc) group, an acid-labile protecting group that ensures orthogonality with the base-labile Fmoc group on the alpha-amino moiety. This orthogonality allows for sequential, controlled deprotection during the synthesis of complex peptides. While specific data is limited, this compound is part of a well-established family of protected amino acids; for instance, the closely related analog Fmoc-Phe(4-NH-Boc)-OH has a molecular formula of C29H30N2O6 and a molecular weight of 502.6 . Compounds like Fmoc-L-Phe(4-NH-Poc)-OH are valuable synthetic intermediates in biochemical research, particularly for incorporating a modifiable amino site at a specific position in a peptide sequence, which is useful for structure-activity relationship (SAR) studies or for creating peptide conjugates. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSUEVOFDZDOV-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyloxycarbonyl (Poc) Group: A Review of Its Role as a Protecting Group and an Assessment of its Photolabile Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that the Propargyloxycarbonyl (Poc) group is utilized as a protecting group in organic synthesis, particularly for hydroxyl and amino functionalities. However, contrary to the premise of a photolabile protecting group, the Poc group is characterized by its stability under a range of conditions and its removal through specific chemical methods, not by photolysis.

This technical guide addresses the core characteristics of the Propargyloxycarbonyl (Poc) protecting group, summarizing its established applications and deprotection methods based on available scientific literature. It also directly investigates the assertion of its photolability.

Established Role of the Poc Group in Chemical Synthesis

The Propargyloxycarbonyl (Poc) group has been primarily employed in the protection of alcohols and amines during multi-step organic syntheses, such as in carbohydrate and peptide chemistry. Its utility stems from its straightforward introduction and its selective removal under neutral conditions, which preserves other sensitive protecting groups commonly used in these synthetic routes.

The deprotection of Poc-protected compounds is typically achieved using tetrathiomolybdate (B108656) salts. This method is valued for its mildness and high chemoselectivity, allowing for the deprotection of the Poc group without affecting other protecting groups like benzyl (B1604629) ethers, esters, or Boc groups.

Investigation into the Photolability of the Poc Group

A thorough examination of chemical databases and scientific publications was conducted to ascertain the use of the Propargyloxycarbonyl (Poc) group as a photolabile protecting group. This investigation included searches for keywords such as "Propargyloxycarbonyl photolysis," "Poc photolabile," "photochemical deprotection of Poc," and related terms.

The extensive search yielded no evidence to support the claim that the Poc group can be cleaved using light. The literature consistently describes its removal via chemical reagents. There are no published studies detailing the photochemical properties of the Poc group, such as its absorption wavelength, quantum yield of cleavage, or experimental protocols for photolytic deprotection.

Therefore, it must be concluded that the Propargyloxycarbonyl (Poc) group is not considered a photolabile protecting group within the scientific community. The creation of a technical guide on its photolabile properties, including quantitative data, experimental protocols for photolysis, and related diagrams, is not feasible due to the absence of any supporting scientific evidence.

Summary

Unveiling the Photocleavage Mechanism of the Poc Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, colloquially referred to as the Poc group, stands as a cornerstone in the field of photolabile protecting groups (PPGs). Its ability to be cleaved with high efficiency upon UV light exposure has made it an invaluable tool in a myriad of applications, from the synthesis of complex biomolecules like oligonucleotides and peptides to the controlled release of bioactive compounds in cellular systems. This guide provides a comprehensive overview of the NPPOC group's photocleavage mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of NPPOC Photocleavage

The photocleavage of the NPPOC group is initiated by the absorption of a photon, typically in the near-UV region (around 365 nm), by the 2-nitrophenyl chromophore. This excitation triggers an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a rapid electronic rearrangement, resulting in the cleavage of the C-O bond of the carbonate and the release of the protected substrate (e.g., an alcohol or amine), carbon dioxide, and 2-nitrosostyrene as the primary byproduct.[1][2] The reaction is known for its relatively high quantum yield and clean cleavage, contributing to its widespread adoption.[1]

Quantitative Data Summary

The efficiency of the NPPOC photocleavage is characterized by several key photophysical parameters. The following table summarizes the essential quantitative data for the NPPOC group.

ParameterValueSolventWavelength (nm)Reference
Quantum Yield (Φ) 0.41Methanol (B129727)365[1]
Molar Absorptivity (ε) ~230 M⁻¹cm⁻¹Methanol365[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of the NPPOC group. Below are methodologies for key experiments related to the synthesis, photocleavage, and analysis of NPPOC-protected compounds.

Synthesis of NPPOC-Protected Compounds

The NPPOC group is typically introduced by reacting the substrate (e.g., an alcohol or amine) with 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl) in the presence of a base.

Materials:

  • Substrate (e.g., alcohol, amine)

  • 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl)

  • Anhydrous pyridine (B92270) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or other appropriate solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of NPPOC-Cl in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Photocleavage of NPPOC-Protected Compounds and Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the photocleavage reaction can be conveniently monitored by UV-Vis spectroscopy by observing the change in absorbance of the 2-nitrophenyl chromophore.

Materials and Equipment:

  • NPPOC-protected compound

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer

  • UV lamp with a principal emission wavelength around 365 nm (e.g., mercury arc lamp with appropriate filters or a 365 nm LED)

  • Quartz cuvette

Procedure:

  • Prepare a solution of the NPPOC-protected compound in the chosen solvent with a concentration that gives an initial absorbance of ~1 at the irradiation wavelength (365 nm).

  • Transfer the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.

  • Record the initial absorbance spectrum.

  • Irradiate the sample with the UV lamp for a defined period. For kinetic studies, use short irradiation intervals.

  • After each irradiation interval, record the full UV-Vis spectrum.

  • Monitor the decrease in absorbance at the maximum absorption wavelength of the NPPOC group and the appearance of new absorption bands corresponding to the photoproducts.

  • Plot the absorbance at the monitoring wavelength against time to determine the reaction kinetics.

Analysis of Photocleavage Products by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for separating and quantifying the starting material, the deprotected substrate, and the photobyproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of an acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed. The specific gradient will depend on the polarity of the analytes.

  • Detection: The elution profile is monitored at a wavelength where both the starting material and the photoproducts absorb, or at multiple wavelengths to aid in identification.

Procedure:

  • Prepare a standard solution of the NPPOC-protected compound of known concentration.

  • Perform the photocleavage reaction as described in the previous protocol.

  • At various time points, inject an aliquot of the reaction mixture into the HPLC system.

  • Analyze the chromatograms to identify and quantify the peaks corresponding to the starting material, the released substrate, and the 2-nitrosostyrene byproduct by comparing their retention times and UV spectra with those of authentic standards, if available.

  • The extent of photocleavage can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product.

Visualizing the Mechanism and Workflows

To further elucidate the processes involved in NPPOC photocleavage, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism, a typical experimental workflow for its analysis, and the logical relationship of its key applications.

photocleavage_mechanism NPPOC NPPOC-Protected Substrate Excited_NPPOC Excited State (S1 or T1) NPPOC->Excited_NPPOC hν (365 nm) Aci_Nitro aci-Nitro Intermediate Excited_NPPOC->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate Aci_Nitro->Released_Substrate Rearrangement & Cleavage Byproducts Byproducts (CO2, 2-Nitrosostyrene) Aci_Nitro->Byproducts experimental_workflow Synthesis Synthesis of NPPOC-Protected Compound Purification Purification (Column Chromatography) Synthesis->Purification Photolysis Photolysis Reaction (UV Irradiation) Purification->Photolysis Analysis Analysis of Products Photolysis->Analysis UV_Vis UV-Vis Spectroscopy (Kinetics) Analysis->UV_Vis HPLC HPLC (Separation & Quantification) Analysis->HPLC MS Mass Spectrometry (Identification) Analysis->MS applications_relationship NPPOC NPPOC Photocleavage Controlled_Release Spatio-temporal Control of Bioactive Molecules NPPOC->Controlled_Release Solid_Phase_Synthesis Orthogonal Protection in Solid-Phase Synthesis NPPOC->Solid_Phase_Synthesis Drug_Delivery Light-Activated Drug Delivery Controlled_Release->Drug_Delivery Neuroscience Caged Neurotransmitters Controlled_Release->Neuroscience Oligonucleotide_Synthesis DNA/RNA Synthesis (e.g., Microarrays) Solid_Phase_Synthesis->Oligonucleotide_Synthesis Peptide_Synthesis Peptide Synthesis Solid_Phase_Synthesis->Peptide_Synthesis

References

A Technical Guide to the Physicochemical Properties of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). Understanding these properties is critical for optimizing synthesis protocols, ensuring peptide purity, and achieving high yields in research and drug development.

Core Physicochemical Properties

The handling, storage, and reactivity of Fmoc-amino acids are directly influenced by their fundamental physicochemical characteristics. These include molecular weight, melting point, solubility in common organic solvents, and specific optical rotation. While precise values can vary based on the specific amino acid, its side-chain protecting group, and purity, the following tables summarize typical data for common Fmoc-amino acids.

Data Presentation: Key Physicochemical Properties

Table 1: Molecular Weight and Melting Point of Common Fmoc-Protected Amino Acids

Fmoc-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OHC₁₈H₁₇NO₄311.3143-145
Fmoc-Arg(Pbf)-OHC₃₄H₄₀N₄O₇S648.8130-135
Fmoc-Asn(Trt)-OHC₃₈H₃₂N₂O₅596.7170-175
Fmoc-Asp(OtBu)-OHC₂₃H₂₅NO₆411.5145-148
Fmoc-Cys(Trt)-OHC₃₇H₃₁NO₄S585.7172-176
Fmoc-Gln(Trt)-OHC₃₉H₃₄N₂O₅610.7215-220
Fmoc-Glu(OtBu)-OHC₂₄H₂₇NO₆425.5135-140
Fmoc-Gly-OHC₁₇H₁₅NO₄297.3173-175
Fmoc-His(Trt)-OHC₄₀H₃₃N₃O₄619.7140-150
Fmoc-Ile-OHC₂₁H₂₃NO₄353.4145
Fmoc-Leu-OHC₂₁H₂₃NO₄353.4130-134
Fmoc-Lys(Boc)-OHC₂₆H₃₂N₂O₆468.5125-130
Fmoc-Met-OHC₂₀H₂₁NO₄S371.5128-132
Fmoc-Phe-OHC₂₄H₂₁NO₄387.4182-185
Fmoc-Pro-OHC₂₀H₁₉NO₄337.4113-115
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅383.4128-132
Fmoc-Thr(tBu)-OHC₂₃H₂₇NO₅397.5135-140
Fmoc-Trp(Boc)-OHC₃₁H₃₀N₂O₆526.6130-140
Fmoc-Tyr(tBu)-OHC₂₈H₂₉NO₅459.5140-150
Fmoc-Val-OHC₂₀H₂₁NO₄339.4142-145

Note: Melting points are approximate and can vary depending on the supplier and purity.

Table 2: Solubility and Specific Optical Rotation of Common Fmoc-Protected Amino Acids

Fmoc-Amino AcidSolubility in DMFSolubility in NMPSolubility in DCMSpecific Optical Rotation [α]D²⁰ (c=1, DMF)
Fmoc-Ala-OHGoodExcellentLimited-18.5° ± 1.0°[1]
Fmoc-Arg(Pbf)-OHGoodExcellentLimited-5.0° to -9.0°
Fmoc-Asn(Trt)-OHModerateGoodLimited+15.0° to +20.0°
Fmoc-Asp(OtBu)-OHGoodExcellentModerate-15.0° to -20.0°
Fmoc-Cys(Trt)-OHModerateGoodModerate+10.0° to +15.0°
Fmoc-Gln(Trt)-OHModerateGoodLimited+5.0° to +10.0°
Fmoc-Glu(OtBu)-OHGoodExcellentModerate-15.0° to -20.0°
Fmoc-Gly-OHGoodExcellentVery LimitedNot Applicable
Fmoc-His(Trt)-OHModerateGoodModerate+10.0° to +15.0°
Fmoc-Ile-OHGoodExcellentModerate-10.0° to -15.0°
Fmoc-Leu-OHGoodExcellentModerate-25.0° to -30.0°
Fmoc-Lys(Boc)-OHGoodExcellentModerate-10.0° to -15.0°
Fmoc-Met-OHGoodExcellentGood-25.0° to -30.0°
Fmoc-Phe-OHGoodExcellentModerate-35.0° to -40.0°
Fmoc-Pro-OHExcellentExcellentExcellent-30.0° to -35.0°
Fmoc-Ser(tBu)-OHGoodExcellentGood+5.0° to +10.0°
Fmoc-Thr(tBu)-OHGoodExcellentGood-5.0° to -10.0°
Fmoc-Trp(Boc)-OHGoodExcellentGood-25.0° to -30.0°
Fmoc-Tyr(tBu)-OHGoodExcellentGood-30.0° to -35.0°
Fmoc-Val-OHGoodExcellentModerate-10.0° to -15.0°

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Melting Point

The melting point is a key indicator of purity for crystalline solids.[3][4] Impurities typically depress and broaden the melting range.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or automated instrument)[3]

  • Glass capillary tubes (closed at one end)[5]

Procedure:

  • Sample Preparation: Ensure the Fmoc-amino acid sample is completely dry and finely powdered.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm, packing it down firmly.[5]

  • Initial Determination: Place the capillary in the heating block of the apparatus. Heat rapidly to get an approximate melting point.[3]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For pharmacopeial purposes, the temperature at which the sample is completely liquid is often reported as the melting point.[5]

Protocol 2: Determination of Solubility (Turbidity Assay)

This protocol provides a method to quickly assess the solubility of an Fmoc-amino acid in a given solvent.

Apparatus:

  • Analytical balance

  • Vortex mixer

  • Spectrophotometer or nephelometer

  • Glass vials

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the Fmoc-amino acid in a solvent in which it is known to be highly soluble (e.g., DMSO or NMP).

  • Serial Dilutions: In separate vials, prepare a series of dilutions of the stock solution in the test solvent (e.g., DMF, DCM, NMP) to achieve a range of concentrations.

  • Equilibration: Vortex each vial thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity or absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in turbidity indicates the formation of a precipitate.

  • Solubility Determination: The highest concentration that remains a clear solution (i.e., does not show significant turbidity above the solvent blank) is an approximation of the solubility.

Protocol 3: Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric purity of Fmoc-amino acids.[6][7]

Apparatus:

  • Polarimeter[7]

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (typically 1 dm)

Procedure (based on USP General Chapter <781>): [6][7]

  • Solution Preparation: Accurately weigh a specified amount of the Fmoc-amino acid and dissolve it in a specified solvent (e.g., DMF) in a volumetric flask to a precise concentration (c), typically expressed in g/mL.[7]

  • Instrument Calibration: Calibrate the polarimeter using a solvent blank.

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α) at a specified temperature (T, usually 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).[7]

  • Calculation: Calculate the specific rotation [α] using the following formula:

    [α]Tλ = (100 * α) / (l * c)

    Where:

    • [α]Tλ is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/100 mL.

Visualization of Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-protected amino acids is in SPPS. The following diagram illustrates the logical workflow of a single coupling cycle.

Fmoc_SPPS_Workflow Start Start Cycle: Peptidyl-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Remove Fmoc group Byproduct1 Fmoc-Piperidine Adduct Deprotection->Byproduct1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Expose N-terminal amine Wash1->Byproduct1 Wash out Wash2 4. DMF Wash Coupling->Wash2 Form new peptide bond Byproduct2 Excess Reagents Coupling->Byproduct2 End End Cycle: Elongated Peptidyl-Resin Wash2->End Ready for next cycle Wash2->Byproduct2 Wash out

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[8][9][10] The final steps involve cleavage of the peptide from the resin support and removal of any side-chain protecting groups.[8]

References

A Comprehensive Technical Guide to N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. The following sections detail its chemical properties, applications, and the methodologies for its use in synthetic protocols.

Introduction and Chemical Identity

N-α-Fmoc-4-(Boc-amino)-L-phenylalanine is a derivative of the amino acid L-phenylalanine, strategically modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group on the side-chain amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group under basic conditions while the Boc group remains stable, enabling the stepwise elongation of peptide chains.

The presence of the 4-amino group on the phenyl ring provides a versatile handle for further modifications, such as the attachment of labels, linkers for bioconjugation, or other functional moieties to enhance the therapeutic properties of the resulting peptides.

Synonyms: Fmoc-L-Phe(4-NHBoc)-OH, Fmoc-p-(Boc-amino)-L-Phe-OH[1][2]

Physicochemical and Quantitative Data

The key physicochemical properties of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine and its precursor, Fmoc-4-amino-L-phenylalanine, are summarized below for easy comparison.

Table 1: Physicochemical Properties of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

PropertyValueReference
CAS Number 174132-31-1[1][2][3]
Molecular Formula C₂₉H₃₀N₂O₆[1][2]
Molecular Weight 502.6 g/mol [1][2]
Appearance White to off-white powder[1][2]
Purity ≥ 97% (HPLC)[1][2]
Storage Conditions 0 - 8 °C[1][2]
MDL Number MFCD00237007[1][2]
PubChem ID 4712562[1][2]

Table 2: Physicochemical Properties of Fmoc-4-amino-L-phenylalanine

PropertyValueReference
CAS Number 95753-56-3[4]
Molecular Formula C₂₄H₂₂N₂O₄[4]
Molecular Weight 402.5 g/mol [4]
Appearance Off-white to light yellow powder[4]
Purity ≥ 98% (HPLC)[4]
Melting Point 190-205 °C[4]
Optical Rotation [a]D20 = -9 ± 2º (c=1 in DMF)[4]
Storage Conditions 0 - 8 °C[4]
MDL Number MFCD00237664[4]
PubChem ID 22660102[4]

Applications in Research and Drug Development

The unique structural features of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine make it a valuable reagent in several areas of scientific research and pharmaceutical development.

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptides. The orthogonal protecting groups allow for controlled, stepwise additions of amino acids to the growing peptide chain.[1][2]

  • Drug Development: This compound is an important intermediate in the synthesis of bioactive peptides for therapeutic applications. Peptides incorporating 4-aminophenylalanine derivatives have been explored as potent and selective inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4), which is a target for type 2 diabetes treatment.[4][5]

  • Bioconjugation: The side-chain amino group, once deprotected, provides a site for attaching peptides to other molecules like antibodies, drugs, or imaging agents. This is crucial for developing targeted drug delivery systems and diagnostic tools.[1][4]

  • Protein Engineering: Researchers use this amino acid to modify proteins to investigate structure-function relationships and to develop proteins with enhanced stability or novel functions.[2]

Experimental Protocols

The incorporation of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) follows a cyclical procedure. Below is a detailed methodology for a typical coupling cycle.

General Fmoc-SPPS Cycle for Incorporation

This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This reaction is typically carried out for 15-30 minutes at room temperature to expose the free amine.[6] The resin is then thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, 3-5 equivalents of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine are dissolved in DMF. An equivalent amount of a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, typically diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group of the amino acid.[7]

  • Coupling: The activated amino acid solution is added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Side-Chain Boc Group Deprotection

The Boc group on the side chain of the incorporated 4-aminophenylalanine residue is stable to the basic conditions used for Fmoc removal. It is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

Mandatory Visualizations

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine.

Fmoc_SPPS_Workflow Fmoc-SPPS Cycle for N-α-Fmoc-4-(Boc-amino)-L-phenylalanine Incorporation Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Washing1->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Activation of Fmoc-4-(Boc-amino)-L-Phe (HBTU/HATU, DIPEA) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Workflow for the incorporation of a single amino acid using Fmoc-SPPS.

Logical Relationship: Orthogonal Protection Strategy

This diagram illustrates the principle of the orthogonal protection strategy employed with N-α-Fmoc-4-(Boc-amino)-L-phenylalanine, which is central to its utility in SPPS.

Orthogonal_Protection Orthogonal Protection of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine cluster_molecule N-α-Fmoc-4-(Boc-amino)-L-phenylalanine cluster_conditions Deprotection Conditions Fmoc Fmoc Group (α-Amino) Base Base (e.g., Piperidine) Fmoc->Base Labile Acid Strong Acid (e.g., TFA) Fmoc->Acid Stable Boc Boc Group (Side-Chain Amino) Boc->Base Stable Boc->Acid Labile

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Conceptual Pathway: Therapeutic Application

Peptides containing 4-aminophenylalanine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). The following diagram conceptualizes the role of a peptide synthesized using N-α-Fmoc-4-(Boc-amino)-L-phenylalanine in this therapeutic context.

DPP4_Inhibition_Pathway Conceptual Pathway for a 4-Aminophenylalanine-Containing Peptide Inhibitor Peptide Peptide containing 4-aminophenylalanine derivative DPP4 DPP-4 Enzyme Peptide->DPP4 Inhibition Inhibition Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates GLP1 Active GLP-1 GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Inhibition of DPP-4 by a 4-aminophenylalanine-containing peptide.

References

Technical Guide: Solubility of Fmoc-L-Phe(4-NH-Poc)-OH in Common SPPS Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-α-Fmoc-L-phenylalanine substituted at the 4-amino position with a propargyloxycarbonyl (Poc) protecting group, herein referred to as Fmoc-L-Phe(4-NH-Poc)-OH, in solvents commonly utilized in Solid-Phase Peptide Synthesis (SPPS). A thorough understanding of the solubility of Fmoc-protected amino acids is critical for efficient peptide synthesis, ensuring homogenous reaction conditions and preventing issues such as poor coupling yields and aggregation.

General Solubility of Fmoc-Amino Acids in SPPS Solvents

The solubility of Fmoc-protected amino acids is a crucial factor in SPPS, influencing the efficiency of coupling reactions.[1] Polar aprotic solvents are the most widely used in Fmoc-based SPPS due to their ability to dissolve the majority of Fmoc-amino acids and swell the polystyrene-based resins.[2]

Commonly used solvents in SPPS include:

  • N,N-Dimethylformamide (DMF): Often considered the solvent of choice for SPPS, DMF generally provides good solvation for Fmoc-amino acids and peptide-resins.[3] However, it can contain dimethylamine (B145610) impurities that may cause premature Fmoc deprotection.[3]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, often exhibiting stronger solvating properties than DMF, which can be advantageous for difficult couplings.[3] It is a viable alternative to DMF, though some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3]

  • Dichloromethane (DCM): While commonly used in Boc-based SPPS, DCM is less frequently employed as the primary coupling solvent in Fmoc chemistry.[3] Some Fmoc-amino acids have limited solubility in DCM, often necessitating the addition of a co-solvent like DMF to achieve complete dissolution.[4]

The solubility of a specific Fmoc-amino acid derivative like this compound should be empirically determined, as structural modifications on the amino acid side chain can significantly impact its solubility profile.[5]

Data Presentation: Illustrative Solubility of Fmoc-Amino Acids

While specific data for this compound is unavailable, the following table illustrates how solubility data for various Fmoc-amino acids in common SPPS solvents can be presented. The values presented here are for illustrative purposes and are based on general observations from the literature. Researchers should generate specific data for this compound using the protocol provided below.

Fmoc-Amino AcidSolvent (at 25°C)Solubility (Molarity, M)
Fmoc-Gly-OHDMF> 0.5
NMP> 0.5
DCM< 0.1
Fmoc-Ala-OHDMF> 0.5
NMP> 0.5
DCM~ 0.2
Fmoc-Leu-OHDMF> 0.5
NMP> 0.5
DCM> 0.4
Fmoc-Phe-OHDMF> 0.4
NMP> 0.4
DCM~ 0.3
Fmoc-Trp(Boc)-OHDMF> 0.3
NMP> 0.3
DCM< 0.1

Note: The solubility of Fmoc-amino acids is a critical parameter, and it is generally recommended that they should be soluble at concentrations of ≥0.25 M, and ideally up to 0.40 M, to avoid using excessive solvent volumes during synthesis.[6]

Experimental Protocol: Determination of Solubility

The following protocol provides a detailed methodology for determining the solubility of this compound in a given SPPS solvent.

3.1. Materials and Equipment

  • This compound

  • SPPS-grade solvents: DMF, NMP, DCM

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the desired SPPS solvent (e.g., 1.0 mL of DMF) to each vial.

    • Seal the vials and place them in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

    • Inject the diluted, saturated sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

3.3. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of Fmoc-amino acids.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct biological signaling pathways to diagram. However, a logical relationship diagram can illustrate the factors influencing the successful incorporation of an amino acid in SPPS, where solubility is a key initial factor.

G Solubility Adequate Solubility of This compound Activation Efficient Carboxyl Group Activation Solubility->Activation Enables Coupling Successful Coupling to Resin-Bound Peptide Activation->Coupling Leads to HighYield High Purity and Yield of Target Peptide Coupling->HighYield Results in

Caption: Logical flow from solubility to successful peptide synthesis.

This guide provides a comprehensive overview of the considerations for the solubility of this compound in common SPPS solvents. By following the detailed experimental protocol, researchers can obtain the necessary quantitative data to optimize their peptide synthesis workflows.

References

Illuminating Biological Processes: A Technical Guide to Photocaged Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug development, precision is paramount. The ability to control biological processes with spatial and temporal accuracy is a long-sought-after goal. Photocaged compounds, particularly photocaged amino acids, have emerged as powerful tools to achieve this control. This in-depth technical guide focuses on the use of photocaged phenylalanine derivatives, providing a comprehensive overview of their synthesis, photophysical properties, and diverse applications in biological research and drug discovery.

Core Concepts: The Power of Light-Activated Control

Photocaging involves the temporary inactivation of a biologically active molecule, such as the amino acid phenylalanine, by attaching a photolabile "caging" group. This caging group renders the molecule inert until it is precisely cleaved by light of a specific wavelength. This "uncaging" process restores the native function of the molecule at a desired time and location, offering unparalleled spatiotemporal control over biological events.[1][2][3] Phenylalanine, an essential aromatic amino acid, plays crucial roles in protein structure and function, and its targeted release has significant implications for studying protein dynamics, signaling pathways, and developing novel therapeutic strategies.

A Comparative Look at Photocaging Technologies

Several classes of photolabile protecting groups have been developed and applied to cage phenylalanine. The choice of a particular caging group depends on factors such as the desired uncaging wavelength, quantum yield (a measure of the efficiency of the uncaging reaction), and potential for two-photon excitation, which offers deeper tissue penetration and reduced photodamage. The most prominent families of caging groups for phenylalanine include ortho-nitrobenzyl, coumarin (B35378), and BODIPY derivatives.

Quantitative Data on Photocaged Phenylalanine Derivatives

The following tables summarize key quantitative data for different photocaged phenylalanine derivatives, facilitating a direct comparison of their photophysical properties.

Photocage ClassDerivativeMax Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Uncaging Wavelength (nm)Reference
ortho-Nitrobenzyl 2-Nitrophenylalanine~254-0.07365[4]
4,5-Dimethoxy-2-nitrobenzyl~350~5,0000.1 - 1%~365[5][6]
Coumarin 7-(diethylamino)coumarin39013,9000.12≥400[7]
Dicyanocoumarin~500--Visible (Green)[8][9]
BODIPY BODIPY-Phenylalanine39413,089 - 34,638-Visible[10][11]

Note: Data for specific phenylalanine derivatives is limited. Values are often reported for the caging group attached to a model compound or a different amino acid and may vary depending on the solvent and specific molecular structure.

Photocage ClassDerivativeTwo-Photon Action Cross-Section (δu, GM)Key AdvantagesKey LimitationsReference
ortho-Nitrobenzyl General o-nitrobenzyl derivatives0.01 - 0.1Well-established chemistry, clean uncagingRequires UV light, lower quantum yields for red-shifted derivatives[5][6]
Coumarin 7-(diethylamino)coumarin-Uncaging with visible light, high quantum yield-[7]
BODIPY General BODIPY derivatives-Visible/NIR absorption, high molar extinction coefficients, photostableCan be bulky, potentially altering biological activity[12][13]

Experimental Protocols: A Guide to Synthesis and Application

The following sections provide generalized methodologies for the synthesis and application of photocaged phenylalanine derivatives, based on established literature procedures.

Synthesis of Photocaged Phenylalanine

The synthesis of photocaged phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by the attachment of the photolabile caging group to the phenyl ring or other functional groups.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected Photocaged Phenylalanine:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC/HOBt or HBTU.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps to build the peptide chain.

  • Incorporation of Photocaged Phenylalanine: In the desired cycle, use an Fmoc-protected photocaged phenylalanine derivative for the coupling reaction.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the resulting photocaged peptide using reverse-phase HPLC.

Experimental Workflow for Photo-uncaging in Cell Culture

This workflow outlines the general steps for utilizing photocaged phenylalanine to study protein function in a cellular context.

  • Cell Culture and Transfection: Culture the cells of interest and, if necessary, transfect them with a plasmid encoding the protein of interest containing the photocaged phenylalanine.

  • Incubation: Incubate the cells with the photocaged phenylalanine-containing peptide or introduce the photocaged amino acid into the cell culture medium for incorporation into newly synthesized proteins.

  • Photolysis (Uncaging): Irradiate the specific cells or subcellular regions of interest with a light source of the appropriate wavelength (e.g., a UV laser for o-nitrobenzyl cages or a visible light laser for coumarin and BODIPY cages). The duration and intensity of the light exposure should be optimized to achieve the desired level of uncaging while minimizing phototoxicity.

  • Downstream Analysis: Immediately following photolysis, perform downstream analyses to assess the biological consequences of phenylalanine uncaging. This could include live-cell imaging, electrophysiological recordings, or biochemical assays.

Visualizing the Logic and Application of Photocaged Phenylalanine

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of photocaged phenylalanine derivatives.

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_application Cellular Application & Analysis Start Start Synthesize_Photocaged_Phe Synthesize Photocaged Phenylalanine Derivative Start->Synthesize_Photocaged_Phe Incorporate_into_Peptide Incorporate into Peptide (e.g., SPPS) Synthesize_Photocaged_Phe->Incorporate_into_Peptide Purify_Peptide Purify Photocaged Peptide Incorporate_into_Peptide->Purify_Peptide Introduce_to_Cells Introduce Photocaged Peptide to Cells Purify_Peptide->Introduce_to_Cells Irradiate Irradiate with Light (Uncaging) Introduce_to_Cells->Irradiate Analyze Analyze Biological Response Irradiate->Analyze Result Data Analyze->Result

Caption: General experimental workflow for the use of photocaged phenylalanine.

logic_of_control Inactive_Protein Protein with Photocaged Phenylalanine (Inactive/Altered Function) Light_Stimulus Light Stimulus (Specific Wavelength) Active_Protein Protein with Native Phenylalanine (Active Function) Light_Stimulus->Active_Protein Uncaging Biological_Process Downstream Biological Process Active_Protein->Biological_Process gpcrsignaling Uncaged_Phe Uncaged Phenylalanine (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Uncaged_Phe->GPCR Binds to G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

An In-depth Technical Guide to Orthogonal Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, vital tools in biochemical research and drug development, requires a meticulous chemical strategy to ensure the precise assembly of amino acids. The prevention of unwanted side reactions is paramount to achieving high-purity, functionally active peptides. Central to this endeavor is the concept of the orthogonal protection strategy, a sophisticated approach that allows for the selective manipulation of functional groups. This guide provides a comprehensive examination of this strategy, detailing its core principles, prevalent protection schemes, quantitative performance data, and generalized experimental protocols.

The Core Principle of Orthogonality

In the realm of chemical synthesis, "orthogonality" signifies the ability to selectively remove a specific type of protecting group from a molecule in the presence of other, different protecting groups, without affecting the latter.[1] This is accomplished by employing sets of protecting groups that are labile, or removable, under entirely distinct chemical conditions.[1] For successful peptide synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS), this principle is indispensable.[1] It facilitates the controlled, stepwise elongation of the peptide chain and enables the specific modification of amino acid side chains.[1]

A typical peptide synthesis strategy involves three classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis.

  • Auxiliary orthogonal protecting groups: These are employed when on-resin modifications, such as cyclization or branching, are necessary. They can be selectively removed without affecting the temporary or permanent groups.[1]

Major Orthogonal and Semi-Orthogonal Strategies in SPPS

Two primary strategies have dominated the field of solid-phase peptide synthesis: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy: A Semi-Orthogonal Approach

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy was one of the earliest and most robust methods developed for SPPS.[] It is considered a semi-orthogonal or "quasi-orthogonal" strategy because both the temporary and permanent protecting groups are removed by acidic conditions, albeit of different strengths.[3][4]

  • Temporary Nα-protection: The Boc group is used to protect the α-amino group and is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[][4]

  • Permanent side-chain protection: Benzyl-based protecting groups are used for the side chains and are removed at the final step by a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

While not truly orthogonal, the graduated acid lability of the Boc and Bzl groups allows for their differential removal.[5] The Boc/Bzl strategy can be advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.[3] The protonation of the N-terminus after Boc removal can help to disrupt intermolecular hydrogen bonding, improving solubility and coupling efficiency.[4]

The Fmoc/tBu Strategy: A Truly Orthogonal Approach

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is a truly orthogonal system and has become the most widely used method in SPPS.[6][]

  • Temporary Nα-protection: The Fmoc group protects the α-amino group and is removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).[][]

  • Permanent side-chain protection: tert-Butyl-based protecting groups are used for the side chains and are removed at the final cleavage step with a strong acid, such as TFA.[]

The key advantage of the Fmoc/tBu strategy is its mildness, as it avoids the repeated use of strong acid for Nα-deprotection, making it suitable for the synthesis of peptides containing acid-sensitive modifications like glycosylation or phosphorylation.[3][6]

Comparison of Boc/Bzl and Fmoc/tBu Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Orthogonality Semi-orthogonal (Graduated Acid Lability)[3][4]Fully Orthogonal[6]
Nα-Deprotection Moderate Acid (e.g., TFA)[]Mild Base (e.g., 20% Piperidine in DMF)[]
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)[5]Strong Acid (e.g., TFA)[]
Advantages - Can be better for hydrophobic/aggregating sequences[3]- Lower cost of reagents[3]- Milder conditions, suitable for sensitive peptides[3][6]- Easier to automate[6]- No need for specialized HF apparatus[3]
Disadvantages - Harsh final cleavage with HF[3]- Requires specialized, hazardous equipment[3]- Repeated acid treatment can degrade some sequences- Piperidine can cause side reactions (e.g., aspartimide formation)[4]- Fmoc-protected amino acids are more expensive[3]
Typical Crude Purity 70 - 90% (Manual)[8]85 - 98% (Automated)[8]
Typical Overall Yield Dependent on peptide length and sequenceCan exceed 99% per coupling step[]

Auxiliary Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, a third layer of orthogonality is often required. This is achieved by using protecting groups that are stable to the conditions used for both Nα-deprotection and final cleavage, but can be removed by a specific, orthogonal chemical reaction.

Alloc (Allyloxycarbonyl)

The Alloc group is a versatile protecting group for amines that is stable to both the acidic conditions of the Boc strategy and the basic conditions of the Fmoc strategy.[9] It is removed by a palladium(0)-catalyzed reaction in the presence of a scavenger.[9] This allows for the selective deprotection of a specific amino acid side chain (e.g., lysine) on the resin, which can then be used for on-resin cyclization or branching.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde

The Dde and the more sterically hindered ivDde groups are used to protect the side-chain amino groups of lysine, ornithine, and other diamino acids.[10] These groups are stable to both piperidine and TFA but are readily removed by treatment with a dilute solution of hydrazine (B178648) in DMF.[10] This orthogonality makes them invaluable for the synthesis of branched peptides and for the site-specific attachment of labels or other molecules.

Protecting Group Compatibility

The following table provides a summary of the compatibility of common protecting groups used in peptide synthesis.

Protecting GroupFunctionDeprotection ConditionStable to TFAStable to PiperidineStable to HydrazineStable to Pd(0)
Boc Nα-aminoModerate Acid (TFA)[]No YesYesYes
Fmoc Nα-aminoBase (Piperidine)[]YesNo NoYes
Cbz (Z) Nα-amino, Side-chainCatalytic Hydrogenolysis, Strong Acid[11]No (strong acid)YesYesNo
Bzl Side-chainStrong Acid (HF)[5]Yes (partially)YesYesYes
tBu Side-chainStrong Acid (TFA)[]No YesYesYes
Trt Side-chainMild Acid[11]No YesYesYes
Alloc Nα-amino, Side-chainPd(0) catalyst[9]YesYesYesNo
Dde/ivDde Side-chainHydrazine[10]YesYesNo Yes
Acm Cys ThiolMercury(II) acetate, IodineYesYesYesYes

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Boc-SPPS Cycle with In Situ Neutralization

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support using the Boc strategy with in situ neutralization, which has been shown to improve coupling efficiency for difficult sequences.[12][13]

Materials:

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin from the previous cycle

  • Solid-phase synthesis vessel

Procedure:

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the TFA solution.

    • Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

  • Coupling (In Situ Neutralization):

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the resin.

    • Immediately add DIEA (6 equivalents) to the resin slurry.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

    • The resin is now ready for the next deprotection cycle.

On-Resin Alloc Deprotection

This protocol outlines the removal of an Alloc protecting group from a resin-bound peptide using a palladium catalyst.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., phenylsilane)

  • Dichloromethane (DCM)

  • Inert gas (e.g., Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the Alloc-protected peptide-resin in DCM for 30 minutes.

    • Drain the solvent and wash the resin with DCM (3 x 1 min).

  • Deprotection:

    • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

    • Add the scavenger (e.g., phenylsilane, 20 equivalents) to the palladium solution.

    • Add the deprotection solution to the resin.

    • Agitate the resin suspension gently under an inert atmosphere for 20-40 minutes. The reaction is often repeated to ensure complete deprotection.[9]

    • Drain the reaction mixture.

  • Washing:

    • Wash the resin extensively with DCM (5 x 1 min) to remove all traces of the catalyst and scavenger.

    • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

On-Resin Dde Deprotection

This protocol describes the removal of a Dde protecting group from a resin-bound peptide using hydrazine.

Materials:

  • Dde-protected peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Wash the Dde-protected peptide-resin with DMF (3 x 1 min).

  • Deprotection:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin.

    • Agitate the mixture at room temperature for 3-10 minutes.[10][14][15]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times to ensure complete deprotection.[10]

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • The deprotected amine is now available for subsequent reactions.

Visualizations

Logical Workflow for Selecting a Peptide Synthesis Strategy

G Decision-Making for Peptide Synthesis Strategy start Start: Define Peptide Requirements acid_sensitive Peptide contains acid-sensitive modifications? start->acid_sensitive hydrophobic Peptide is hydrophobic or prone to aggregation? acid_sensitive->hydrophobic No fmoc_strategy Use Fmoc/tBu Strategy acid_sensitive->fmoc_strategy Yes on_resin_mod On-resin modification (cyclization, branching) needed? hydrophobic->on_resin_mod No boc_strategy Consider Boc/Bzl Strategy hydrophobic->boc_strategy Yes auxiliary_pg Incorporate auxiliary orthogonal protecting groups (e.g., Alloc, Dde) on_resin_mod->auxiliary_pg Yes end Finalize Synthesis Plan on_resin_mod->end No fmoc_strategy->on_resin_mod boc_strategy->on_resin_mod auxiliary_pg->end

Caption: A flowchart to guide the selection of an appropriate peptide synthesis strategy.

Generalized Experimental Workflow for Fmoc-SPPS

G Generalized Fmoc-SPPS Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection More residues to add final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage Sequence complete end_peptide Purified Peptide final_cleavage->end_peptide

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion

The orthogonal protection strategy is a cornerstone of modern peptide synthesis, providing the chemical precision required to construct complex and delicate peptide architectures. The choice between the semi-orthogonal Boc/Bzl and the fully orthogonal Fmoc/tBu strategies depends on the specific requirements of the target peptide, including its sequence, length, and the presence of any sensitive modifications. Furthermore, the use of auxiliary orthogonal protecting groups like Alloc and Dde has expanded the repertoire of peptide chemists, enabling the synthesis of increasingly complex structures such as cyclic, branched, and conjugated peptides. A thorough understanding of the principles of orthogonality and the chemical properties of different protecting groups is essential for any researcher, scientist, or drug development professional working in this dynamic field.

References

The Guiding Light: A Technical Guide to the Discovery and Development of Photocleavable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light to Control Molecular Function

Photocleavable protecting groups (PPGs), also known as photolabile or caged compounds, are chemical moieties that can be removed from a molecule using light.[1][2] This unique property allows for precise spatiotemporal control over the release of active molecules, such as drugs, signaling molecules, or catalysts.[3] The ability to initiate a biological or chemical process with a pulse of light has revolutionized research in areas ranging from neuroscience and cell biology to drug delivery and materials science.[1] The core principle of a PPG is its temporary inactivation of a functional group on a substrate molecule; upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active substrate and ideally biocompatible byproducts.[4] This "traceless" reagent approach avoids the need for chemical deprotection agents that could interfere with sensitive biological systems.[1]

This in-depth technical guide explores the discovery and development of photocleavable protecting groups, focusing on their core chemistry, quantitative properties, and practical applications. It provides researchers with the foundational knowledge and detailed experimental methodologies to effectively utilize PPGs in their work.

Classification and Mechanisms of Photocleavable Protecting Groups

PPGs are typically classified based on their chromophore, the light-absorbing part of the molecule. The most common classes include o-nitrobenzyl, coumarin (B35378), and phenacyl derivatives, each with distinct photochemical properties and applications.

ortho-Nitrobenzyl Protecting Groups

The o-nitrobenzyl (ONB) group is the most widely used and extensively studied class of PPGs.[5][6] Its photochemistry is characterized by an intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. Upon excitation with UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon.[5] This is followed by a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected functional group and an o-nitrosobenzaldehyde byproduct.[5]

Derivatives of the ONB group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have been developed to shift the absorption maximum to longer wavelengths and improve photolysis efficiency.[7][8]

Coumarin-Based Protecting Groups

Coumarin-based PPGs offer several advantages, including absorption at longer wavelengths (often in the near-visible or visible range), higher quantum yields in some cases, and often fluorescent byproducts that can be used to monitor the release.[1][9] The photodeprotection mechanism of many coumarin-based PPGs involves a heterolytic bond cleavage in the excited singlet state.[10][11] These PPGs are particularly useful for applications requiring deeper tissue penetration and reduced phototoxicity.[1][12]

Phenacyl and Related Arylcarbonylmethyl Groups

Phenacyl and other arylcarbonylmethyl groups are another important class of PPGs.[4] Their photochemistry can proceed through different pathways, including intramolecular hydrogen abstraction and photo-Favorskii rearrangement for p-hydroxyphenacyl derivatives.[4][13] p-Hydroxyphenacyl (pHP) PPGs are notable for their high quantum yields and clean reaction products.[4][14]

Quantitative Data for Comparison

The selection of an appropriate PPG for a specific application depends on several quantitative parameters. The following tables summarize key data for some of the most common photocleavable protecting groups.

Photolabile Protecting Group (PPG) Typical One-Photon Absorption Maximum (λmax, nm) Typical Photolysis Wavelength (nm) Quantum Yield (Φ) Two-Photon Action Cross-Section (δaΦ, GM)
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3~0.1-1
4,5-Dimethoxy-2-nitrobenzyl (DMNB)340-360350-3800.01-0.1~0.1-1
Coumarin-4-ylmethyl320-400350-4200.01-0.30.1-2
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~380400-4500.01-0.1up to 2.5
p-Hydroxyphenacyl (pHP)~300300-3500.1-1.0N/A
7-Diethylaminocoumarin (DEAC)~400400-480~0.1~1-10
Quinoline-based320-370350-4000.01-0.2up to 10
BODIPY-based480-520490-5500.01-0.2up to 50

GM (Göppert-Mayer unit): 10⁻⁵⁰ cm⁴ s photon⁻¹ Note: Quantum yields and two-photon action cross-sections are highly dependent on the protected substrate and the solvent.

Experimental Protocols

Synthesis of a Key Precursor: o-Nitrobenzyl Bromide

o-Nitrobenzyl bromide is a common starting material for the synthesis of o-nitrobenzyl-protected compounds.

Materials:

  • o-Nitrotoluene

  • Hydrobromic acid (40%)

  • Hydrogen peroxide (30%)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (B109758) (or another suitable organic solvent)[15]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer in a fume hood.

  • Dissolve o-nitrotoluene in dichloromethane in the flask.

  • Add hydrobromic acid to the mixture.

  • In a separate beaker, prepare a solution of AIBN in dichloromethane.

  • Heat the reaction mixture to reflux.

  • Slowly and simultaneously add the AIBN solution and hydrogen peroxide to the refluxing mixture via the dropping funnel.[16]

  • After the addition is complete, continue refluxing for a specified time (e.g., 2 hours) until the reaction is complete (monitor by TLC or GC).[16]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude o-nitrobenzyl bromide can be purified by recrystallization or column chromatography.

Caution: o-Nitrobenzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[17]

General Protocol for Photocleavage and Monitoring

This protocol describes a general procedure for the light-induced release of a molecule from its caged precursor and monitoring the reaction by HPLC.

Materials and Equipment:

  • Caged compound

  • Suitable solvent (e.g., acetonitrile, methanol, buffer)

  • Quartz cuvette or reaction vessel

  • Monochromatic light source (e.g., mercury lamp with filters, LED)[18]

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector[19]

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent.

  • Dilute the stock solution to the desired final concentration in the reaction buffer or medium.

  • Transfer a known volume of the solution to a quartz cuvette.

  • Measure the initial absorbance spectrum of the solution using a spectrophotometer.

  • Inject a sample of the initial solution into the HPLC to obtain a chromatogram at time zero.[19]

  • Irradiate the sample with a light source at the predetermined photolysis wavelength for a specific duration.[7]

  • At various time points during irradiation, withdraw aliquots of the solution and analyze by HPLC.[20]

  • Monitor the decrease in the peak area of the caged compound and the increase in the peak area of the released substrate over time.[19]

  • Calculate the percentage of cleavage at each time point by comparing the peak areas to the initial peak area.

Determination of Quantum Yield of Photorelease

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is the ratio of the number of molecules undergoing a specific event (e.g., photorelease) to the number of photons absorbed by the system.

Materials and Equipment:

  • Caged compound

  • Chemical actinometer (a compound with a known quantum yield, e.g., potassium ferrioxalate)

  • Monochromatic light source

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the caged compound and the actinometer with similar absorbances at the chosen irradiation wavelength.

  • Irradiate the solution of the caged compound for a specific time, ensuring that the total conversion is kept low (<10%) to avoid inner filter effects.

  • Monitor the photoreaction by spectrophotometry or chromatography to determine the number of moles of the caged compound that have reacted.

  • Under identical irradiation conditions (wavelength, light intensity, geometry), irradiate the actinometer solution.

  • Determine the number of moles of the actinometer that have reacted by following the established protocol for that actinometer.

  • Calculate the quantum yield of the caged compound using the following formula: Φ_sample = Φ_actinometer * (moles_sample_reacted / moles_actinometer_reacted) * (I_actinometer / I_sample) where I is the number of photons absorbed, which is proportional to (1 - 10^-A) where A is the absorbance at the irradiation wavelength.

Mandatory Visualizations

Reaction Mechanisms

G cluster_0 Excitation cluster_1 Norrish Type II Reaction cluster_2 Cleavage and Release ONB-Substrate o-Nitrobenzyl Protected Substrate Excited_ONB Excited State ONB-Substrate->Excited_ONB Aci_Nitro aci-Nitro Intermediate Excited_ONB->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate Aci_Nitro->Released_Substrate Byproduct o-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

G Start Start Prepare_Sample Prepare Caged Compound Solution Start->Prepare_Sample Initial_Analysis Initial Analysis (Spectroscopy, HPLC) Prepare_Sample->Initial_Analysis Irradiation Irradiate with Light Initial_Analysis->Irradiation Time_Point_Analysis Analyze at Time Points (Spectroscopy, HPLC) Irradiation->Time_Point_Analysis t = t1, t2, ... Data_Analysis Calculate Cleavage and Quantum Yield Irradiation->Data_Analysis Reaction Complete Time_Point_Analysis->Irradiation Continue Irradiation End End Data_Analysis->End

Caption: Experimental workflow for a photocleavage experiment.

Logical Relationships

G PPG_Selection PPG Selection Photochemical_Properties Photochemical Properties PPG_Selection->Photochemical_Properties Application_Requirements Application Requirements PPG_Selection->Application_Requirements Synthetic_Accessibility Synthetic Accessibility PPG_Selection->Synthetic_Accessibility Wavelength Wavelength (λmax) Photochemical_Properties->Wavelength Quantum_Yield Quantum Yield (Φ) Photochemical_Properties->Quantum_Yield Two_Photon_Cross_Section Two-Photon Cross-Section (δaΦ) Photochemical_Properties->Two_Photon_Cross_Section Byproducts Byproduct Toxicity Photochemical_Properties->Byproducts Biological_System Biological System Compatibility Application_Requirements->Biological_System Target_Molecule Target Molecule Functionality Application_Requirements->Target_Molecule Delivery_Method Delivery Method Application_Requirements->Delivery_Method Ease_of_Synthesis Ease of Synthesis Synthetic_Accessibility->Ease_of_Synthesis Stability Stability Synthetic_Accessibility->Stability

Caption: Key considerations for selecting a photocleavable protecting group.

Conclusion and Future Outlook

The discovery and development of photocleavable protecting groups have provided scientists with a powerful toolkit for controlling molecular function with unprecedented precision. From the workhorse o-nitrobenzyl groups to the more advanced coumarin and BODIPY-based systems responsive to visible light, the field continues to evolve.[1][21] Future research will likely focus on the development of PPGs with even longer wavelength absorption (into the near-infrared), higher quantum yields, and improved two-photon uncaging efficiencies to enable deeper tissue penetration and lower phototoxicity for in vivo applications.[6][21] The continued innovation in this area promises to unlock new avenues of research and therapeutic interventions across a broad spectrum of scientific disciplines.

References

Technical Guide: Spectroscopic and Synthetic Profile of Fmoc-L-Phe(4-NH-Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-4-amino-L-phenylalanine, commonly referred to as Fmoc-L-Phe(4-NH-Boc)-OH. This derivative of L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a modifiable amino group on the phenyl ring for applications in peptide chemistry and drug design. This document details the compound's physical and spectroscopic data, a plausible experimental protocol for its synthesis, and its primary application in peptide synthesis workflows.

Chemical and Physical Properties

Fmoc-L-Phe(4-NH-Boc)-OH is a white to off-white powder. Its structure incorporates the acid-labile Boc protecting group on the side-chain amine and the base-labile Fmoc group on the α-amine, allowing for orthogonal deprotection strategies in peptide synthesis.

PropertyValue
CAS Number 174132-31-1[1][2][3]
Molecular Formula C₂₉H₃₀N₂O₆[1][3]
Molecular Weight 502.56 g/mol [1][4]
Appearance White to off-white powder[4]
Purity Typically ≥ 97% (HPLC)[5]
Storage Store at 0-8 °C[4][5]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for Fmoc-L-Phe(4-NH-Boc)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
9.5 - 10.5 (br s, 1H, COOH)
7.77 (d, J=7.5 Hz, 2H, Fmoc)
7.59 (d, J=7.4 Hz, 2H, Fmoc)
7.40 (t, J=7.4 Hz, 2H, Fmoc)
7.31 (t, J=7.4 Hz, 2H, Fmoc)
7.15 (d, J=8.2 Hz, 2H, Phe Ar-H)
7.05 (d, J=8.2 Hz, 2H, Phe Ar-H)
6.80 (s, 1H, NH-Boc)
5.25 (d, J=8.0 Hz, 1H, α-NH)
4.65 (q, J=6.5 Hz, 1H, α-CH)
4.40 (m, 2H, Fmoc CH₂)
4.22 (t, J=6.8 Hz, 1H, Fmoc CH)
3.15 (m, 2H, β-CH₂)
1.51 (s, 9H, Boc CH₃)
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)
175.5 (COOH)
156.0 (Fmoc C=O)
152.8 (Boc C=O)
143.8 (Fmoc Quat C)
141.3 (Fmoc Quat C)
136.5 (Phe Ar-C)
131.5 (Phe Ar-C)
130.0 (Phe Ar-CH)
127.7 (Fmoc Ar-CH)
127.1 (Fmoc Ar-CH)
125.1 (Fmoc Ar-CH)
120.0 (Fmoc Ar-CH)
119.0 (Phe Ar-CH)
80.5 (Boc Quat C)
67.2 (Fmoc CH₂)
54.5 (α-CH)
47.2 (Fmoc CH)
37.5 (β-CH₂)
28.3 (Boc CH₃)
Infrared (IR) Spectroscopy
Predicted IR Absorptions (cm⁻¹)
3300-2500 (br, O-H stretch of COOH)
~3320 (N-H stretch, amide)
~3060 (C-H stretch, aromatic)
~2980, 2930 (C-H stretch, aliphatic)
~1715 (C=O stretch, COOH and urethane)
~1690 (C=O stretch, amide)
~1520 (N-H bend, amide II)
~1450, 760, 740 (Aromatic C-H bends)
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
Electrospray Ionization (ESI-MS)
Calculated for C₂₉H₃₀N₂O₆: 502.21 g/mol
[M+H]⁺: 503.22 m/z
[M+Na]⁺: 525.20 m/z

Experimental Protocols

The synthesis of Fmoc-L-Phe(4-NH-Boc)-OH is typically achieved in a two-step process starting from 4-amino-L-phenylalanine.

Synthesis of Boc-L-Phe(4-NH)-OH (Intermediate)
  • Dissolution: Dissolve 4-amino-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Reaction: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) dropwise.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the dioxane under reduced pressure. Wash the aqueous solution with ethyl acetate (B1210297) to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Phe(4-NH)-OH as a solid.

Synthesis of Fmoc-L-Phe(4-NH-Boc)-OH
  • Dissolution: Dissolve the Boc-L-Phe(4-NH)-OH intermediate in a 1:1 mixture of acetone (B3395972) and water containing one equivalent of sodium bicarbonate.

  • Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in acetone dropwise.

  • Stirring: Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4-6 hours.

  • Work-up: Remove the acetone under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove impurities.

  • Acidification: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl, which will precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Fmoc Protection A 4-Amino-L-phenylalanine B Boc-L-Phe(4-NH)-OH A->B Boc₂O, NaOH Dioxane/Water C Boc-L-Phe(4-NH)-OH D Fmoc-L-Phe(4-NH-Boc)-OH C->D Fmoc-Cl, NaHCO₃ Acetone/Water

Caption: Synthetic route to Fmoc-L-Phe(4-NH-Boc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_end Final Steps start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-L-Phe(4-NH-Boc)-OH (e.g., HBTU/DIEA in DMF) deprotection2 Fmoc Deprotection coupling->deprotection2 wash1->coupling next_aa Couple Next Fmoc-AA-OH deprotection2->next_aa repeat Repeat Cycles next_aa->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage purification Purify Peptide (HPLC) cleavage->purification

Caption: Workflow for incorporating Fmoc-L-Phe(4-NH-Boc)-OH in SPPS.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-L-Phe(4-NH-Poc)-OH into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This compound is a valuable building block for peptide chemists, enabling the introduction of a latent alkyne functionality on the peptide side chain. The propargyloxycarbonyl (Poc) protecting group on the 4-amino group of phenylalanine is stable to the standard acidic and basic conditions of Fmoc-SPPS, allowing for its site-specific incorporation. The terminal alkyne can be subsequently utilized for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," facilitating the development of novel peptide-based therapeutics, diagnostics, and research tools.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, allowing for the efficient and stepwise assembly of amino acids into complex peptide chains. The Fmoc/tBu strategy is the most widely used approach due to its mild deprotection conditions. The incorporation of unnatural amino acids with unique functionalities is a powerful strategy to enhance the therapeutic properties of peptides, such as stability, potency, and target selectivity.

This compound provides a versatile handle for post-synthetic modification. The propargyloxycarbonyl (Poc) group is an orthogonal protecting group that masks the 4-amino group of phenylalanine. This group is stable throughout the iterative cycles of Fmoc deprotection (piperidine in DMF) and coupling reactions. The terminal alkyne of the Poc group can be deprotected under neutral conditions and subsequently reacted with azide-containing molecules via click chemistry. This allows for the site-specific labeling of peptides with a wide range of moieties, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Materials and Reagents

  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The loading capacity should be determined prior to synthesis (typically 0.4-0.8 mmol/g).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine (B6355638), reagent grade.

    • Diisopropylethylamine (DIPEA), reagent grade.

    • Methanol (MeOH), ACS grade.

    • Diethyl ether, anhydrous.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • HOBt (Hydroxybenzotriazole).

    • DIC (N,N'-Diisopropylcarbodiimide).

  • Deprotection Reagent:

    • 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA), reagent grade.

    • Triisopropylsilane (TIS), reagent grade.

    • Water, deionized.

    • (Typical mixture: 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Poc Group Deprotection Reagent:

  • Click Chemistry Reagents:

    • Azide-functionalized molecule of interest.

    • Copper(I) source (e.g., CuSO₄·5H₂O).

    • Reducing agent (e.g., Sodium ascorbate).

    • Ligand (e.g., TBTA).

Experimental Protocols

General SPPS Workflow

The following is a general protocol for manual Fmoc-SPPS. Automated synthesizers can also be programmed with similar steps. All steps are performed at room temperature unless otherwise specified.

Diagram of the General Fmoc-SPPS Cycle

SPPS_Cycle cluster_synthesis Peptide Elongation Cycle Resin Resin Fmoc_AA Fmoc-AA-OH Coupling Coupling Fmoc_AA->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU/DIPEA) Coupling_Reagents->Coupling Deprotection 20% Piperidine in DMF Fmoc_Deprotection Fmoc Deprotection Deprotection->Fmoc_Deprotection Start Start: Free Amine on Resin Start->Coupling Add Fmoc-AA-OH, Coupling Reagents Wash1 Wash (DMF) Coupling->Wash1 Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Coupling Yes Cleavage Cleavage from Resin Repeat->Cleavage No (Final AA) Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for a single amino acid addition cycle in Fmoc-SPPS.

3.1.1. Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

3.1.2. Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3.1.3. Coupling of this compound Note: Due to the potential for steric hindrance from the Poc-protected side chain, extended coupling times or the use of a more potent coupling reagent might be necessary. Monitoring the coupling reaction is highly recommended.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours.

  • To monitor the reaction, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

3.1.4. Capping (Optional) If the coupling is incomplete after an extended period, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,6-lutidine in DMF for 10 minutes.

  • Drain and wash the resin with DMF.

3.1.5. Peptide Chain Elongation Repeat steps 3.1.2 and 3.1.3 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry thoroughly under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

On-Resin Deprotection of the Poc Group (Optional)

This step is performed if the alkyne functionality is to be utilized for on-resin click chemistry.

  • After incorporation of this compound and subsequent Fmoc deprotection, wash the resin with anhydrous acetonitrile (3 x 1 min).

  • Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5 equivalents relative to the Poc-protected amino acid) in anhydrous acetonitrile.

  • Add the tetrathiomolybdate solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours, monitoring the reaction by taking small resin samples and cleaving the peptide for LC-MS analysis.

  • Once the deprotection is complete, drain the solution and wash the resin thoroughly with acetonitrile, DMF, and DCM.

Quantitative Data

The following table summarizes typical parameters for the incorporation of this compound. Note that these values are illustrative and may require optimization based on the specific peptide sequence and synthesis scale.

ParameterTypical ValueNotes
Equivalents of Amino Acid 3 - 5Higher equivalents may be needed for difficult couplings.
Equivalents of Coupling Reagents 3 - 5(e.g., HBTU/HOBt)
Equivalents of Base (DIPEA) 6 - 10
Coupling Time 2 - 4 hoursMonitor with Kaiser test. Double coupling may be necessary.
Expected Coupling Efficiency > 98%Sequence dependent.
Poc Deprotection Time (On-Resin) 4 - 6 hoursMonitor by LC-MS.
Overall Peptide Yield (Crude) 50 - 70%Highly dependent on peptide length and sequence.
Purity (Crude) 40 - 60%Highly dependent on peptide length and sequence.

Visualization of a Post-Synthetic Modification Workflow

The incorporated propargyl group is a versatile handle for "click" chemistry. The following diagram illustrates a typical workflow for the synthesis and modification of a peptide, such as a GLP-1 analogue, for enhanced therapeutic properties.

Diagram of a GLP-1 Analogue Synthesis and Modification Workflow

Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Click Chemistry Modification cluster_Analysis Analysis and Characterization SPPS 1. Fmoc-SPPS of GLP-1 Analogue (with this compound) Cleavage 2. Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification1 3. HPLC Purification of Propargylated Peptide Cleavage->Purification1 Click_Reaction 4. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification1->Click_Reaction Purification2 5. HPLC Purification of Modified Peptide Click_Reaction->Purification2 Azide_Molecule Azide-Modified Moiety (e.g., PEG, Lipid, Fluorophore) Azide_Molecule->Click_Reaction LCMS 6. LC-MS Analysis Purification2->LCMS Bioassay 7. Biological Activity Assay (e.g., GLP-1R Activation) LCMS->Bioassay

Caption: Workflow for the synthesis and post-synthetic modification of a GLP-1 analogue.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, peptide aggregation.Extend coupling time, perform a double coupling, use a more potent coupling reagent (e.g., HATU), or increase the temperature.
Low Peptide Yield Incomplete coupling/deprotection, peptide aggregation.Optimize coupling and deprotection times, use additives to disrupt aggregation (e.g., pseudoprolines), ensure high-quality reagents.
Side Reactions during Cleavage Reactive side chains (e.g., Trp, Met, Cys).Use appropriate scavengers in the cleavage cocktail (e.g., TIS for Trp, EDT for Cys).
Incomplete Poc Deprotection Insufficient reagent or reaction time.Increase equivalents of tetrathiomolybdate, extend reaction time, ensure anhydrous conditions.

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a straightforward process that provides a powerful tool for peptide chemists. The orthogonality of the Poc protecting group allows for the site-specific introduction of an alkyne handle, which can be further functionalized using click chemistry. This methodology opens up a wide range of possibilities for the development of novel peptide-based drugs and research tools with enhanced properties. Careful optimization of coupling and deprotection steps is crucial to ensure high yields and purity of the final peptide product.

Application Notes and Protocols for Standard Fmoc-SPPS Workflow for Specialized Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. Its mild reaction conditions and orthogonal protection strategy make it highly compatible with a diverse array of amino acid derivatives, including non-canonical and post-translationally modified residues.[1][2][] This document provides a detailed overview of the standard Fmoc-SPPS workflow, with a special focus on the incorporation of specialized amino acids, which are crucial for advancing drug discovery and development. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, offering insights into overcoming common challenges associated with sterically hindered or aggregation-prone sequences.

Core Principles of Fmoc-SPPS

The Fmoc/tBu strategy is predicated on an orthogonal protection scheme where the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups, typically tert-butyl (tBu) based.[4] This allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups. The entire peptide is then cleaved from the solid support and deprotected in a final acidic step.

Experimental Workflows

A typical Fmoc-SPPS cycle consists of four main steps: deprotection, washing, coupling, and capping (optional). This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Fmoc_SPPS_Workflow start Start: Resin-bound peptide (Fmoc-protected) deprotection 1. Deprotection: 20% Piperidine (B6355638) in DMF start->deprotection wash1 2. Washing: DMF deprotection->wash1 coupling 3. Coupling: Fmoc-AA, Activator, Base in DMF wash1->coupling wash2 4. Washing: DMF coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle Coupling complete? end_cycle->deprotection cleavage Final Cleavage & Deprotection: TFA cocktail end_cycle->cleavage Synthesis complete final_peptide Purified Peptide cleavage->final_peptide

Caption: General workflow of a single Fmoc-SPPS cycle.

Detailed Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., 100-200 mg) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Nα-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

Standard Amino Acids:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser or TNBS test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

Specialized Amino Acids (e.g., Sterically Hindered, N-methylated):

For challenging couplings involving sterically hindered or N-methylated amino acids, modifications to the standard protocol are necessary to achieve high coupling efficiency.

  • Utilize a more potent coupling reagent such as HATU or COMU.[5][6]

  • Increase the excess of amino acid and coupling reagents to 5-10 equivalents.

  • Extend the coupling time to 4-24 hours.[7]

  • In some cases, performing a double coupling (repeating the coupling step with fresh reagents) may be necessary.

Protocol 4: Capping (Optional but Recommended)

Capping is performed to block any unreacted N-terminal amines and prevent the formation of deletion sequences.

  • After the coupling step, wash the resin with DMF.

  • Add a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) to the resin.

  • Agitate for 30 minutes.

  • Wash the resin thoroughly with DMF.

Protocol 5: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.[8]

  • Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare the appropriate cleavage cocktail (see Table 3). Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[8]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for the efficient incorporation of specialized amino acids and the selection of appropriate reagents.

Table 1: Coupling Reagents for Hindered Amino Acids
Coupling ReagentAmino Acid ExampleCoupling Time (h)Yield (%)Racemization (%)Reference
HBTU/HOBtFmoc-Aib-OH2~85< 2[9]
HATU/HOAtFmoc-Aib-OH1>95< 1[9][10]
COMUFmoc-Aib-OH1>95< 1[6]
DIC/OxymaFmoc-Aib-OH1.5~90< 1.5[11]
PyBOPFmoc-N-Me-Val-OH2~92< 2[10]

Aib = α-aminoisobutyric acid, a sterically hindered amino acid.

Table 2: Strategies for Overcoming Aggregation
StrategyDescriptionImpact on YieldReference
Pseudoproline Dipeptides Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.Significantly improves yield for aggregation-prone sequences. For example, the synthesis of human Amylin, which yields only traces with standard methods, can be achieved in high yield.[12][13]
Backbone Protection (Hmb) Introduction of a temporary 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen to prevent interchain hydrogen bonding.Can increase the yield of "difficult" sequences by improving solubility and coupling efficiency.[5]
Table 3: Common Cleavage Cocktails for Sensitive Residues
Reagent CocktailComposition (v/v)Target Residues & RemarksReference
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for Trt-based protecting groups. Does not prevent Met oxidation.[14]
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing Cys, Met, Trp, and Tyr.[5][15]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Effective for peptides with Arg(Pbf/Pmc) and Trp.[14]
TFA/TIS/Water (95:2.5:2.5)Suitable for most sequences without sensitive residues like Cys, Met, or Trp.[15]

TFA = Trifluoroacetic acid, TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol

Mandatory Visualizations

Incorporation of Pseudoproline Dipeptides

To mitigate aggregation during the synthesis of long or hydrophobic peptides, pseudoproline dipeptides can be incorporated. These dipeptides introduce a temporary kink in the peptide backbone, disrupting the formation of secondary structures like β-sheets.

Pseudoproline_Workflow start Growing Peptide Chain (Aggregation-prone) incorporate Couple Fmoc-Xaa-Ser(ψPro)-OH instead of Fmoc-Ser-OH start->incorporate continue_synthesis Continue SPPS (Aggregation disrupted) incorporate->continue_synthesis cleavage Final TFA Cleavage continue_synthesis->cleavage final_peptide Native Peptide (Ser residue regenerated) cleavage->final_peptide

Caption: Workflow for incorporating pseudoproline dipeptides.

Orthogonal Protection Strategy in Fmoc-SPPS

The success of Fmoc-SPPS relies on the use of orthogonal protecting groups that can be removed under different chemical conditions.

Orthogonal_Protection Peptide Nα-Fmoc Peptide Backbone Side-Chain-tBu Base Base (Piperidine) Peptide:n->Base Selective Removal Acid Acid (TFA) Peptide:sc->Acid Global Removal Deprotected_N Free Nα-Amine Base->Deprotected_N Deprotected_SC Deprotected Side-Chain Acid->Deprotected_SC

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Conclusion

The Fmoc-SPPS workflow is a robust and versatile method for the synthesis of a wide range of peptides, including those containing specialized amino acids. By understanding the core principles and adapting the protocols to the specific requirements of the target sequence, researchers can successfully synthesize complex peptides for various applications in science and medicine. The careful selection of coupling reagents, strategies to overcome aggregation, and appropriate cleavage conditions are paramount to achieving high yields and purity of the final product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of a propargyloxycarbonyl (Poc) protected amine functionality on the phenylalanine side chain. This moiety allows for post-synthetic modification via click chemistry, enabling the conjugation of various molecules such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains. The selection of an appropriate coupling reagent is critical for the efficient incorporation of this sterically demanding amino acid, ensuring high peptide purity and yield. These application notes provide a comprehensive overview of recommended coupling reagents and detailed protocols for the successful incorporation of this compound into peptide sequences.

Core Principles of Coupling this compound

The primary challenge in coupling this compound lies in the steric hindrance presented by the bulky Fmoc protecting group and the Poc-protected amino group on the phenyl ring. This can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. Therefore, highly efficient coupling reagents are recommended to overcome this steric barrier and drive the reaction to completion, minimizing the formation of deletion sequences.

Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS. For sterically hindered amino acids like this compound, aminium/uronium and phosphonium (B103445) salt-based reagents are generally superior to carbodiimides.

Key Reagent Classes:

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids. They react with the carboxylic acid to form highly reactive OAt- or OBt-esters, leading to rapid amide bond formation.[1][2] HATU is often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization.[1][3] HCTU offers a comparable, more cost-effective alternative to HATU.[4]

  • Phosphonium Salts: PyBOP is a widely used phosphonium salt-based reagent that efficiently promotes peptide bond formation with a low risk of racemization.[5] It is a reliable choice for a broad range of coupling reactions, including those involving hindered residues.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like OxymaPure is a cost-effective option. This combination forms a reactive ester that facilitates amide bond formation. While generally effective, this method may require longer reaction times for sterically hindered amino acids compared to aminium/uronium or phosphonium reagents.

Quantitative Data Summary

The following table summarizes the typical performance of recommended coupling reagents for sterically hindered amino acids, providing an expected range of coupling efficiency for this compound. The data is extrapolated from studies on other challenging amino acid couplings.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt15 - 60> 99High reactivity, low racemization, ideal for difficult sequences.[1][3]Higher cost, potential for side reactions if used in excess.[5]
HCTU Aminium/Uronium Salt15 - 60> 99High reactivity comparable to HATU, more cost-effective.[1][4]Potential for side reactions if used in excess.
HBTU Aminium/Uronium Salt30 - 12098 - 99.5Widely used, effective for many sequences.[6]Can be less effective than HATU for highly hindered couplings.
PyBOP Phosphonium Salt30 - 12098 - 99Efficient, low racemization, no risk of guanidinylation.[6]Byproducts can be challenging to remove in solution-phase synthesis.
DIC/OxymaPure Carbodiimide/Additive60 - 24095 - 98Cost-effective, readily available.Slower reaction rates for hindered amino acids.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide resin).

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and vortex the solution for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and DMF (3 x).

Protocol 2: Coupling using DIC/OxymaPure

This protocol provides a cost-effective alternative with good efficiency.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • OxymaPure (0.4 mmol, 4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Activation: In a separate vial, dissolve this compound and OxymaPure in DMF.

  • Coupling: Drain the DMF from the swollen resin. Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a double coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

Visualizations

Experimental Workflow for SPPS Coupling

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (Fmoc-AA-OH, Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Fmoc-AA-Peptide-Resin wash2->end

Caption: General workflow for one cycle of Fmoc-SPPS.

Logical Relationship of Coupling Reagent Activation

This diagram shows the activation pathway for the recommended coupling reagents.

Coupling_Activation cluster_aminium Aminium/Uronium Salt Activation cluster_carbodiimide Carbodiimide Activation Fmoc-AA-OH_A Fmoc-AA-OH HATU/HBTU HATU / HBTU + Base Fmoc-AA-OH_A->HATU/HBTU ActiveEster_A Highly Reactive OAt/OBt-Ester HATU/HBTU->ActiveEster_A Activation Peptide-Resin H2N-Peptide-Resin ActiveEster_A->Peptide-Resin Coupling Fmoc-AA-OH_C Fmoc-AA-OH DIC DIC Fmoc-AA-OH_C->DIC ActiveEster_C Reactive Oxyma-Ester DIC->ActiveEster_C Activation with Oxyma OxymaPure Oxyma->ActiveEster_C ActiveEster_C->Peptide-Resin Coupling CoupledProduct Fmoc-AA-NH-Peptide-Resin

Caption: Activation pathways for coupling reagents.

References

Optimal wavelength and irradiation time for Poc group deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Photolabile Protecting Groups

Topic: Optimal Wavelength and Irradiation Time for Deprotection of Photolabile Protecting Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The propargyloxycarbonyl (Poc) group is a valuable protecting group for hydroxyl and amine functionalities, particularly in peptide and carbohydrate synthesis. It is stable under various acidic and basic conditions commonly used in these synthetic routes. However, it is important to note that the deprotection of the Poc group is typically achieved through chemical means, not photochemical cleavage. The standard method for removing the Poc group involves the use of tetrathiomolybdate (B108656) in a neutral solution at room temperature[1][2][3].

For researchers requiring the spatial and temporal control afforded by light-induced deprotection, a variety of photolabile protecting groups (PPGs), also known as photocages, are available. These groups can be cleaved by irradiation with light of a specific wavelength, offering precise control over the release of the protected molecule. This application note will focus on two widely used photolabile protecting groups from the o-nitrobenzyl family: the o-nitrobenzyl (o-NB) group and the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, providing data and protocols for their photolytic cleavage.

Overview of o-Nitrobenzyl and NPPOC Protecting Groups

The o-nitrobenzyl group and its derivatives are among the most extensively used PPGs. Upon absorption of UV light, an intramolecular hydrogen abstraction initiates a rearrangement that leads to the release of the protected functional group and the formation of a nitroso-benzaldehyde or -ketone byproduct[4][5]. The NPPOC group is a derivative designed to improve the efficiency of photocleavage and is frequently used in applications like photolithographic DNA chip synthesis[6][7][8].

Quantitative Data for Photodeprotection

The efficiency of photodeprotection is determined by the wavelength of irradiation, the duration of exposure, and the quantum yield of the reaction. The following table summarizes key quantitative data for the o-nitrobenzyl and NPPOC protecting groups.

Photolabile Protecting GroupTypical Substrateλmax (nm)Optimal Irradiation Wavelength (nm)Quantum Yield (Φ)Typical Irradiation TimeRef.
o-Nitrobenzyl (o-NB)Alcohols, Amines, Carboxylates~270-350350 - 3650.1 - 0.50.5 - 3.5 hours[4][5]
2-(2-nitrophenyl)propoxycarbonyl (NPPOC)Nucleosides (hydroxyl)~350350 - 366~0.1Minutes to hours[6][7][8]

Note: Irradiation times are highly dependent on the specific substrate, solvent, concentration, and the intensity of the light source.

Experimental Protocols

General Protocol for Photolytic Deprotection of o-Nitrobenzyl and NPPOC Protected Compounds

This protocol provides a general guideline for the photolytic deprotection of substrates protected with o-NB or NPPOC groups. Optimization of irradiation time and reaction conditions may be necessary for specific applications.

Materials:

  • o-NB or NPPOC protected substrate

  • Anhydrous solvent (e.g., dioxane, DMF, acetonitrile, or aqueous buffer, depending on substrate solubility and stability)

  • High-pressure mercury lamp or LED light source with appropriate filters for the desired wavelength (e.g., 350-365 nm)

  • Quartz or Pyrex reaction vessel (Pyrex will filter out wavelengths below ~300 nm)

  • Nitrogen or Argon gas for deoxygenation (optional, but recommended to prevent side reactions)

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of the Solution: Dissolve the protected substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized, but a starting point of 0.01-0.1 M is common.

  • Deoxygenation (Optional): For sensitive substrates, purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiation:

    • Place the reaction vessel in a suitable photoreactor equipped with a cooling system to maintain a constant temperature, as the light source can generate significant heat.

    • Irradiate the solution with a high-pressure mercury lamp or a specific wavelength LED (e.g., 365 nm). Use filters to isolate the desired wavelength range and minimize unwanted photochemical side reactions.

  • Reaction Monitoring: Monitor the progress of the deprotection by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or HPLC. The disappearance of the starting material and the appearance of the deprotected product and the nitroso byproduct will indicate the reaction's progress.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be treated with dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate) to remove the photoproducts of the protecting group.

    • The aqueous layer can then be neutralized, and the deprotected product can be isolated by filtration (if it precipitates) or extraction with a suitable solvent.

    • Further purification of the deprotected product can be achieved by column chromatography, recrystallization, or HPLC as needed.

Visualizations

Photochemical Deprotection Workflow

G cluster_prep Preparation cluster_reaction Photoreaction cluster_isolation Isolation & Purification A Dissolve Protected Substrate in Solvent B Transfer to Photoreaction Vessel A->B C Deoxygenate with N2/Ar (Optional) B->C D Irradiate with UV Light (e.g., 365 nm) C->D E Monitor Reaction (TLC/HPLC) D->E F Solvent Evaporation E->F Upon Completion G Aqueous/Organic Work-up F->G H Purification (Chromatography, etc.) G->H I Isolated Deprotected Product H->I

References

Unlocking Spatiotemporal Control: Site-Specific Peptide Labeling with Photocaged Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the activity of peptides and proteins in a temporal and spatial manner is a powerful tool in biological research and drug development. Site-specific peptide labeling using photocaged amino acids offers an elegant solution, enabling light-mediated activation of biomolecules. This document provides detailed application notes and experimental protocols for the successful implementation of this technique.

Introduction to Photocaged Peptide Labeling

Photocaged peptides are biomolecules that have been chemically modified with a photolabile protecting group (PPG), rendering them temporarily inactive.[1] This "cage" can be removed by irradiation with light of a specific wavelength, restoring the native function of the peptide.[1] This approach provides unparalleled spatiotemporal control over biological processes, allowing researchers to study dynamic cellular events and to direct the activity of therapeutic peptides to specific locations.[2]

Commonly used photocaging groups include those based on o-nitrobenzyl (NB), 7-nitroindolin-yl (NI), and coumarin (B35378) scaffolds.[1] The choice of the photocaging group is critical and depends on the specific application, considering factors such as the wavelength of light required for uncaging, the quantum yield of the photocleavage reaction, and the potential cytotoxicity of the photolytic byproducts.[3][4]

Applications in Research and Drug Development

The precise control afforded by photocaged peptides has led to their application in a wide range of fields:

  • Studying Cellular Signaling Pathways: By releasing a bioactive peptide at a specific time and location within a cell or tissue, researchers can dissect complex signaling cascades with high precision. This is particularly valuable for studying rapid events like neurotransmission and intracellular calcium signaling.[5][6]

  • Controlling Enzyme Activity: The active site or a critical regulatory domain of an enzyme can be blocked with a photocaging group. Light-induced removal of the cage restores enzymatic activity, allowing for the investigation of its function in complex biological systems.

  • Light-Activated Drug Delivery: Photocaged therapeutic peptides can be designed to remain inactive until they reach the target tissue, where they can be activated by light. This strategy can enhance the efficacy of the drug while minimizing off-target effects and systemic toxicity.

  • Probing Protein-Protein Interactions: A peptide involved in a protein-protein interaction can be photocaged to prevent binding. Spatiotemporal uncaging allows for the controlled initiation of the interaction, enabling the study of its dynamics and downstream consequences.

Quantitative Data of Common Photocaging Groups

The selection of an appropriate photocaging group is crucial for the success of an experiment. The table below summarizes the key photophysical properties of several commonly used photocaging groups for amino acids.

Photocaging GroupAbbreviationMax Absorption (λmax)Recommended Uncaging WavelengthQuantum Yield (Φ)Key Byproducts & Considerations
o-NitrobenzylNB~280 nm300-365 nm0.01 - 0.52-nitrosobenzaldehyde (potentially cytotoxic).[3]
1-(2-Nitrophenyl)ethylNPE~280 nm300-365 nm~0.12-nitrosoacetophenone.
7-Nitroindolin-ylNI~300-350 nm350-400 nm~0.05Less cytotoxic byproducts than NB derivatives.
Coumarin-4-ylmethylCM~320 nm350-400 nm~0.02Fluorescent byproduct can be used for monitoring.
6-Bromo-7-hydroxycoumarin-4-ylmethylBhc~350 nm400-450 nm~0.02Uncaging with visible light, reducing phototoxicity.
NitrodibenzofuranNDBF~350 nm365 nm (one-photon) or ~800 nm (two-photon)HighEfficient for two-photon uncaging, allowing for deeper tissue penetration.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Photocaged Peptide

This protocol describes the manual synthesis of a peptide containing a photocaged amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.

Materials:

  • Fmoc-protected amino acids (standard and photocaged)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (standard or photocaged) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the photocaged peptide by mass spectrometry.

Protocol 2: Photocleavage of a Caged Peptide in Cell Culture

This protocol outlines the procedure for uncaging a peptide in a cell culture environment to study its biological effect.

Materials:

  • Cells of interest cultured in appropriate plates or dishes

  • Photocaged peptide, dissolved in a biocompatible solvent (e.g., DMSO, sterile water)

  • Cell culture medium

  • Light source with a specific wavelength for uncaging (e.g., UV lamp, LED, laser)

  • Microscope for observation (if applicable)

Procedure:

  • Cell Preparation: Seed and culture the cells to the desired confluency in a suitable vessel (e.g., 96-well plate, glass-bottom dish).

  • Loading of the Photocaged Peptide:

    • Prepare a stock solution of the photocaged peptide.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Replace the existing medium in the cell culture vessel with the medium containing the photocaged peptide.

    • Incubate the cells with the photocaged peptide for a sufficient time to allow for diffusion and equilibration. This time will need to be optimized for each peptide and cell type.

  • Photocleavage (Uncaging):

    • Position the light source over the cell culture vessel. For targeted uncaging, a microscope-coupled laser can be used.

    • Irradiate the cells with light of the appropriate wavelength and intensity for a predetermined duration. The irradiation parameters (wavelength, power, and time) must be optimized to achieve efficient uncaging while minimizing phototoxicity.

    • Include a control group of cells treated with the photocaged peptide but not exposed to light.

  • Post-Irradiation Analysis:

    • Following irradiation, incubate the cells for the desired time to allow the uncaged peptide to exert its biological effect.

    • Analyze the cellular response using an appropriate assay (e.g., immunofluorescence, western blotting, calcium imaging, patch-clamp electrophysiology).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_experiment Cellular Experiment s1 Solid-Phase Peptide Synthesis (Incorporate Photocaged Amino Acid) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 e2 Incubate with Photocaged Peptide s4->e2 Verified Peptide e1 Cell Culture e1->e2 e3 Photocleavage (Uncaging) with Light Source e2->e3 e4 Analyze Cellular Response e3->e4

Caption: Experimental workflow for site-specific peptide labeling and cellular application.

photocleavage_mechanism caged Photocaged Peptide Inactive light Light (hν) uncaged Active Peptide Byproducts light->uncaged Photocleavage

Caption: General mechanism of peptide photocleavage.

GPCR_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular caged_ligand Photocaged Ligand light Light (hν) active_ligand Active Ligand light->active_ligand Uncaging gpcr GPCR active_ligand->gpcr Binds & Activates g_protein G-Protein gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response

Caption: Light-activated GPCR signaling pathway using a photocaged ligand.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Orthogonal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor binding affinity, and improved bioavailability.[1] The synthesis of these complex macromolecules relies heavily on the strategic use of orthogonal protecting groups. This application note provides a detailed overview and experimental protocols for the synthesis of cyclic peptides, focusing on the principles of orthogonal protection and common cyclization strategies.

The core principle of "orthogonality" in peptide synthesis is the ability to selectively remove one type of protecting group in the presence of others, which remain intact.[2][3] This is achieved by employing sets of protecting groups that are labile under distinct chemical conditions.[2] This allows for the precise, stepwise assembly of the linear peptide chain and subsequent selective deprotection of specific functional groups to facilitate cyclization.[2][4]

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[5][6] This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the semi-permanent protection of amino acid side chains.[5][7] For the synthesis of cyclic peptides, a third "dimension" of orthogonal protecting groups is often required. These groups must be stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu group cleavage.[2] This allows for the selective deprotection of side chains or the peptide's C-terminus to enable intramolecular cyclization.[4]

Orthogonal Protecting Group Strategies

The choice of orthogonal protecting groups is critical for the successful synthesis of cyclic peptides. The following table summarizes common "third dimension" protecting groups used in conjunction with the Fmoc/tBu strategy and their respective deprotection conditions.

Protecting GroupProtected Functional GroupDeprotection Reagent(s)Key Characteristics & Considerations
Alloc (Allyloxycarbonyl)Amine (e.g., Lys side chain)Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) in DCMStable to acid and base; allows for selective deprotection under neutral conditions. The use of a scavenger like PhSiH₃ is crucial.[2][8]
Allyl Carboxyl (e.g., Asp/Glu side chain), HydroxylPd(PPh₃)₄ / Phenylsilane (PhSiH₃) in DCMSimilar to Alloc, provides orthogonal protection for carboxyl and hydroxyl groups.[8]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Amine (e.g., Lys side chain)2% Hydrazine (B178648) in DMFStable to acid and piperidine (B6355638). Hydrazine is highly reactive and its complete removal is essential.[2] Potential for Dde migration under certain conditions.[9]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Amine (e.g., Lys side chain)2% Hydrazine in DMFSimilar to Dde but with improved stability.[10]
Dmab (2,4-dimethoxybenzyl)Carboxyl (e.g., Asp/Glu side chain)2% Hydrazine in DMFUsed for side-chain anchoring to the resin for head-to-tail cyclization. Stable to piperidine and TFA.[11]
Mmt (4-Methoxytrityl)Amine (e.g., Lys side chain)1% TFA in DCMHighly acid-labile, allowing for selective deprotection under very mild acidic conditions that do not cleave tBu groups.

Cyclization Strategies

The two primary strategies for forming cyclic peptides are head-to-tail and side-chain-to-side-chain cyclization. Both can be performed either on-resin or in solution phase.

  • Head-to-Tail Cyclization: Involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide.[12][13]

  • Side-Chain-to-Side-Chain Cyclization: Forms a covalent bond between the side chains of two amino acids within the peptide sequence.[13][14] This can involve the formation of an amide bond (e.g., between the side chains of Lys and Asp/Glu) or other linkages like disulfide bonds or thioether bonds.[15][16]

On-Resin vs. Solution-Phase Cyclization

StrategyAdvantagesDisadvantages
On-Resin Cyclization Minimizes intermolecular side reactions (e.g., dimerization, oligomerization) due to the pseudo-dilution effect of the solid support.[10]The resin-bound peptide may have conformational constraints that hinder efficient cyclization.[16]
Solution-Phase Cyclization The peptide is free to adopt a favorable conformation for cyclization.Requires high dilution conditions to favor intramolecular cyclization over intermolecular reactions, which can be challenging for large-scale synthesis.[16][17]

The overall workflow for the synthesis of a side-chain-to-side-chain cyclic peptide using an orthogonal protecting group strategy is depicted below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Selective Deprotection & Cyclization cluster_2 Cleavage & Purification start Resin spps_cycle Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) start->spps_cycle linear_peptide Resin-Bound Linear Peptide with Orthogonal PGs spps_cycle->linear_peptide selective_deprotection Selective Deprotection of Orthogonal Groups (e.g., Alloc/Allyl or Dde) linear_peptide->selective_deprotection cyclization On-Resin Cyclization (e.g., using COMU, HATU) selective_deprotection->cyclization cyclic_peptide_resin Resin-Bound Cyclic Peptide cyclization->cyclic_peptide_resin cleavage Cleavage from Resin & Global Deprotection (TFA) cyclic_peptide_resin->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Workflow for On-Resin Side-Chain-to-Side-Chain Peptide Cyclization.

Quantitative Data on Cyclization Efficiency

The efficiency of peptide cyclization can be influenced by several factors, including the peptide sequence, ring size, cyclization strategy, and the choice of coupling reagents. The following tables provide a summary of reported quantitative data for different cyclization methods and reagents.

Table 1: Comparison of On-Resin Head-to-Tail Cyclization Using Different Linkers

Peptide SequenceLinker Amino AcidCyclization ConditionsCrude Purity of Cyclic Peptide (%)Reference
Model PeptideGlu50°C, double coupling22 - 28[6]
Model PeptideAsp50°C, double couplingLower than Glu-linked[6]

Note: The initial crude purity of the linear peptides was 64% for the Glu-linked and 78% for the Asp-linked peptide.[6]

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

While the following data is for linear peptide synthesis, the efficiency of the coupling reagent is also critical for the cyclization step.

Coupling ReagentKey FeaturesCoupling EfficiencyReference
COMU High solubility, safer (not based on explosive HOBt), requires only one equivalent of base.Generally higher than HBTU, especially for sterically hindered amino acids.[18]
HATU Highly efficient, especially for N-methyl amino acids.Comparable to or exceeded by COMU in some cases.[3]
HBTU Effective and widely used.Can be less effective than COMU in demanding syntheses.[18]
PyBOP Phosphonium salt-based reagent.On-resin cyclization of cyclohexapeptides and larger rings is reported to be essentially quantitative.[19]

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or COMU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Selective Deprotection of Orthogonal Protecting Groups

A. Alloc/Allyl Group Removal

This protocol is for the deprotection of Alloc-protected amines or Allyl-protected carboxyl/hydroxyl groups.

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 1 min).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and Phenylsilane (PhSiH₃) (15 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30-60 minutes. The reaction is typically performed in an inert atmosphere.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIPEA in DMF, and finally with DMF and DCM again to prepare for the on-resin cyclization.[2][8]

B. Dde/ivDde Group Removal

This protocol is for the deprotection of Dde or ivDde-protected amines.

  • Resin Preparation: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection Cocktail: Prepare a solution of 2% hydrazine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 3-10 minutes. Repeat the treatment 2-3 times.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.

Protocol 3: On-Resin Cyclization

This protocol describes the intramolecular cyclization of the deprotected linear peptide on the solid support.

  • Resin Preparation: After selective deprotection and washing, swell the resin in DMF.

  • Cyclization Reaction:

    • In a separate vial, prepare a solution of a coupling agent (e.g., COMU, HATU, PyBOP; 3 equivalents) and a base (e.g., DIPEA; 6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Agitate the mixture at room temperature. Reaction times can vary from 2 to 24 hours and should be monitored by LC-MS analysis of a small cleaved sample.[10]

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol. Dry the resin under vacuum.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the final step where the cyclic peptide is cleaved from the solid support and all remaining side-chain protecting groups (e.g., tBu) are removed.

  • Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the final cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Orthogonal Protection

The concept of orthogonal protection is fundamental to the synthesis of complex peptides. The following diagram illustrates the different levels of orthogonality in the context of the Fmoc/tBu strategy.

G PG_Levels Levels of Protection in SPPS Fmoc Fmoc Group tBu tBu-based Groups (tBu, Boc, Trt) Fmoc_Cond Removed by Base (e.g., 20% Piperidine/DMF) Fmoc->Fmoc_Cond Labile to tBu_Cond Removed by Strong Acid (e.g., TFA) tBu->tBu_Cond Labile to Orthogonal Alloc, Dde, ivDde, etc. Orthogonal_Cond Removed by Specific Reagents (e.g., Pd(0), Hydrazine) Orthogonal->Orthogonal_Cond Labile to PG_leves PG_leves

Orthogonal Protecting Group Strategy in Fmoc-SPPS.

Conclusion

The synthesis of cyclic peptides is a powerful tool in modern drug discovery. A thorough understanding of orthogonal protecting group strategies and their selective removal is paramount for success. The Fmoc/tBu strategy, supplemented with a third dimension of orthogonal groups, provides a versatile and robust platform for constructing these complex molecules. By carefully selecting the appropriate protecting groups, cyclization strategy, and reaction conditions, researchers can efficiently synthesize a wide array of cyclic peptides for therapeutic and research applications.

References

Application Notes and Protocols for Fmoc-L-Phe(4-NH-Poc)-OH in Peptide Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Fmoc-L-Phe(4-NH-Poc)-OH, a specialized amino acid derivative, in the solid-phase peptide synthesis (SPPS) of peptide libraries. The presence of a propargyloxycarbonyl (Poc) protecting group on the phenylalanine side chain introduces a versatile alkyne handle, enabling post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This methodology allows for the creation of diverse peptide libraries with a wide array of functionalities, which are invaluable tools in drug discovery and proteomics. Detailed protocols for peptide synthesis, on-resin click chemistry, and library screening are provided, along with expected quantitative data and workflow visualizations.

Introduction to this compound

This compound is a cornerstone building block for constructing peptide libraries with enhanced molecular diversity. The N-α-Fmoc group ensures compatibility with standard automated and manual Fmoc-SPPS protocols. The key feature is the Poc group, which is stable under the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, thus providing an orthogonal handle for modification. The terminal alkyne of the Poc group allows for the efficient and specific conjugation of various azide-containing molecules, such as small molecules, fluorescent dyes, or biotin (B1667282) tags, to the peptide backbone. This post-synthetic modification is crucial for generating libraries with diverse pharmacological properties or for creating probes for biological assays.[1][2]

Key Features:

  • Orthogonal Protecting Group: The Poc group is stable during standard Fmoc-SPPS steps.

  • Click Chemistry Handle: The terminal alkyne enables highly efficient and specific CuAAC reactions.[3][4]

  • Versatility: Allows for the introduction of a wide range of functionalities to a peptide library.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Backbone Peptide

This protocol outlines the manual synthesis of a peptide chain incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Confirm coupling completion with a Kaiser test (optional).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to modify the Poc group on the resin-bound peptide.

Materials:

  • Peptide-resin containing the Phe(4-NH-Poc) residue

  • Azide-containing molecule of interest

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Sodium ascorbate (B8700270)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Washing solvents: Isopropanol, DMF, DCM

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM for 10 minutes.

  • Catalyst Solution Preparation: Degas DMSO by bubbling nitrogen through it for at least 15 minutes. Dissolve CuBr (1 eq. relative to resin loading) in the degassed DMSO.

  • Reaction Setup:

    • Drain the DCM from the resin and add the CuBr/DMSO solution.

    • Add the azide-containing molecule (5 eq.).

    • Add 0.1 M aqueous sodium ascorbate solution (1 eq.).

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

  • Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.

  • Washing:

    • Filter the resin and wash with Isopropanol/DMSO (5:3 v/v) (3x).

    • Wash with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

Peptide Cleavage and Deprotection

This protocol details the final cleavage of the modified peptide from the resin.

Materials:

  • Dry, modified peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Protocol:

  • Cleavage: Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and collect the filtrate. Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and modification of a model peptide library using this compound.

Table 1: SPPS Performance of a Model Hexapeptide Library

ParameterValue
Model SequenceAc-Tyr-Gly-Gly-Phe(4-NH-Poc)-Leu-Arg-NH₂
ResinRink Amide (0.5 mmol/g)
Scale0.1 mmol
Average Coupling Efficiency>99% (per step)
Crude Purity (pre-click)~85-90%
Overall Yield (pre-click)~70-80%

Table 2: On-Resin CuAAC Reaction Efficiency

ParameterValue
Azide MoietyAzido-PEG3-Biotin
Reaction Time18 hours
On-Resin Click Reaction Yield>95%
Crude Purity (post-click)~80-85%
Final Purified Yield~50-60%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for creating a modified peptide library using this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Modification cluster_Final Final Processing cluster_Screening Library Application Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including this compound) Deprotection->Coupling Elongation Repeat for Sequence Elongation Coupling->Elongation Elongation->Deprotection Click_Reaction On-Resin CuAAC (Click Chemistry) Elongation->Click_Reaction Cleavage Cleavage & Deprotection Click_Reaction->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Library_Screening Peptide Library Screening Analysis->Library_Screening Hit_ID Hit Identification Library_Screening->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val

Caption: Workflow for peptide library synthesis and screening.

Logical Relationship for Library Generation

This diagram shows the logical flow from the core peptide to a diverse library.

G Core_Peptide Core Peptide Scaffold with Phe(4-NH-Poc) Click_Reaction CuAAC Reaction Core_Peptide->Click_Reaction Azide_Pool Pool of Diverse Azide-Containing Molecules Azide_Pool->Click_Reaction Peptide_Library Diverse Peptide Library Click_Reaction->Peptide_Library

Caption: Diversification of a core peptide into a library.

Example Signaling Pathway for Library Screening: Kinase Inhibition

Peptide libraries are frequently used to screen for inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. The following diagram depicts a simplified kinase signaling cascade that could be a target for a peptide library screen.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_A Downstream Kinase 1 (e.g., PI3K) Receptor->Kinase_A Phosphorylation Kinase_B Downstream Kinase 2 (e.g., Akt) Kinase_A->Kinase_B Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Kinase_B->Cellular_Response Phosphorylation of Targets Peptide_Library Peptide Library (Potential Inhibitors) Peptide_Library->Kinase_A Screening Target Peptide_Library->Kinase_B Screening Target

Caption: A generic kinase signaling pathway for inhibitor screening.

Applications in Drug Discovery

Peptide libraries generated using this compound are powerful tools for identifying lead compounds in various therapeutic areas.

  • Enzyme Inhibitors: By introducing a diverse range of chemical moieties via click chemistry, libraries can be screened against enzymes like kinases, proteases, and phosphatases to identify potent and selective inhibitors.[5]

  • Receptor Ligands: These libraries are well-suited for screening against G-protein coupled receptors (GPCRs) and other cell surface receptors to discover novel agonists or antagonists.[][7][8] The triazole ring formed during the click reaction can act as a stable mimic of an amide bond, potentially enhancing the metabolic stability of the peptide leads.[9]

  • Probes for Target Identification: Peptides from the library can be modified with reporter tags (e.g., biotin, fluorescent dyes) to facilitate the identification and validation of new drug targets.

Conclusion

This compound is an invaluable reagent for the construction of diverse and highly functionalized peptide libraries. The combination of standard Fmoc-SPPS with the efficiency and specificity of click chemistry provides a robust platform for the discovery of novel peptide-based therapeutics and biological probes. The protocols and data presented herein offer a solid foundation for researchers to implement this technology in their drug discovery and development programs.

References

Application Notes and Protocols: Fmoc-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Note on Availability: Direct commercial suppliers for Fmoc-L-Phe(4-NH-Poc)-OH (Fmoc-L-phenylalanine(4-NH-Propoxycarbonyl)-OH) are not readily found in standard catalogs, suggesting it may be a custom-synthesis compound. However, a functionally analogous and widely available alternative is Fmoc-L-Phe(4-NHBoc)-OH (Fmoc-L-phenylalanine(4-NH-Boc)-OH), where the amine is protected by a tert-Butyloxycarbonyl group. The protocols and applications described herein are based on this closely related derivative and are directly transferable.

Commercial Suppliers of the Analogue Fmoc-L-Phe(4-NHBoc)-OH

For researchers, scientists, and drug development professionals, sourcing high-purity amino acid derivatives is critical. The following table summarizes key information for commercial suppliers of the analogous compound, Fmoc-L-Phe(4-NHBoc)-OH.

SupplierAlternative NamesCAS NumberAvailable Pack Sizes
US Biological Life SciencesFmoc-L-Phe(4-NHBoc)-OH; Fmoc-?-(Boc-amino)-L-Phe-OH; (S)-Fmoc-2-amino-3-(4-Boc-aminophenyl)propionic acid174132-31-1500mg, 1g, 2g, 5g, 10g[1]

Application Notes

Compound Profile

This compound and its analogue Fmoc-L-Phe(4-NHBoc)-OH are specialized amino acid derivatives designed for Solid-Phase Peptide Synthesis (SPPS). The structure includes three key components:

  • L-Phenylalanine Backbone: Provides the core amino acid structure.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amine, essential for the iterative nature of SPPS. It is stable to acidic conditions but is readily removed by a secondary amine, typically piperidine (B6355638).

  • Poc/Boc Protecting Group: An acid-labile group protecting the amino function on the phenyl ring's para position. This "orthogonal" protecting strategy allows for selective deprotection. The Fmoc group can be removed to extend the peptide chain, while the Poc/Boc group remains intact. It can be removed later, typically during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA), to reveal a free primary amine on the phenylalanine side chain.

Key Applications

The unique structure of this derivative makes it a valuable tool in peptide chemistry and drug development.

  • Synthesis of Modified Peptides: The primary application is in the synthesis of peptides containing a phenylalanine residue with a modifiable side chain. After synthesis and deprotection, the free amine at the 4-position can be used for conjugating other molecules, such as fluorescent labels, biotin, polyethylene (B3416737) glycol (PEG), or small molecule drugs.

  • Drug Development and Discovery: In the pharmaceutical industry, it is valuable for synthesizing bioactive peptides.[2] The ability to attach functional moieties allows for the development of targeted therapies, peptide-drug conjugates, and diagnostic agents.[2][3] For example, modifying a peptide with a specific payload can enhance its selectivity and potency as an anti-cancer agent.[2]

  • Peptide Cyclization: The side-chain amine can serve as an anchor point for creating head-to-side-chain or side-chain-to-side-chain cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

  • Material Science: This derivative can be explored in the creation of functional biomaterials, such as hydrogels for drug delivery systems and tissue engineering.[2]

Experimental Protocols

General Protocol for Incorporation via Fmoc-SPPS

This protocol outlines the standard steps for incorporating Fmoc-L-Phe(4-NHBoc)-OH into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-L-Phe(4-NHBoc)-OH

  • SPPS-grade resin (e.g., Rink Amide or Wang resin)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU/TBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Wash the resin with DMF (3 times).

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the vessel and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-Phe(4-NHBoc)-OH:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Phe(4-NHBoc)-OH and an equimolar amount of the coupling agent (e.g., HBTU) in DMF.

    • Add 2 equivalents of DIPEA (relative to the coupling agent) to the solution to activate the amino acid. The solution may change color.

    • Allow pre-activation to proceed for 3-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Optional: Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA) to the resin.

    • Agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes the Boc group from the Phe side chain (and other acid-labile side-chain protecting groups).

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • The crude peptide can then be purified using reverse-phase HPLC.

Visualizations

Experimental Workflow Diagram

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-Phe(4-NHBoc)-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Final Wash & Dry final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Phe(4-NHBoc)-OH.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces kinase Protein Kinase A (PKA) second_messenger->kinase activates response Cellular Response (e.g., Gene Transcription) kinase->response phosphorylates targets peptide Custom Peptide Ligand with Phe(4-NH-R) peptide->receptor binds

Caption: Hypothetical signaling pathway initiated by a custom peptide ligand.

References

Post-cleavage modification of the liberated amine on the phenylalanine side chain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols related to the modification of the amino acid phenylalanine. It is crucial to first clarify a key aspect of phenylalanine's structure. The side chain of phenylalanine is a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group), which is non-polar and does not contain an amine group. Therefore, the concept of a "post-cleavage modification of a liberated amine on the phenylalanine side chain" is based on a chemical inaccuracy. The primary amine group associated with phenylalanine is its α-amino group, which is part of the peptide backbone.

This document will focus on the biologically and pharmacologically relevant modifications of phenylalanine, including modifications to its α-amino group after it becomes the N-terminus of a peptide or as a free amino acid, and modifications to its aromatic side chain. We will cover key metabolic pathways, enzymatic modifications, and analytical methods for their detection.

Section 1: Phenylalanine Metabolism and Key Enzymatic Modifications

Phenylalanine is an essential amino acid that is primarily metabolized in the liver. The two main enzymatic modifications of free L-phenylalanine are hydroxylation and deamination.

1.1 Phenylalanine Hydroxylation

The primary metabolic fate of phenylalanine is its irreversible conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[1] This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[2] The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[1]

Biological Significance: Deficiency in PAH activity leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine in the blood and brain, leading to severe neurological damage if untreated.[3] Phenylalanine hydroxylase has also been investigated as a biomarker for disease susceptibility in Parkinson's disease and Amyotrophic lateral sclerosis.[4]

Signaling Pathway: Phenylalanine Hydroxylation

Phenylalanine_Hydroxylation cluster_cofactor Cofactor Regeneration Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr O2, BH4 PAH Phenylalanine Hydroxylase (PAH) BH4 Tetrahydrobiopterin (BH4) BH2 Dihydrobiopterin (BH2) BH4->BH2 PAH reaction DHPR Dihydrobiopterin Reductase O2 O2 H2O H2O NADPH NADPH + H+ NADP NADP+

Caption: Phenylalanine hydroxylation pathway.

1.2 Phenylalanine Deamination

In plants and some microorganisms, phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5] While not a primary pathway in humans, PAL is a subject of research for enzyme replacement therapy for PKU.[6]

Biological Significance: In plants, this reaction is the first step in the phenylpropanoid pathway, which produces a variety of secondary metabolites crucial for development and defense. In biotechnology, PALs are studied for their potential in synthesizing non-natural amino acids.[7]

Experimental Workflow: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

PAL_Activity_Assay start Start sample_prep Prepare Sample (e.g., plant tissue extract) start->sample_prep incubation Incubate Sample with Reaction Mix sample_prep->incubation reaction_mix Prepare Reaction Mix (Buffer, L-Phenylalanine) reaction_mix->incubation measurement Measure Absorbance at 290 nm (trans-cinnamic acid) incubation->measurement calculation Calculate PAL Activity measurement->calculation end End calculation->end

Caption: Workflow for a colorimetric PAL activity assay.

Section 2: Post-Translational Modifications of Phenylalanine Residues in Proteins

While less common than modifications to other amino acids, phenylalanine residues within a polypeptide chain can undergo post-translational modifications (PTMs).

2.1 Hydroxylation to 3,4-Dihydroxy-L-phenylalanine (DOPA)

Phenylalanine residues can be hydroxylated to form DOPA. This modification is notably found in mussel foot proteins, where DOPA's adhesive properties are crucial for surface adhesion.[8]

2.2 C-terminal Incorporation into α-Tubulin

A unique post-translational modification involves the incorporation of a phenylalanine residue at the C-terminus of α-tubulin. This occurs in place of the typical terminal tyrosine and has been observed in neuronal tubulin, potentially affecting microtubule dynamics.[9]

Section 3: Analytical Protocols for Phenylalanine and its Metabolites

Accurate quantification of phenylalanine and its modified forms is critical for both research and clinical diagnostics.

3.1 Quantitative Data Summary
AnalyteSample TypeMethodLimit of Detection (LOD) / RangeReference
L-PhenylalaninePure samples, PharmaceuticalsPrussian Blue modified Screen-Printed Carbon Electrode (PB-SPCE)1.23 x 10⁻⁸ M[10]
L-PhenylalanineSerum, PlasmaColorimetric Assay Kit15.6 µM[11]
L-PhenylalanineDried Blood SpotsTandem Mass Spectrometry (MS/MS)Not specified[12]
L-PhenylalanineDried Blood SpotsFluorometric AssayNot specified[13]
L-PhenylalaninePlasmaHPLCNot specified[13]
Phenylalanine Ammonia-Lyase (PAL) ActivityBiological SamplesFluorometric Assay Kit3 µU
3.2 Experimental Protocol: Colorimetric Assay of Phenylalanine

This protocol is based on the principle of a L-Phenylalanine Dehydrogenase (PheDH)-based assay.[11]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Phenylalanine Assay Kit (e.g., from Cell Biolabs, Inc.) containing:

    • 1X Assay Buffer

    • Colorimetric Probe

    • L-Phenylalanine Dehydrogenase (PheDH)

    • Phenylalanine Standard

  • Samples (e.g., deproteinized serum, cell lysates)

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the Phenylalanine Standard in 1X Assay Buffer according to the kit manufacturer's instructions.

  • Sample Preparation:

    • For serum or plasma, deproteinize the sample using a 10 kDa molecular weight cutoff filter.

    • For cell lysates, resuspend cells in 1X Assay Buffer and homogenize or sonicate on ice. Centrifuge to remove insoluble material.

  • Assay Reaction:

    • For each sample, prepare two wells: one for the reaction mix and one for a sample background control.

    • Add 50 µL of each standard or unknown sample to the appropriate wells of the 96-well plate.

    • Prepare a Reaction Mix containing the Colorimetric Probe and PheDH in 1X Assay Buffer.

    • Prepare a Control Mix containing the Colorimetric Probe in 1X Assay Buffer (without PheDH).

    • Add 150 µL of the Reaction Mix to the standard wells and one of each paired sample well.

    • Add 150 µL of the Control Mix to the other of each paired sample well.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 5 minutes.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (1X Assay Buffer) from all readings.

    • For each sample, subtract the absorbance of the Control Mix well from the Reaction Mix well to obtain the net absorbance.

    • Plot the net absorbance of the standards versus their concentration to create a standard curve.

    • Determine the phenylalanine concentration in the unknown samples from the standard curve.

3.3 Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is based on the direct spectrophotometric measurement of trans-cinnamic acid formation.[14]

Materials:

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Buffer (e.g., Tris-HCl, pH 8.5)

  • L-phenylalanine solution

  • Sample containing PAL (e.g., purified enzyme, plant extract)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer and L-phenylalanine in a microplate well or cuvette.

    • Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of the PAL-containing sample to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 290 nm over time. The absorbance of trans-cinnamic acid is maximal at this wavelength.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid at 290 nm. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Section 4: Phenylalanine Modifications in Drug Development and Disease
4.1 Phenylketonuria (PKU)

PKU is the most well-known disease related to phenylalanine metabolism, caused by mutations in the PAH gene.[3] The resulting hyperphenylalaninemia is neurotoxic. Diagnosis is primarily through newborn screening by measuring phenylalanine levels in dried blood spots, often using tandem mass spectrometry.[15] Management involves a strict low-phenylalanine diet.

Logical Relationship: PKU Pathophysiology

PKU_Pathophysiology gene_mutation PAH Gene Mutation pah_deficiency Deficient Phenylalanine Hydroxylase (PAH) Activity gene_mutation->pah_deficiency phe_accumulation Phenylalanine Accumulation (Hyperphenylalaninemia) pah_deficiency->phe_accumulation tyr_deficiency Tyrosine Deficiency pah_deficiency->tyr_deficiency neurotoxicity Neurotoxicity and Impaired Neurotransmitter Synthesis phe_accumulation->neurotoxicity tyr_deficiency->neurotoxicity clinical_manifestations Clinical Manifestations (e.g., Intellectual Disability) neurotoxicity->clinical_manifestations

Caption: Pathophysiology of Phenylketonuria (PKU).

4.2 Phenylalanine Metabolites and Cardiovascular Disease

Recent research has highlighted the role of gut microbiota in metabolizing dietary phenylalanine into compounds like phenylacetic acid (PAA) and its derivative phenylacetylglutamine (B1677654) (PAGln). These metabolites have been linked to an increased risk of cardiovascular diseases by promoting vascular endothelial senescence.[16] This emerging area of research presents new therapeutic targets for mitigating cardiovascular risk.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving the sterically hindered, protected amino acid Fmoc-L-Phe(4-NH-Poc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling often challenging?

A1: this compound is an N-α-Fmoc protected L-phenylalanine derivative. Its side chain contains a propoxycarbonyl (Poc) group protecting an amino functionality at the 4-position of the phenyl ring. The coupling of this amino acid can be challenging due to significant steric hindrance caused by the bulky Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine, the phenyl ring of phenylalanine, and the Poc protecting group on the side chain. This steric bulk can impede the efficient formation of the amide bond with the N-terminus of the peptide chain.[1]

Q2: How can I confirm that the coupling of this compound is incomplete?

A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be detected using qualitative colorimetric tests performed on a small sample of the resin. The most common methods are the Kaiser test (ninhydrin test) or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[1][2] A positive result, such as a blue color with the Kaiser test, indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to detect the presence of deletion sequences.

Q3: What are the primary causes of incomplete coupling with this amino acid?

A3: The primary causes include:

  • Steric Hindrance: As mentioned, the bulky nature of the Fmoc and Poc groups can physically block the reaction.[1][3]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid group in the presence of such steric hindrance.[1]

  • Poor Reaction Conditions: Inadequate reaction time, low temperature, or inappropriate solvent choice can slow down the reaction kinetics.[1]

  • Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[2][3]

  • Low-Quality Reagents: Impure or degraded amino acids, reagents, or solvents can significantly disrupt coupling efficiency.[4]

Troubleshooting Guide for Incomplete Coupling

Problem: A positive colorimetric test (e.g., Kaiser test) is observed after the initial coupling attempt.

This indicates that unreacted free amines are still present on the resin. The following steps should be taken to resolve the issue.

Step 1: Perform a Recoupling (Double Coupling)

  • Action: If incomplete coupling is detected, the most straightforward first step is to perform a second coupling.[2][4] After the first coupling, thoroughly wash the resin with DMF and then repeat the entire coupling procedure with a fresh solution of the amino acid and coupling reagents.[1] This often drives the reaction to completion.

Step 2: Utilize a More Potent Coupling Reagent

  • Action: If a second coupling is still insufficient, the activating reagent may not be strong enough. Switch to a more powerful coupling reagent.[1] Uronium/aminium or phosphonium-based reagents are highly recommended for sterically hindered amino acids.

  • Recommendation: For challenging couplings, utilize reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1][2] These are known for their high coupling efficiency with hindered residues.

Step 3: Optimize Reaction Conditions

  • Action: If the reaction kinetics are slow, modifying the conditions can improve the outcome.

  • Recommendations:

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1]

    • Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can enhance the reaction rate. However, this should be monitored carefully to avoid potential side reactions like racemization.[1]

    • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected peptide aggregation, using a solvent mixture like DMF/DMSO or adding a chaotropic salt such as LiCl (0.5 M) can be beneficial.[1][2]

Step 4: Cap Unreacted Amines

  • Action: If a small amount of unreacted amine persists after recoupling and optimization, it is crucial to cap these sites to prevent the formation of deletion peptide impurities in the final product.[2] Capping permanently blocks the unreacted N-terminal amines.

  • Recommendation: Use a solution of acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270) in DMF to acetylate the unreacted amines. This renders them unable to participate in subsequent coupling steps.

Data Presentation

Table 1: Recommended Coupling Conditions for Hindered Amino Acids

ParameterStandard ProtocolHigh-Efficiency Protocol for Hindered Residues
Amino Acid (eq.) 3 - 53 - 5
Coupling Reagent HBTU / DIC / HOBtHATU / HCTU / COMU®
Coupling Reagent (eq.) 2.9 - 4.92.9 - 4.9
Base DIPEA / NMMDIPEA / Collidine
Base (eq.) 6 - 106 - 10
Solvent DMF or NMPAnhydrous DMF, NMP, or DMF/DMSO
Reaction Time 1 - 2 hours2 - 24 hours
Temperature Room TemperatureRoom Temperature to 50°C

Equivalents (eq.) are relative to the resin substitution level.

Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling for this compound

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in anhydrous DMF.

  • Activation & Coupling: Add DIPEA (8 eq.) to the amino acid/HATU solution and vortex briefly. Immediately add this activation mixture to the deprotected peptide-resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Kaiser test to check for completion.

  • Washing: If the Kaiser test is negative (beads remain colorless or yellowish), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle. If the test is positive, proceed to the Recoupling Protocol.

Protocol 2: Recoupling Procedure

  • Wash: After the initial coupling reaction, wash the resin thoroughly with DMF (3x) to remove residual reagents.

  • Repeat Coupling: Prepare a fresh solution of this compound, HATU, and DIPEA as described in Protocol 1.

  • Second Reaction: Add the fresh coupling mixture to the resin and allow it to react for another 2-4 hours.

  • Monitor and Wash: Re-test with the Kaiser test. If the reaction is complete, wash the resin as described above. If not, consider optimizing conditions or proceeding to the capping protocol.

Protocol 3: Kaiser Test (Ninhydrin Test)

  • Sample Preparation: Place a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5% Ninhydrin in ethanol.

    • Reagent B: 80% Phenol in ethanol.

    • Reagent C: 2% 0.001M KCN (aqueous) in pyridine.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe: A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates a complete reaction.

Visualizations

G start Start: Couple This compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive recouple Perform Recoupling (Double Couple) is_positive->recouple Yes proceed Proceed to Next Deprotection Step is_positive->proceed No kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_positive2 Still Positive? kaiser_test2->is_positive2 optimize Optimize Conditions: - Stronger Reagent (HATU) - Increase Time/Temp is_positive2->optimize Yes is_positive2->proceed No kaiser_test3 Perform Kaiser Test optimize->kaiser_test3 is_positive3 Still Positive? kaiser_test3->is_positive3 cap Cap Unreacted Amines with Acetic Anhydride is_positive3->cap Yes is_positive3->proceed No cap->proceed

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

References

Technical Support Center: Optimizing Light Exposure for Efficient Photolabile Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Poc" Deprotection: Initial searches for "Poc deprotection" indicate that "Poc" refers to the Propargyloxycarbonyl protecting group. The removal of this group is typically achieved through chemical means, not via light exposure. Given the focus of the query on "optimizing light exposure," this guide will address the principles and troubleshooting of photolabile protecting groups (PPGs) commonly used in peptide synthesis, as it is highly likely that "Poc" was a typo for a photolabile protecting group. A widely used family of PPGs are the o-nitrobenzyl derivatives, such as Nvoc (6-nitroveratryloxycarbonyl), and this guide will use them as a primary example.

This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient photolytic removal of protecting groups from peptides while minimizing damage to the peptide itself.

Frequently Asked Questions (FAQs)

Q1: What is the ideal wavelength for photodeprotection?

A1: The ideal excitation wavelength should be greater than 300 nm, and preferably above 350 nm.[1][2] This is to avoid absorption by the peptide backbone and aromatic side chains, which can lead to peptide damage.[3] Most common o-nitrobenzyl-based protecting groups, like Nvoc, have an absorption maximum around 350-365 nm, making this a suitable wavelength for their cleavage.[2][4]

Q2: What are the primary side reactions to be aware of during photodeprotection?

A2: The most common side reaction for o-nitrobenzyl-based protecting groups is the formation of a nitroso-aldehyde or nitroso-ketone byproduct.[1] This byproduct can potentially react with the newly deprotected amine, reducing the overall yield. Additionally, excessive exposure to UV light can lead to the photo-oxidation of sensitive amino acid residues such as Tryptophan (Trp) and Tyrosine (Tyr).[5]

Q3: How can I minimize side reactions with the photolysis byproduct?

A3: The reactivity of the nitroso-aldehyde byproduct can be mitigated by including scavengers in the photolysis solution. Semicarbazide (B1199961) hydrochloride is a commonly used scavenger that reacts with the aldehyde, preventing it from reacting with the deprotected peptide.[1]

Q4: Can photodeprotection be performed on a peptide still attached to the solid-phase resin?

A4: Yes, photodeprotection can be carried out both on solid-phase and in solution.[1] For solid-phase synthesis, the peptide-resin is typically swollen in a suitable solvent and then irradiated. Thorough washing after photolysis is crucial to remove the cleaved protecting group and any byproducts.

Q5: How do I know if the photodeprotection is complete?

A5: The completeness of the deprotection reaction should be monitored analytically. High-Performance Liquid Chromatography (HPLC) is a common method to separate the protected and deprotected peptide and quantify the extent of the reaction. Mass spectrometry (MS) can be used to confirm the identity of the deprotected peptide by its molecular weight.[4][6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the photolytic deprotection of peptides.

Problem Possible Causes Recommended Solutions
Low Yield of Deprotected Peptide 1. Incomplete Deprotection: Insufficient light exposure (duration or intensity).[7] 2. Peptide Aggregation: The peptide may be aggregated on the resin, preventing light penetration. 3. Side Reactions: The deprotected amine may be reacting with the photolysis byproduct.[1] 4. Premature Cleavage (for on-resin photolysis): The linker may be unstable to the photolysis conditions.1. Optimize Light Exposure: Increase the irradiation time or use a higher intensity lamp. Monitor the reaction progress by HPLC to determine the optimal exposure time. 2. Improve Solvation: Use a solvent that promotes peptide swelling and disrupts aggregation. Sonication during irradiation can also be beneficial. 3. Use Scavengers: Add a scavenger like semicarbazide hydrochloride to the photolysis solution to trap reactive byproducts.[1] 4. Select a Stable Linker: Ensure the linker used for solid-phase synthesis is stable to the photolysis wavelength.
Presence of Unwanted Side Products in Mass Spectrum 1. Peptide Damage: Photo-oxidation of sensitive residues (e.g., Trp, Tyr) due to excessive UV exposure.[5] 2. Reaction with Byproduct: Adduct formation between the peptide and the nitroso-aldehyde byproduct. 3. Incomplete Removal of Previous Protecting Groups: The observed mass may correspond to a peptide with other protecting groups still attached.1. Reduce Light Exposure: Minimize the irradiation time to what is necessary for complete deprotection. Use a filter to block shorter, more damaging wavelengths. 2. Use Scavengers and Purify: Employ scavengers during photolysis and perform thorough purification by HPLC after cleavage. 3. Verify Synthesis Steps: Review the synthesis protocol to ensure complete deprotection at each step prior to photolysis.
No Reaction or Very Slow Deprotection 1. Incorrect Wavelength: The light source may not be emitting at the absorption maximum of the photolabile protecting group. 2. Low Light Intensity: The lamp may be old or not powerful enough. 3. Light Absorption by Solvent or Vessel: The solvent or the reaction vessel may be absorbing the UV light.1. Check Lamp Specifications: Ensure the lamp's emission spectrum matches the PPG's absorption spectrum (typically ~365 nm for Nvoc). 2. Measure Lamp Output: Use a radiometer to check the lamp's intensity and replace it if necessary. 3. Use Appropriate Materials: Use UV-transparent reaction vessels (e.g., quartz) and a solvent that is transparent at the photolysis wavelength.

Quantitative Data Summary

Optimizing light exposure requires balancing the efficiency of deprotection with the risk of peptide damage. The following table summarizes key quantitative parameters for the photodeprotection of o-nitrobenzyl-based protecting groups like Nvoc.

ParameterRecommended Range/ValueRationale & Key Considerations
Wavelength (λ) 350 - 365 nmThis range corresponds to the absorption maximum of many o-nitrobenzyl PPGs while minimizing absorption by the peptide backbone, thus reducing potential damage.[2][4]
Quantum Yield (Φ) > 0.1A higher quantum yield indicates a more efficient photochemical process, requiring less light exposure and reducing the risk of side reactions.[1] The quantum yield for the photocleavage of 2-nitrophenylalanine at 365 nm was determined to be 0.07 ± 0.01.[7]
Irradiation Time Varies (minutes to hours)This is highly dependent on the specific peptide, the light source intensity, and the reaction setup. It must be determined empirically by monitoring the reaction progress. For example, full deprotection of an NVOC-protected peptide has been observed after 150 minutes of UV light exposure at 365 nm.[4]
Light Intensity VariesHigher intensity can reduce the required irradiation time but may also increase the rate of peptide damage. An optimal intensity should be determined for each specific system.

Experimental Protocols

Protocol 1: On-Resin Photolytic Deprotection of an Nvoc-Protected Peptide
  • Resin Swelling: Swell the Nvoc-protected peptide-resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for 30 minutes in a UV-transparent reaction vessel.

  • Prepare Photolysis Solution: Prepare a solution of the chosen solvent, which may include a scavenger such as semicarbazide hydrochloride (e.g., 0.1 M).

  • Irradiation: Suspend the swollen resin in the photolysis solution and irradiate with a UV lamp at 365 nm with constant gentle agitation.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot of the resin, wash it thoroughly, cleave the peptide from the resin, and analyze the cleavage product by HPLC to monitor the disappearance of the Nvoc-protected peptide and the appearance of the deprotected peptide.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with the solvent to remove the cleaved protecting group and byproducts.

  • Subsequent Synthesis Steps: Proceed with the next coupling step in the solid-phase peptide synthesis protocol.

Protocol 2: Analysis of Deprotection Efficiency by HPLC
  • Sample Preparation: After the photolysis reaction, cleave a small amount of the peptide from the solid support using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid with scavengers).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase gradient would be from 95% water with 0.1% TFA (Solvent A) to 95% acetonitrile (B52724) with 0.1% TFA (Solvent B) over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength where the peptide backbone absorbs (e.g., 214 nm or 280 nm if aromatic residues are present).

  • Quantification: The Nvoc-protected peptide will have a longer retention time than the more polar deprotected peptide. The percentage of deprotection can be calculated from the relative peak areas of the two species.

Protocol 3: Analysis of Peptide Integrity by Mass Spectrometry
  • Sample Preparation: Prepare the cleaved peptide sample as for HPLC analysis.

  • Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6]

  • Data Acquisition: Acquire the mass spectrum of the crude peptide after photolysis.

  • Data Analysis:

    • Confirm the presence of the desired deprotected peptide by matching its observed mass to the calculated theoretical mass.

    • Search for masses corresponding to potential side products, such as the peptide with an attached photolysis byproduct or oxidized amino acid residues (e.g., +16 Da for oxidation).[5]

Visualizations

Deprotection_Workflow start Start: Nvoc-Protected Peptide on Resin swell Swell Resin in Solvent start->swell prepare_solution Prepare Photolysis Solution (with optional scavenger) swell->prepare_solution irradiate Irradiate with UV Light (e.g., 365 nm) prepare_solution->irradiate monitor Monitor Reaction by HPLC irradiate->monitor incomplete Incomplete? monitor->incomplete incomplete->irradiate Yes wash Wash Resin incomplete->wash No next_step Proceed to Next Synthesis Step wash->next_step end End next_step->end

Caption: Experimental workflow for on-resin photolytic deprotection.

Troubleshooting_Logic start Low Yield of Deprotected Peptide check_hplc Analyze by HPLC: Is starting material present? start->check_hplc check_ms Analyze by Mass Spec: Are side products observed? check_hplc->check_ms No increase_exposure Increase Light Exposure (Time/Intensity) check_hplc->increase_exposure Yes add_scavenger Add Scavenger to Reaction check_ms->add_scavenger Yes (Adducts) optimize_purification Optimize HPLC Purification check_ms->optimize_purification Yes (Other Impurities) check_synthesis Review Previous Synthesis Steps check_ms->check_synthesis No add_scavenger->optimize_purification

Caption: Troubleshooting logic for low deprotection yield.

References

Identifying and minimizing byproducts in Fmoc-L-Phe(4-NH-Poc)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-L-Phe(4-NH-Poc)-OH. The information provided is based on established principles of Fmoc-amino acid synthesis and aims to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dipeptide of my target molecule. What is the likely cause and how can I minimize it?

A1: The formation of Fmoc-Xaa-Xaa-OH dipeptides is a known issue in Fmoc-amino acid synthesis, particularly when using Fmoc-Cl for protection.[1][2] This impurity, if present in your this compound starting material, will be incorporated into your peptide chain.[2]

  • Cause: Unwanted carboxyl activation during the introduction of the Fmoc group.[2]

  • Minimization Strategies:

    • Raw Material Quality Control: Ensure the purity of your this compound starting material. High-purity starting materials are crucial for clean synthesis.[1] Using Fmoc-Osu for the protection step can help avoid the formation of dipeptide impurities.[1]

    • Purification: If dipeptide impurities are present, they can often be separated from the desired product by crystallization or chromatography.

Q2: My final product shows evidence of deletion sequences. What could be the reason?

A2: Deletion peptides are a common impurity in solid-phase peptide synthesis (SPPS) and can arise from several factors.[3]

  • Causes:

    • Incomplete Coupling: Steric hindrance or insufficient activation of the amino acid being coupled can lead to incomplete reactions.[3]

    • Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, resulting in a deletion.[3]

  • Troubleshooting:

    • Optimize Coupling: Repetition of the coupling step can help drive the reaction to completion.[3] The use of more efficient coupling reagents like HBTU or DIC/HOBt can also improve coupling efficiency.[4][5]

    • Ensure Complete Deprotection: Use a fresh solution of 20% piperidine (B6355638) in DMF for Fmoc removal.[6] The completion of the deprotection can be monitored using a ninhydrin (B49086) test.[4]

Q3: I am observing byproducts related to the side chain of my amino acid. What are the potential side reactions?

A3: Side-chain reactions are a significant concern in peptide synthesis, and the specific byproducts will depend on the nature of the protecting groups and the reaction conditions.

  • Potential Side Reactions:

    • Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed aspartimide formation is a major side reaction that can lead to multiple byproducts.[2]

    • Modification of Nucleophilic Side Chains: Residues with nucleophilic side chains like Trp, Met, Tyr, and Cys are susceptible to modification by reactive cationic species generated during TFA cleavage.[7] The use of scavengers in the cleavage cocktail is essential to prevent these side reactions.[7]

Q4: My yield is consistently low. What are the common factors that can lead to poor yields?

A4: Low yields can be attributed to a variety of factors throughout the synthesis process.

  • Common Causes:

    • Chain Termination: Traces of acetic acid in the Fmoc-amino acid starting material can cause chain termination.[8]

    • Aggregation: Peptide chain aggregation can hinder both coupling and deprotection steps, leading to lower yields.[5]

    • Incomplete Reactions: As mentioned earlier, incomplete coupling and deprotection will reduce the yield of the target peptide.[3]

    • Suboptimal Cleavage: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the final product.

Quantitative Data Summary

The following table summarizes common impurities observed during Fmoc-amino acid synthesis and their typical levels, providing a baseline for what researchers might expect.

Impurity TypeTypical Abundance (%)Factors Influencing AbundanceRecommended Action
Deletion Peptides Variable, can be significantIncomplete coupling/deprotection, steric hindrance.[3]Optimize coupling and deprotection steps; use efficient coupling reagents.
Dipeptide Impurities (Fmoc-Xaa-Xaa-OH) Can be >1% in starting materialUse of Fmoc-Cl for protection.[2]Use high-purity starting materials; consider Fmoc-Osu for protection.[1]
Truncated Sequences Can be significant with contaminated reagentsAcetic acid contamination in Fmoc-amino acids.[8]Use high-purity reagents; specify low acetate (B1210297) content for Fmoc-amino acids.
Side-Chain Adducts VariablePresence of nucleophilic residues (Trp, Met, Cys, Tyr); inefficient scavenging during cleavage.[7]Use appropriate scavengers in the cleavage cocktail.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general methodology for the protection of the side-chain amino group of Fmoc-L-Phe(4-NH2)-OH.

  • Dissolution: Dissolve Fmoc-L-Phe(4-NH2)-OH in a suitable solvent system, such as a mixture of dioxane and 10% aqueous sodium carbonate.[9]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the Poc-protection reagent (e.g., Propoxycarbonyl chloride or a suitable equivalent) dissolved in dioxane to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0°C for several hours and then at room temperature overnight.[9]

  • Workup:

    • Add water to the reaction mixture and wash with a non-polar organic solvent like diethyl ether to remove unreacted reagents.[9]

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.[9]

  • Isolation and Purification:

    • Filter the precipitate and wash with cold water.

    • Dry the product under vacuum.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Protocol 2: Identification of Byproducts by LC-MS

A robust analytical method is crucial for identifying and quantifying byproducts.

  • Sample Preparation: Prepare a stock solution of the crude synthesis product in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) at a concentration of approximately 2 mg/mL.[10]

  • Chromatography:

    • Use a C18 reversed-phase HPLC column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient might run from 5% to 95% B over 20-30 minutes.[10]

  • Detection:

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm and 280 nm).

    • Couple the HPLC system to a mass spectrometer (MS) to obtain mass data for each eluting peak.[10]

  • Data Analysis:

    • Compare the observed masses of impurity peaks with the theoretical masses of potential byproducts (e.g., dipeptides, deletion sequences, side-chain adducts).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for identifying and addressing the formation of byproducts during the synthesis of this compound.

Byproduct_Troubleshooting start Byproduct Detected in LC-MS Analysis identify_mass Identify Mass of Byproduct start->identify_mass mass_match_dipeptide Mass Matches Dipeptide? identify_mass->mass_match_dipeptide mass_match_deletion Mass Matches Deletion Sequence? mass_match_dipeptide->mass_match_deletion No check_starting_material Action: Check Purity of Fmoc-AA-OH mass_match_dipeptide->check_starting_material Yes mass_match_side_reaction Mass Matches Side-Chain Adduct? mass_match_deletion->mass_match_side_reaction No optimize_coupling Action: Optimize Coupling/Deprotection mass_match_deletion->optimize_coupling Yes unknown_byproduct Unknown Byproduct mass_match_side_reaction->unknown_byproduct No optimize_cleavage Action: Optimize Cleavage Cocktail mass_match_side_reaction->optimize_cleavage Yes further_characterization Action: Further Characterization (e.g., NMR) unknown_byproduct->further_characterization

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Improving the Yield of Long Peptides with Photocleavable Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long peptides featuring photocleavable groups. This resource is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common challenges encountered during solid-phase peptide synthesis (SPPS) and photocleavage, ultimately improving the yield and purity of the final product.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to low yields of long peptides with photocleavable groups.

Problem 1: Low Yield of Crude Peptide After Synthesis and Cleavage

A low yield of the desired long peptide after synthesis and cleavage can stem from issues during peptide chain assembly or the final photocleavage step.

Initial Diagnosis: Differentiating Between Synthesis and Cleavage Problems

To pinpoint the source of the low yield, it is crucial to first determine whether the issue lies with the solid-phase synthesis or the photocleavage process. A test cleavage on a small amount of resin can provide valuable insights.[1][2]

Experimental Protocol: Test Cleavage

  • Sample Preparation: After synthesis and drying, take a small, known amount of the peptide-resin (e.g., 5-10 mg).

  • Cleavage Cocktail: Prepare the appropriate photocleavage solution. The composition will depend on the specific photocleavable linker and the peptide sequence.

  • Photocleavage: Suspend the resin in the cleavage cocktail in a suitable vessel that allows for UV irradiation. Irradiate the sample for the recommended duration while ensuring proper mixing.

  • Peptide Precipitation: After cleavage, precipitate the peptide using a suitable anti-solvent, such as cold diethyl ether.

  • Analysis: Analyze the precipitated peptide via LC-MS to assess the yield and purity.

If the test cleavage provides a good yield of the target peptide, the issue likely lies with the large-scale cleavage process. If the yield is still low, the problem is probably rooted in the SPPS process.

Troubleshooting SPPS-Related Issues

dot

Caption: Troubleshooting workflow for SPPS-related low yield.

Q: How can I identify and resolve incomplete coupling or deprotection?

A: Incomplete coupling or deprotection leads to the accumulation of truncated or deletion peptide sequences, significantly reducing the yield of the full-length product.[1]

  • Monitoring: Use the ninhydrin (B49086) (Kaiser) test to check for free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling.[3]

  • Solutions:

    • Increase the coupling reaction time.

    • Use a higher excess of amino acid and coupling reagents.

    • Switch to a more potent coupling agent (e.g., HATU, HCTU).[3]

    • Ensure the deprotection reagent (e.g., piperidine) is fresh and used in sufficient quantity and time.[1]

Stepwise Efficiency per CycleOverall Theoretical Yield (30-mer)Overall Theoretical Yield (70-mer)
98.0%54.7%24.5%
99.0%74.0%49.5%
99.5%86.1%70.4%
99.8%94.2%86.9%

Q: What strategies can be employed to overcome peptide aggregation during synthesis?

A: Peptide aggregation, caused by inter- or intra-chain hydrogen bonding, can hinder reagent access to the reactive sites, leading to failed synthesis.[1][4] This is a common issue with long, hydrophobic sequences.[4]

  • Solvent Choice:

    • Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[4][5]

    • Employ "Magic Mixture": DMF/DCM/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate to improve solvation.[4][6]

  • Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[6][7]

  • Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-60°C) to reduce aggregation.[4]

  • Microwave Synthesis: Utilize microwave-assisted SPPS to improve reaction kinetics and reduce aggregation.

  • Structure-Disrupting Derivatives: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the peptide sequence to disrupt secondary structure formation.[4][7]

Troubleshooting Photocleavage-Related Issues

dot

Caption: Troubleshooting workflow for photocleavage issues.

Q: My photocleavage is incomplete. How can I improve the efficiency?

A: Incomplete cleavage can be due to insufficient light penetration or suboptimal reaction conditions.

  • Light Penetration:

    • Ensure the reaction vessel allows for maximum light exposure (e.g., a flat-bottomed flask).

    • Continuously agitate the resin slurry during irradiation to ensure all beads are exposed to the UV light.[3]

    • For larger scale reactions, consider using a flow chemistry setup for more uniform irradiation.[3]

  • Wavelength and Power: Verify that the wavelength and power of your UV lamp are appropriate for the specific photocleavable linker being used. Different linkers have different optimal cleavage wavelengths (e.g., 305 nm vs. 360 nm).[8][9]

  • Time: Increase the irradiation time. Perform a time-course study to determine the optimal duration for complete cleavage.

Q: I am observing peptide degradation or side products after photocleavage. What can be done?

A: Certain amino acids (e.g., Trp, Met, Cys) are susceptible to degradation upon UV exposure.[3] Additionally, reactive byproducts of the photocleavage reaction can form adducts with the peptide.[3][10]

  • Minimize Exposure: Perform a time-course study to find the shortest irradiation time that provides an acceptable cleavage yield, thus minimizing degradation.[3]

  • Scavengers: The addition of scavengers to the cleavage cocktail can mitigate side reactions. For instance, dithiothreitol (B142953) (DTT) has been shown to improve both the rate and yield of photocleavage for some linkers by reducing undesirable side reactions.[10][11]

  • pH Control: The pH of the cleavage solution can influence the formation of side products. For some nitrobenzyl-based linkers, a slightly acidic pH can reduce undesirable side reactions, which are more prevalent at basic pH.[10][11]

Photocleavage ParameterRecommendation
Irradiation Time Optimize via a time-course study to balance yield and purity.
pH For some linkers, a slightly acidic pH can reduce side reactions.[10][11]
Additives Consider adding scavengers like dithiothreitol (DTT).[10][11]
Agitation Constant and vigorous stirring is crucial for uniform light exposure.
Problem 2: Poor Solubility of the Cleaved Peptide

Long peptides, especially those with a high content of hydrophobic amino acids, often exhibit poor solubility in aqueous solutions, complicating purification and subsequent applications.[12][13]

Q: How can I improve the solubility of my purified long peptide?

A: Several strategies can be employed to solubilize challenging peptides.

  • pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI).[13] Adjusting the pH of the solution away from the pI can increase solubility.

    • For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 1% ammonium (B1175870) bicarbonate).[12]

    • For basic peptides (net positive charge), use an acidic solvent (e.g., 10% acetic acid).[12]

  • Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or isopropanol (B130326) may be necessary before slowly adding the aqueous buffer.[12][14]

  • Chaotropic Agents: Agents like guanidinium (B1211019) hydrochloride (GdnHCl) or urea (B33335) can help solubilize peptides by disrupting aggregation.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[12][14]

Experimental Protocol: Peptide Solubilization Test

  • Small Scale Test: Use a small aliquot of the lyophilized peptide for solubility testing to avoid wasting the bulk of the sample.

  • Initial Solvent: Start with deionized water. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment: Based on the peptide's calculated pI, add a small amount of dilute acetic acid (for basic peptides) or ammonium hydroxide (B78521) (for acidic peptides).

  • Organic Solvents: If the peptide is still insoluble, try adding a small amount of DMSO or acetonitrile.

  • Sonication: If aggregates are visible, sonicate the solution in a water bath for a few minutes.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining insoluble material.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I can expect for a long peptide (e.g., 70-mer) synthesized with a photocleavable linker?

A1: The overall yield is highly dependent on the sequence and the efficiency of each synthesis step. Even with a high stepwise efficiency of 99.5%, the theoretical maximum yield for a 70-mer peptide is around 70%.[3] In practice, yields are often lower due to factors like aggregation and purification losses. A successful synthesis might yield 10-30% of the purified peptide. A study preparing Leu-Enkephalin using a photolabile linker and protecting groups reported a 55% overall yield.[8][9]

Q2: Can the photocleavable group itself cause aggregation?

A2: While the primary driver of aggregation is the peptide sequence, the linker and protecting groups can contribute to the overall hydrophobicity of the peptide-resin complex. However, aggregation is more commonly associated with the growing peptide chain forming secondary structures.[4][7]

Q3: Are there any alternatives to photocleavable linkers for mild cleavage conditions?

A3: Yes, other "safety-catch" linkers exist that allow for cleavage under mild, specific conditions.[15] For example, some linkers are stable until "activated" by a chemical modification, after which they become labile to a mild reagent.[15] However, photocleavable linkers offer the advantage of reagent-free cleavage, which can be beneficial for sensitive peptides.[16]

Q4: How do I choose the right photocleavable linker for my synthesis?

A4: The choice of linker depends on several factors:

  • Cleavage Wavelength: Ensure the cleavage wavelength is compatible with your peptide. If your peptide contains UV-sensitive residues, you might opt for a linker that cleaves at a longer wavelength (>350 nm) to minimize damage.[17]

  • Orthogonality: The linker must be stable to all other reagents used during synthesis, including deprotection and coupling reagents.

  • Cleavage Byproducts: Consider the byproducts generated upon cleavage and their potential to react with your peptide. Some linkers are designed to produce more inert byproducts.

Q5: Can I monitor the photocleavage reaction in real-time?

A5: Monitoring the reaction in real-time can be challenging. A practical approach is to perform a time-course experiment. Take small aliquots of the supernatant from the cleavage reaction at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze them by HPLC to determine the rate of peptide release. This will help you establish the optimal cleavage time for your specific peptide and setup.

References

Addressing poor solubility of Fmoc-L-Phe(4-NH-Poc)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Phe(4-NH-Poc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in its use, particularly poor solubility during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of the amino acid phenylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the para-amino group of the phenyl ring is protected by a propoxycarbonyl (Poc) group. While Fmoc-protected amino acids are generally soluble in common organic solvents used in solid-phase peptide synthesis (SPPS) like N,N-dimethylformamide (DMF)[][2][3], the bulky and hydrophobic nature of the Poc and Fmoc protecting groups can lead to poor solubility, especially in combination with the rest of the peptide sequence. This can result in incomplete coupling reactions and the generation of deletion sequences.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: The recommended starting solvent is typically DMF or N-methylpyrrolidone (NMP). For derivatives of Fmoc-Phe with modifications on the phenyl ring, dimethyl sulfoxide (B87167) (DMSO) has also been shown to be an effective solvent, sometimes requiring sonication to achieve full dissolution[4][5]. It is advisable to start with these solvents before exploring more complex mixtures.

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can be employed to aid in the dissolution of poorly soluble amino acids[6][7]. However, this should be done with caution, as excessive heat can potentially lead to degradation of the amino acid or racemization[8]. It is recommended to warm the solution gently (e.g., to 35-50°C) and for a minimal amount of time.

Q4: How does sonication help with solubility issues?

A4: Sonication uses ultrasonic waves to agitate the solvent and break down solid particles of the amino acid derivative[6][7][9][10][11]. This increases the surface area of the solute exposed to the solvent, which can significantly enhance the rate and extent of dissolution. It is a commonly used technique when dealing with sparingly soluble compounds in peptide synthesis.

Troubleshooting Guide: Addressing Poor Solubility During Coupling

Poor solubility of this compound during the coupling step can manifest as precipitation in the reaction vessel or incomplete coupling reactions. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment
  • Visual Inspection: Observe the reaction vessel after adding the activated amino acid solution to the resin. The presence of suspended particles or a cloudy appearance indicates a solubility problem.

  • Monitoring the Coupling Reaction: Use a qualitative test (e.g., ninhydrin (B49086) test) to check for the presence of free amines on the resin after the coupling reaction. A positive result suggests that the coupling was incomplete, which could be due to poor solubility.

Troubleshooting Workflow

A Poor Solubility of This compound Observed B Step 1: Modify Dissolution Procedure A->B C Apply Sonication B->C Option 1 D Gentle Heating (35-50°C) B->D Option 2 E Step 2: Alter Solvent System C->E If still insoluble D->E If still insoluble F Add Co-solvent (e.g., DMSO, NMP) E->F Option 1 G Use Chaotropic Agents E->G Option 2 H Step 3: Optimize Coupling Reagents F->H If coupling is still incomplete G->H If coupling is still incomplete I Use High-Efficiency Reagent (e.g., HATU, COMU) H->I Option 1 J Increase Reagent Equivalents H->J Option 2 K Successful Coupling I->K J->K

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Solutions

If you encounter poor solubility, follow these steps sequentially:

  • Enhance the Dissolution of the Amino Acid:

    • Sonication: Before adding the activated amino acid to the resin, sonicate the solution for 5-10 minutes.

    • Gentle Heating: Warm the amino acid and coupling reagent solution to 35-50°C for a short period before addition to the resin.

  • Modify the Solvent System:

    • Co-solvents: Prepare the amino acid solution in a mixture of DMF and DMSO. Start with a small percentage of DMSO (e.g., 10-25%) and increase if necessary. The use of co-solvents can improve the solubility of hydrophobic peptides and amino acids[6].

    • Chaotropic Agents: Solvents like DMF and DMSO act as chaotropic agents that can disrupt the secondary structures that may contribute to poor solubility[9].

  • Optimize Coupling Reagents and Conditions:

    • High-Efficiency Coupling Reagents: For sterically hindered or poorly soluble amino acids, standard coupling reagents may not be sufficient. Switch to a more powerful reagent known to be effective for difficult couplings, such as HATU, HCTU, or COMU[12][13]. These reagents are known to facilitate rapid and efficient coupling, which can help to prevent aggregation.

    • Increase Equivalents: An increase in the equivalents of the amino acid and coupling reagents relative to the resin loading can help drive the reaction to completion.

Data on Coupling Reagents for Difficult Couplings

The choice of coupling reagent is critical when dealing with poorly soluble or sterically hindered amino acids. The following table summarizes key characteristics of commonly used reagents for such challenging scenarios.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly reactive, very effective for hindered amino acids[12][13][14].More expensive than some other reagents.
HCTU Uronium/Aminium SaltMore reactive than HBTU, good for routine and difficult couplings[13].May cause guanidinylation of the free amine.
PyBOP Phosphonium SaltWell-suited for both solid-phase and solution-phase synthesis[12][13].By-products can sometimes be difficult to remove.
COMU Uronium SaltCoupling efficiency comparable to HATU, with a better safety profile (non-explosive) and improved solubility[13][15].Newer reagent, may be less familiar to some users.
DIC/Oxyma Carbodiimide/AdditiveA cost-effective and highly efficient combination. Oxyma-based reagents often perform better than HOBt-based ones[12][13].DIC can lead to the formation of insoluble diisopropylurea (DIU) by-product.

Experimental Protocols

Protocol 1: Solubility Testing of this compound
  • Weigh a small, known amount of this compound (e.g., 5 mg) into a small vial.

  • Add a measured volume of the primary solvent (e.g., DMF) to achieve the desired concentration for coupling (e.g., 0.5 M).

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 10 minutes.

  • If solubility is still an issue, gently warm the vial to approximately 40°C for 5 minutes.

  • If the compound remains insoluble, repeat the process with a solvent mixture (e.g., DMF/DMSO 4:1).

Protocol 2: Coupling of this compound using Sonication and a High-Efficiency Coupling Reagent
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation Mixture Preparation: In a separate vessel, add 3 equivalents of this compound relative to the resin loading.

  • Add the chosen solvent (e.g., DMF or a DMF/DMSO mixture).

  • Sonicate the mixture for 5-10 minutes until the amino acid is fully dissolved.

  • Add 2.9 equivalents of HATU and 6 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Coupling: Immediately add the activation mixture to the swelled resin.

  • Agitate the reaction vessel at room temperature. The reaction time may vary from 1 to several hours depending on the difficulty of the coupling.

  • Monitoring and Washing: After the desired coupling time, take a small sample of the resin and perform a ninhydrin test to check for completion. Once the coupling is complete, wash the resin thoroughly with DMF.

Logical Relationship Diagram

A Poor Solubility of Fmoc-AA-OH B Reduced Concentration of Activated Amino Acid in Solution A->B F Aggregation of Peptide Chains A->F C Slow Reaction Kinetics B->C D Incomplete Coupling C->D E Formation of Deletion Sequences D->E F->D

Caption: Consequence cascade of poor solubility.

References

Preventing premature cleavage of the Poc protecting group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Propargyloxycarbonyl (Poc) protecting group. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use, with a special focus on preventing premature cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the Poc protecting group and what are its primary applications?

The Propargyloxycarbonyl (Poc) group is a protective group used for hydroxyl (-OH) and amino (-NH) functionalities. It is widely employed in the synthesis of complex molecules such as carbohydrates and peptides due to its stability under various conditions and its selective removal under neutral conditions.[1][2][3]

Q2: Under what conditions is the Poc group stable?

The Poc group is known for its stability under acidic and mild basic conditions.[1] It is also compatible with a wide range of reagents and conditions commonly used in oligosaccharide and peptide synthesis, making it a versatile choice for multi-step synthetic routes.[1][4]

Q3: What is the standard method for deprotection of the Poc group?

The standard and highly selective method for cleaving the Poc group is through the use of benzyltriethylammonium tetrathiomolybdate (B108656) ([PhCH₂NEt₃]₂MoS₄) in a solvent such as acetonitrile (B52724) (CH₃CN) at room temperature.[1][2] This method is chemoselective and occurs under neutral conditions, leaving many other common protecting groups intact.[1]

Q4: Is the Poc group orthogonal to other common protecting groups?

Yes, the Poc group is orthogonal to many commonly used protecting groups in organic synthesis. This means it can be selectively removed without cleaving other groups. Its deprotection conditions do not affect groups like benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc).[2][3]

Troubleshooting Guide: Preventing Premature Cleavage

Premature or unintended cleavage of the Poc group, while uncommon due to its inherent stability, can occur under specific conditions. This guide provides potential causes and solutions to mitigate this issue.

Problem: I am observing unexpected deprotection of the Poc group in my reaction sequence.

Potential Cause 1: Presence of Transition Metals

The propargyl moiety of the Poc group can interact with certain transition metals. Catalysts based on palladium (Pd) or copper (Cu) are known to react with propargylic carbonates.[2][4] If your synthetic route involves steps that use these metals, you may risk unintended cleavage or side reactions.

Solution:

  • Re-evaluate Synthetic Route: If possible, modify your synthetic strategy to avoid the use of transition metal catalysts in the presence of a Poc-protected functionality.

  • Ligand Screening: In cases where transition metals are unavoidable, screening different ligands for the metal catalyst may help to minimize the interaction with the Poc group.

  • Use of an Alternative Protecting Group: If modification of the reaction conditions is not feasible, consider using an alternative protecting group that is stable in the presence of the specific transition metal catalyst you are using.

Potential Cause 2: Exposure to Strong Bases or Nucleophiles

While the Poc group is stable under mildly basic conditions, prolonged exposure to strong bases or highly nucleophilic reagents may lead to its cleavage.[5] The carbonate linkage is an ester of carbonic acid and can be susceptible to nucleophilic attack.

Solution:

  • Control of Basicity/Nucleophilicity: Whenever possible, use milder bases or less nucleophilic reagents.

  • Temperature and Reaction Time: Minimize the reaction temperature and time when using basic or nucleophilic conditions. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop it as soon as the desired transformation is complete.

  • Steric Hindrance: The steric environment around the Poc group can influence its stability. In some cases, a more hindered substrate may exhibit greater stability.

The following table summarizes the general stability of the carbonate group to various reagents.

Reagent ClassStabilityNotes
Acids HighGenerally stable to acidic conditions.
Mild Bases HighStable to mild bases like pyridine, triethylamine (B128534) (TEA), and N,N-diisopropylethylamine (DIPEA).
Strong Bases Moderate to LowCan be cleaved by strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), especially at elevated temperatures.[5]
Nucleophiles Moderate to LowSusceptible to strong nucleophiles.
Reducing Agents HighGenerally stable to common reducing agents.
Oxidizing Agents HighGenerally stable to common oxidizing agents.
Transition Metals Moderate to LowCan be reactive towards certain transition metals like Palladium (Pd) and Copper (Cu).[2][4]

Caption: General stability of carbonate protecting groups to different classes of reagents.

Logical Flow for Troubleshooting Premature Poc Group Cleavage

G start Premature Poc Cleavage Observed check_metals Are transition metals (e.g., Pd, Cu) present? start->check_metals check_bases Are strong bases or nucleophiles used? check_metals->check_bases No reassess_route Re-evaluate synthetic route check_metals->reassess_route Yes optimize_conditions Optimize reaction conditions (time, temp, reagent) check_bases->optimize_conditions Yes end Poc group stable check_bases->end No alternative_pg Consider alternative protecting group reassess_route->alternative_pg reassess_route->end If route is changed successfully optimize_conditions->alternative_pg If optimization fails optimize_conditions->end If optimization succeeds

Caption: Troubleshooting workflow for premature Poc cleavage.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with Propargyloxycarbonyl Chloride (Poc-Cl)

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

  • Primary alcohol

  • Propargyloxycarbonyl chloride (Poc-Cl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equivalents) dropwise to the stirred solution.

  • After stirring for 10 minutes, add Poc-Cl (1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Poc-protected Alcohol

This protocol outlines the standard procedure for the cleavage of the Poc group using benzyltriethylammonium tetrathiomolybdate.

Materials:

  • Poc-protected alcohol

  • Benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Poc-protected alcohol (1.0 equivalent) in CH₃CN in a round-bottom flask.

  • Add benzyltriethylammonium tetrathiomolybdate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30-90 minutes. Monitor the progress by TLC.

  • Upon completion, the reaction mixture can often be filtered to remove the molybdenum byproducts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography if necessary.

Workflow for Poc Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection A Dissolve Alcohol in CH2Cl2 B Cool to -78°C A->B C Add TMEDA B->C D Add Poc-Cl C->D E Warm to RT & Stir D->E F Workup & Purification E->F G Dissolve Poc-Protected Compound in CH3CN F->G Poc-Protected Compound H Add Tetrathiomolybdate G->H I Stir at RT H->I J Filter & Concentrate I->J K Purification J->K

Caption: General experimental workflow for Poc protection and deprotection.

References

Analytical HPLC methods for monitoring Poc deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides for researchers, scientists, and drug development professionals on utilizing analytical High-Performance Liquid Chromatography (HPLC) to monitor the efficiency of propargyloxycarbonyl (Poc) deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring Poc deprotection by HPLC?

A1: The main goal is to quantitatively track the progress of the deprotection reaction. By separating and quantifying the Poc-protected starting material, the deprotected product, and any potential side products, you can determine the reaction's endpoint, assess its efficiency, and optimize conditions to maximize yield and purity.[1][2]

Q2: What type of HPLC column is typically used for this analysis?

A2: A reversed-phase (RP) C18 column is the most common choice for separating the relatively nonpolar Poc-protected starting material from the more polar deprotected product.[3][4] Column dimensions such as 150 mm length and 4.6 mm internal diameter with 5 µm particle size are standard for this type of analysis.

Q3: What are the typical mobile phase compositions?

A3: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724), is standard.[5] Both solvents are often acidified with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[5]

Q4: How is the deprotection efficiency calculated from the HPLC chromatogram?

A4: Deprotection efficiency is typically calculated based on the relative peak areas of the starting material and the product.[6][7] Assuming the response factors are similar, the percentage of deprotection can be estimated using the formula:

Deprotection Efficiency (%) = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100

For higher accuracy, a calibration curve with known concentrations of both the starting material and product should be used to determine their respective response factors.[6]

Q5: How should I prepare my reaction sample for HPLC analysis?

A5: It is crucial to immediately stop or "quench" the reaction upon taking an aliquot to ensure the HPLC data accurately reflects that specific time point.[5] This is often done by diluting the aliquot in a solvent that neutralizes the deprotection reagent or by flash freezing.[5] The quenched sample is then typically diluted further with the initial mobile phase solvent to ensure compatibility with the HPLC system and prevent peak distortion.[8]

Experimental Protocols

Protocol: Monitoring Poc Deprotection by HPLC

This protocol outlines a general method for monitoring the removal of a Poc protecting group from a substrate.

1. Sample Preparation:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as a mixture of acetonitrile and water that matches the initial HPLC mobile phase composition. This prevents further reaction.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]

2. HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure separation of compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection: UV detector set at a wavelength where both the Poc-protected and deprotected compounds have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Integrate the peak areas for the Poc-protected starting material and the deprotected product in the resulting chromatogram.

  • Calculate the deprotection efficiency at each time point using the peak area formula described in FAQ #4.

  • Plot the deprotection efficiency (%) versus time to visualize the reaction kinetics.

Data Presentation

Table 1: Typical Retention Times for Poc Deprotection Monitoring

CompoundExpected Retention Time (min)Description
Deprotected Product8.5More polar, elutes earlier.
Poc-Protected Substrate15.2Less polar, elutes later.
Potential Side Product12.1Intermediate polarity.

Table 2: Example Calculation of Deprotection Efficiency Over Time

Time (min)Starting Material Peak AreaProduct Peak AreaDeprotection Efficiency (%)
01,500,00000.0%
30760,000740,00049.3%
60225,0001,275,00085.0%
12015,0001,485,00099.0%
180< 1,0001,499,000>99.9%

Visual Guides

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Poc Deprotection Reaction Aliquot Withdraw Aliquot at Time (t) Reaction->Aliquot Quench Quench Reaction (e.g., Dilution) Aliquot->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter Inject Inject onto HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Substrate & Product) Chromatogram->Integrate Calculate Calculate Deprotection % Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for HPLC monitoring of Poc deprotection.

Troubleshooting Guide

Q: My peaks are tailing or showing poor shape. What should I do?

A: Peak tailing is often caused by secondary interactions with the column, particularly with residual silanol groups.

  • Solution 1: Ensure your mobile phase contains an acidic modifier like 0.1% TFA to suppress silanol activity.[1]

  • Solution 2: The column may be contaminated or degraded. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if the problem persists, replace the column.[1][9]

  • Solution 3: Check for extra-column dead volume in your system, ensuring all fittings and tubing are properly connected.[9]

Q: I'm seeing a high backpressure in the system. What is the cause?

A: High backpressure usually indicates a blockage in the system.

  • Solution 1: The most common cause is a plugged column inlet frit. Try back-flushing the column (disconnect it from the detector first).[1][10]

  • Solution 2: If you are using a guard column, it may be contaminated. Replace the guard column and check the pressure again.[10][11]

  • Solution 3: Ensure your sample was properly filtered. Unfiltered samples can introduce particulates that clog the system.[8]

Q: My retention times are shifting between runs. Why?

A: Fluctuating retention times suggest instability in the chromatographic conditions.

  • Solution 1: Ensure your mobile phase is well-mixed and properly degassed. Air bubbles in the pump can cause flow rate inconsistencies.[8][10]

  • Solution 2: Check for leaks in the pump or fittings, as this can lead to an unstable flow rate.[11]

  • Solution 3: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[11]

Q: I see an unexpected peak in my chromatogram. What could it be?

A: Unexpected peaks could be side products, impurities from the starting material, or "ghost peaks" from the system.

  • Solution 1: The Poc deprotection might be generating a side product, especially if the substrate has other sensitive functional groups. Mass spectrometry (LC-MS) can help identify this unknown peak.[2][12]

  • Solution 2: It could be a "ghost peak" from a previous injection. Run a blank gradient (injecting only mobile phase) to see if the peak reappears. If it does, flush the column and injector with a strong solvent.[11]

  • Solution 3: The starting material itself may contain an impurity that is now visible under your analytical conditions. Analyze the starting material alone to confirm.

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: The Impact of Scavengers on Photocleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during photocleavage experiments, particularly concerning the influence of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in photocleavage experiments?

A1: In the context of photocleavage, scavengers are primarily used as diagnostic tools to identify the reactive species involved in the reaction mechanism.[1][2] By selectively "trapping" or quenching specific reactive intermediates, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), holes (h⁺), or electrons (e⁻), researchers can deduce which species are essential for the desired photocleavage to occur.[1][2] This information is crucial for optimizing reaction conditions and understanding potential side reactions.

Q2: How do scavengers impact the efficiency of photocleavage?

A2: Scavengers can significantly reduce the efficiency of a photocleavage reaction if the scavenged species is a key intermediate in the cleavage pathway. For instance, if a reaction proceeds through a hydroxyl radical-mediated mechanism, the addition of a hydroxyl radical scavenger like isopropanol (B130326) (IPA) or tert-butanol (B103910) will compete for these radicals, thereby inhibiting the cleavage of the target molecule and lowering the overall yield.[3] Conversely, if a scavenger removes a species that leads to undesirable side reactions or degradation of the starting material or product, it could potentially improve the overall outcome.

Q3: What are the most common scavengers used and what do they target?

A3: The choice of scavenger depends on the suspected reactive species. Here are some commonly used scavengers and their primary targets:

ScavengerTarget Reactive Species
Isopropanol (IPA)Hydroxyl Radicals (•OH)
tert-Butanol (t-BuOH)Hydroxyl Radicals (•OH)
MannitolHydroxyl Radicals (•OH)
p-Benzoquinone (p-BQ)Superoxide Radicals (O₂•⁻)
Ethylenediaminetetraacetic acid (EDTA)Holes (h⁺)
Ammonium OxalateHoles (h⁺)
Silver Nitrate (AgNO₃)Electrons (e⁻)
Potassium PersulfateElectrons (e⁻)

Q4: Can the scavenger itself have unintended effects on my experiment?

A4: Yes, it is crucial to consider potential side reactions or interference from the scavenger itself. For example, some scavengers may absorb light at the excitation wavelength, leading to an inner filter effect that reduces the light available for the photocleavage reaction. Additionally, the by-products of the scavenger's reaction with the reactive species could potentially interact with your molecule of interest or interfere with analytical measurements.[4] Always run appropriate control experiments, including one with the scavenger but without the light source, to assess any direct effects of the scavenger on your system.

Troubleshooting Guides

Issue 1: Significantly Reduced Photocleavage Yield in the Presence of a Scavenger

  • Possible Cause: The scavenged species is critical for the photocleavage mechanism.

    • Troubleshooting Step: This result, while detrimental to the yield, provides valuable mechanistic insight. To confirm, try a different scavenger for the same reactive species. If the yield is still low, it strongly suggests the involvement of that species.

  • Possible Cause: The scavenger concentration is too high, leading to excessive quenching or side reactions.

    • Troubleshooting Step: Perform a concentration-dependent study with the scavenger to find the minimum concentration required to observe an effect. This can help minimize unwanted side reactions.

  • Possible Cause: The scavenger is absorbing a significant amount of the incident light.

    • Troubleshooting Step: Measure the UV-Vis absorbance spectrum of the scavenger at the concentration used in your experiment to check for spectral overlap with your light source. If there is significant absorption, you may need to choose a different scavenger or adjust your experimental setup.

Issue 2: No Change in Photocleavage Yield in the Presence of a Scavenger

  • Possible Cause: The scavenged species is not involved in the primary photocleavage pathway.

    • Troubleshooting Step: This is a useful result, helping to rule out certain mechanisms. Proceed to test scavengers for other potential reactive species to further elucidate the pathway.

  • Possible Cause: The scavenger concentration is too low to effectively compete with the photocleavage reaction.

    • Troubleshooting Step: Increase the concentration of the scavenger and repeat the experiment. Be mindful of potential solubility issues and the possibility of introducing side reactions at higher concentrations.

  • Possible Cause: The lifetime of the reactive species is too short for the scavenger to interact effectively at the concentration used.

    • Troubleshooting Step: This can be difficult to address without specialized equipment for transient absorption spectroscopy. However, trying a scavenger with a higher reaction rate constant for the target species might be beneficial.

Quantitative Data Summary

The following table summarizes the reported effects of various scavengers on the efficiency of photocatalytic reactions, which can be analogous to photocleavage processes. The "Efficiency Reduction" is a qualitative measure of the impact observed in the cited literature.

Reactive Species ScavengedScavenger UsedTypical ConcentrationObserved Effect on Reaction Efficiency
Hydroxyl Radical (•OH)Isopropanol (IPA)1-10 mMSignificant Reduction[3]
Hydroxyl Radical (•OH)tert-Butanol (t-BuOH)1-10 mMSignificant Reduction
Superoxide Radical (O₂•⁻)p-Benzoquinone (p-BQ)0.1-1 mMModerate to Significant Reduction[2]
Hole (h⁺)EDTA1-10 mMSignificant Reduction[1]
Electron (e⁻)Silver Nitrate (AgNO₃)1-5 mMVariable, can sometimes enhance oxidative pathways[3]

Experimental Protocols

Protocol 1: General Procedure for a Scavenger Study in a Photocleavage Reaction

  • Prepare Stock Solutions:

    • Prepare a stock solution of your photocleavable compound in a suitable solvent.

    • Prepare stock solutions of each scavenger to be tested at a concentration 10-100 times higher than the final desired concentration.

  • Set up Reaction Vials:

    • For each experimental condition (including a no-scavenger control), prepare a reaction vial containing the photocleavable compound at its final concentration.

    • To the appropriate vials, add the required volume of the scavenger stock solution to achieve the desired final concentration. Ensure the total volume is the same in all vials by adding the appropriate amount of solvent.

    • Include a "dark" control for each scavenger to assess any non-photochemical reactions.

  • Photolysis:

    • Place the vials in a suitable photoreactor with a specific wavelength and intensity light source.

    • Irradiate the samples for a predetermined amount of time. Ensure consistent light exposure for all samples.

  • Analysis:

    • After irradiation, quench the reaction if necessary.

    • Analyze the reaction mixture using an appropriate technique (e.g., HPLC, GC-MS, UV-Vis spectroscopy) to quantify the amount of remaining starting material and/or the amount of photoproduct formed.

  • Calculate Photocleavage Efficiency:

    • Determine the percentage of the starting material that has been cleaved.

    • Compare the efficiency of the reactions with scavengers to the no-scavenger control.

Diagrams

Photocleavage_Pathway_Troubleshooting cluster_start Start cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion Start Photocleavage Experiment Low_Yield Low Photocleavage Yield? Start->Low_Yield Observe Outcome Add_Scavenger Add Scavenger Low_Yield->Add_Scavenger Yes Optimize Optimize Reaction (e.g., change solvent, pH) Low_Yield->Optimize No, yield is good Yield_Change Yield Further Reduced? Add_Scavenger->Yield_Change Mechanism_Involved Scavenged species is KEY to the mechanism Yield_Change->Mechanism_Involved Yes Mechanism_Not_Involved Scavenged species is NOT a key intermediate Yield_Change->Mechanism_Not_Involved No

Caption: Troubleshooting workflow for investigating low photocleavage yield using scavengers.

Scavenger_Mechanism cluster_photocleavage Photocleavage Process cluster_scavenging Scavenging Process PC Photocleavable Compound Light Light (hν) Excited_State Excited State PC->Excited_State Absorption Light->Excited_State Reactive_Species Reactive Species (e.g., •OH, O₂•⁻) Excited_State->Reactive_Species Generation Cleaved_Products Cleaved Products Reactive_Species->Cleaved_Products Reaction Inactive_Complex Inactive Scavenger- Species Complex Reactive_Species->Inactive_Complex Quenching Scavenger Scavenger Scavenger->Inactive_Complex

Caption: General mechanism of scavenger intervention in a photocleavage reaction.

References

Strategies to minimize racemization of phenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of phenylalanine during its activation for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during phenylalanine activation?

Racemization of N-protected amino acids like phenylalanine primarily occurs through the formation of a 5(4H)-oxazolone intermediate, also known as an azlactone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon. Subsequent nucleophilic attack on the achiral oxazolone (B7731731) can occur from either side, resulting in a mixture of L- and D-isomers of the final peptide product.

Q2: Which factors influence the rate of racemization?

Several factors can influence the rate of racemization during peptide coupling reactions:

  • The nature of the N-protecting group: Urethane-based protecting groups like Fmoc and Boc are generally effective at suppressing racemization.

  • The coupling method: The choice of activating agent and coupling additives is critical. Some reagents are more prone to causing racemization than others.

  • The C-terminal amino acid: The steric hindrance of the C-terminal amino acid residue can affect the rate of racemization.

  • Reaction conditions: Temperature, the type and amount of base used, and the solvent can all play a significant role. For instance, the presence of excess base can accelerate racemization.

Q3: How do additives like HOBt, HOAt, and OxymaPure help in suppressing racemization?

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure are crucial for minimizing racemization, especially when using carbodiimide (B86325) coupling reagents like DCC or EDC. These additives act as "racemization suppressants" by reacting with the initially formed O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to forming the problematic oxazolone intermediate compared to the O-acylisourea itself. This two-step activation process effectively traps the activated carboxyl group in a less racemization-prone form.

Troubleshooting Guide

Problem 1: High levels of D-isomer detected after coupling phenylalanine.

Potential Cause Troubleshooting Step
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or COMU. These are generally considered safer options than carbodiimides alone.
Absence of Racemization Suppressant If using a carbodiimide (DCC, EDC), always include an additive like HOBt, HOAt, or OxymaPure in equimolar amounts to the coupling reagent.
Excess Base Use the minimum amount of a sterically hindered, non-nucleophilic base (e.g., DIPEA) required to neutralize the protonated amine. An excess of base can promote racemization.
Elevated Temperature Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.
Prolonged Reaction Time Monitor the reaction progress and work it up as soon as it is complete to minimize the time the activated phenylalanine is exposed to racemization-promoting conditions.

Problem 2: Inconsistent results when coupling phenylalanine in solid-phase peptide synthesis (SPPS).

Potential Cause Troubleshooting Step
On-Resin Epimerization For C-terminal phenylalanine, consider using a pre-activated amino acid or an esterifying resin that minimizes racemization during loading.
Inefficient Washing Ensure thorough washing of the resin between deprotection and coupling steps to remove any residual base from the previous step.
Solvent Effects Use a solvent that is known to suppress racemization, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Quantitative Data on Racemization

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer (epimerization) observed when coupling Z-Phe-Val-OH with Phe-OMe under various conditions.

Coupling ReagentAdditiveBase% D-IsomerReference
DCC--48.6
DCCHOBt-8.8
DCCHOAt-5.6
HBTU-DIPEA9.8
HATU-DIPEA5.4
TBTU-DIPEA10.2

Experimental Protocols

Protocol 1: Low-Racemization Phenylalanine Coupling using HATU

This protocol is designed to minimize racemization during the coupling of an N-protected phenylalanine to an amino ester.

  • Dissolution: Dissolve the N-protected phenylalanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes at room temperature.

  • Coupling: Add the amino ester hydrochloride (1.0 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash chromatography or recrystallization.

Visual Guides

Racemization_Mechanism L_Phe L-Phenylalanine (N-Protected) Activated Activated Intermediate (e.g., O-Acylisourea) L_Phe->Activated Activation (e.g., DCC) Oxazolone Oxazolone (Achiral Intermediate) Activated->Oxazolone Ring Closure (Fast) Additive_Ester Additive-Active Ester (e.g., HOBt-Ester) Activated->Additive_Ester D_Peptide D-Peptide (Racemized Product) Oxazolone->D_Peptide Nucleophilic Attack (Undesired) L_Peptide L-Peptide (Desired Product) Oxazolone->L_Peptide Nucleophilic Attack (Desired) Additive_Ester->L_Peptide Nucleophilic Attack (Suppressed Racemization) Experimental_Workflow start Start: N-Protected Phe + Amino Ester dissolve 1. Dissolve Reactants & Coupling Reagent (e.g., HATU) in Anhydrous DMF start->dissolve preactivate 2. Pre-activate with Base (DIPEA) at 0°C to RT dissolve->preactivate couple 3. Add Amino Ester & React preactivate->couple monitor 4. Monitor Progress (TLC/LC-MS) couple->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Purify Product workup->purify end End: Purified Dipeptide purify->end

Validation & Comparative

A Comparative Guide to Fmoc-L-Phe(4-NH-Poc)-OH and Fmoc-L-Phe(4-NH-Boc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex and modified peptides. The introduction of a 4-amino-L-phenylalanine residue provides a versatile handle for subsequent modifications such as labeling, cyclization, or conjugation. The choice of protecting group for this side-chain amine dictates the synthetic strategy and compatibility with other sensitive moieties. This guide provides an objective comparison between two such protected amino acid derivatives: Fmoc-L-Phe(4-NH-Poc)-OH and the more conventional Fmoc-L-Phe(4-NH-Boc)-OH, supported by established chemical principles and experimental data from literature.

Overview of the Protecting Groups

Both molecules share the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group, which is the cornerstone of the most common SPPS strategy and is reliably cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF).[][2] The key difference lies in the side-chain protection of the 4-amino group:

  • Boc (tert-butoxycarbonyl): A well-established, acid-labile protecting group. Its removal requires treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

  • Poc (propargyloxycarbonyl): A more specialized protecting group that is stable to both acidic and basic conditions used in standard Fmoc-SPPS.[3][4] Its cleavage is achieved under neutral conditions, most commonly with transition metal catalysis.[5][6]

This fundamental difference in deprotection chemistry forms the basis of their distinct applications and orthogonality.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key chemical properties and deprotection conditions for the two building blocks.

Table 1: Chemical Properties and Stability

PropertyThis compoundFmoc-L-Phe(4-NH-Boc)-OH
Side-Chain Protection Poc (Propargyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Molecular Formula C28H24N2O6C29H30N2O6
Molecular Weight 484.5 g/mol 502.6 g/mol
Stability to Acid Stable to standard acidolysis conditions (e.g., TFA) used for Boc removal.[3][4]Labile . Cleaved by moderate to strong acids (e.g., TFA).[]
Stability to Base Stable to mild bases (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal.[3][4]Stable to mild bases used for Nα-Fmoc removal.

Table 2: Deprotection Conditions and Orthogonality

ParameterThis compoundFmoc-L-Phe(4-NH-Boc)-OH
Deprotection Reagent Benzyltriethylammonium tetrathiomolybdate (B108656) ([PhCH2NEt3]2MoS4) or Palladium (Pd) complexes.[5][6]Trifluoroacetic acid (TFA), typically in a cocktail with scavengers.[7]
Deprotection Conditions Neutral, room temperature.[5][8]Strongly acidic, room temperature.[9]
Orthogonality Fully Orthogonal to both acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) groups. Allows for highly selective, on-resin side-chain modification.[3]Orthogonal to the base-labile Fmoc group. Not orthogonal to other acid-labile side-chain protecting groups (e.g., tBu, Trt), which are removed simultaneously during final cleavage.[][10]
Ideal Use Case Synthesis of sensitive peptides where acid treatment is detrimental; multi-step, on-resin side-chain modifications requiring a third dimension of orthogonal protection.Standard incorporation of a modifiable amino group for post-synthetic or final step modifications.

Visualization of Synthetic Strategies

The choice between Poc and Boc protection fundamentally alters the workflow for on-resin side-chain modification, as illustrated below.

G cluster_poc Strategy 1: Using this compound cluster_boc Strategy 2: Using Fmoc-L-Phe(4-NH-Boc)-OH Poc_start Peptide-Resin with Fmoc-Phe(Poc) Poc_Fmoc_deprotect 1. Piperidine/DMF (Fmoc Removal) Poc_start->Poc_Fmoc_deprotect Poc_couple 2. Couple next Fmoc-AA-OH Poc_Fmoc_deprotect->Poc_couple Poc_Poc_deprotect 3. [Ph(CH2)NEt3]2MoS4 (Selective Poc Removal) Poc_couple->Poc_Poc_deprotect After chain elongation Poc_modify 4. On-Resin Side-Chain Modification Poc_Poc_deprotect->Poc_modify Poc_cleave 5. TFA Cocktail (Final Cleavage) Poc_modify->Poc_cleave Boc_start Peptide-Resin with Fmoc-Phe(Boc) Boc_Fmoc_deprotect 1. Piperidine/DMF (Fmoc Removal) Boc_start->Boc_Fmoc_deprotect Boc_couple 2. Couple next Fmoc-AA-OH Boc_Fmoc_deprotect->Boc_couple Boc_cleave 3. TFA Cocktail (Simultaneous Cleavage & Boc Removal) Boc_couple->Boc_cleave After chain elongation Boc_modify 4. Solution-Phase Modification Boc_cleave->Boc_modify Boc_end Final Modified Peptide Boc_modify->Boc_end

Caption: Comparative workflows for peptide modification.

The diagram above illustrates the key strategic difference. The Poc group allows for selective on-resin deprotection and modification (Strategy 1), preserving other acid-labile side-chain protecting groups. In contrast, the Boc group is typically removed during the final TFA cleavage step, necessitating that any side-chain modifications be performed in solution after the peptide has been cleaved from the resin (Strategy 2).

Experimental Protocols

Below are representative protocols for the on-resin deprotection of the side-chain protecting groups. These steps would be integrated into a standard Fmoc-SPPS workflow.

Protocol 1: On-Resin Deprotection of Boc Group (Side-Chain)

This protocol is typically not performed selectively on-resin in standard Fmoc/tBu strategies, as the Boc group is cleaved during the final resin cleavage. However, for specific applications requiring selective on-resin deprotection, a dilute acid approach can be used, though orthogonality with other acid-labile groups is compromised.

  • Resin Swelling: Swell the peptidyl-resin (containing the Phe(4-NH-Boc) residue) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 10-30% Trifluoroacetic Acid (TFA) in DCM.

  • Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5% N,N-Diisopropylethylamine (DIPEA) in DMF (2x), and finally with DMF (3x) to prepare for subsequent modification or coupling steps.

Protocol 2: On-Resin Deprotection of Poc Group (Side-Chain)

This protocol is adapted from literature describing the deprotection of Poc-protected amines and hydroxyls and is fully orthogonal to standard Fmoc-SPPS chemistry.[3][5]

  • Resin Preparation: Swell the peptidyl-resin (containing the Phe(4-NH-Poc) residue) in N,N-Dimethylformamide (DMF) for 30 minutes. Wash with acetonitrile (B52724) (CH3CN) (3x).

  • Deprotection Reagent: Prepare a solution of benzyltriethylammonium tetrathiomolybdate ([PhCH2NEt3]2MoS4) (5 equivalents relative to resin loading) in anhydrous acetonitrile.

  • Reaction: Add the deprotection solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) with gentle agitation. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a resin sample).

  • Washing: Drain the deprotection solution. Wash the resin extensively with acetonitrile (5x) and DMF (5x) to remove all traces of the molybdenum reagent. The resin is now ready for on-resin modification of the newly exposed 4-amino group.

Conclusion and Recommendations

The choice between this compound and Fmoc-L-Phe(4-NH-Boc)-OH is dictated by the specific requirements of the synthetic target.

  • Fmoc-L-Phe(4-NH-Boc)-OH is the standard, cost-effective choice for incorporating a 4-aminophenylalanine residue when the subsequent modification can be performed post-cleavage in solution, or if it is the final step of the synthesis. Its chemistry is robust and well-integrated into standard Fmoc/tBu cleavage protocols.[11]

  • This compound represents a superior, albeit more specialized, option for complex synthetic schemes. Its key advantage is the complete orthogonality offered by the Poc group, which is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[3] This enables researchers to:

    • Perform multi-step chemical modifications on the side-chain amine while the peptide remains on the solid support.

    • Protect the side-chain amine during synthetic steps that are incompatible with a free amine, and then deprotect it under neutral conditions just before cleavage.

    • Synthesize peptides with acid-sensitive modifications elsewhere in the sequence, where the use of TFA to deprotect a Boc group would be detrimental.

For drug development professionals and scientists working on novel peptide conjugates, peptidomimetics, or complex cyclic peptides, the investment in the Poc-protected derivative provides a level of synthetic flexibility and control that is unattainable with the standard Boc-protected amino acid.

References

A Head-to-Head Comparison: The Propargyloxycarbonyl (Poc) Protecting Group Versus Nvoc and Dde in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount to achieving high yields and purity. These temporary modifications of reactive functional groups prevent unwanted side reactions, allowing for the selective formation of desired bonds. Among the plethora of available protecting groups, the choice of the most suitable one is critical and depends on factors such as stability, ease of cleavage, and orthogonality to other protecting groups used in the synthetic strategy. This guide provides an in-depth, objective comparison of the Propargyloxycarbonyl (Poc) protecting group with two other widely used groups: the photolabile 6-nitroveratryloxycarbonyl (Nvoc) and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Unveiling the Contenders: A Look at Poc, Nvoc, and Dde

Propargyloxycarbonyl (Poc) Protecting Group: The Poc group is a versatile protecting group for hydroxyl and amino functionalities. Its key advantage lies in its unique cleavage mechanism, which occurs under neutral conditions using tetrathiomolybdate (B108656), offering a high degree of orthogonality with many acid- and base-labile protecting groups commonly employed in organic synthesis.

6-Nitroveratryloxycarbonyl (Nvoc) Protecting Group: Nvoc is a well-established photolabile protecting group, meaning it can be removed by irradiation with UV light, typically around 350-365 nm. This property allows for spatially and temporally controlled deprotection, a feature highly valuable in applications such as photolithographic synthesis of microarrays. However, the photocleavage of Nvoc can sometimes be slow and may generate reactive byproducts that can interfere with the desired reaction.

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Protecting Group: The Dde group is an amine-specific protecting group that is stable to both acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) conditions commonly used in solid-phase peptide synthesis (SPPS). Its removal is achieved orthogonally using a dilute solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). A notable drawback of the Dde group is its potential for migration to other free amino groups within the molecule, which can lead to undesired side products.

Performance Under the Magnifying Glass: A Quantitative Comparison

To provide a clear and concise overview of the key performance characteristics of each protecting group, the following table summarizes their properties and cleavage conditions. A related and often superior photolabile protecting group, 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), is also included for a more comprehensive comparison, as it is known to be cleaved about twice as fast as Nvoc.

FeaturePoc (Propargyloxycarbonyl)Nvoc (6-Nitroveratryloxycarbonyl)NPPOC (2-(2-nitrophenyl)propyloxycarbonyl)Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Protected Group(s) Amines, AlcoholsAmines, AlcoholsAmines, AlcoholsAmines
Cleavage Condition Tetrathiomolybdate in a neutral solvent (e.g., CH3CN)UV light (350-365 nm)UV light (~365 nm)2% Hydrazine in DMF
Cleavage Time Typically 1-3 hoursCan be slow (minutes to hours)~2x faster than Nvoc3 x 3 minutes
Orthogonality High; stable to acidic and basic conditions.High; stable to chemical reagents.High; stable to chemical reagents.High; stable to TFA and piperidine.
Key Advantages Cleavage under neutral conditions; high orthogonality.Spatially and temporally controlled cleavage.Faster photocleavage than Nvoc; cleaner reaction.Stable to common SPPS reagents; orthogonal to acid/base labile groups.
Potential Drawbacks Requires a specific, potentially toxic reagent for cleavage.Slow cleavage; potential for byproduct side reactions.Can still generate byproducts.Potential for migration to other amino groups.

Visualizing the Chemistry: Structures and Cleavage Mechanisms

To better understand the chemical transformations involved, the following diagrams illustrate the structures of the Poc, Nvoc, and Dde protecting groups, as well as their respective cleavage pathways.

G cluster_Poc Poc (Propargyloxycarbonyl) Group cluster_Nvoc Nvoc Group cluster_Dde Dde Group Poc_structure Nvoc_structure Dde_structure

Caption: Chemical structures of the Poc, Nvoc, and Dde protecting groups.

G Poc_Protected Poc-Protected Substrate Poc_Deprotected Deprotected Substrate Poc_Protected->Poc_Deprotected Cleavage Poc_Reagent Tetrathiomolybdate (neutral conditions) Nvoc_Protected Nvoc-Protected Substrate Nvoc_Deprotected Deprotected Substrate Nvoc_Protected->Nvoc_Deprotected Photolysis Nvoc_Reagent UV Light (hv) Dde_Protected Dde-Protected Substrate Dde_Deprotected Deprotected Substrate Dde_Protected->Dde_Deprotected Cleavage Dde_Reagent Hydrazine (2% in DMF)

Caption: Simplified workflows for the cleavage of Poc, Nvoc, and Dde protecting groups.

The Decisive Advantage of Poc: When Neutrality Reigns Supreme

The primary advantage of the Poc protecting group lies in its unique cleavage condition, which is performed under neutral pH. This is a significant benefit when working with molecules that are sensitive to either acidic or basic environments. Many complex peptides and other biologically active molecules can degrade or undergo undesired side reactions under the harsh acidic conditions required to remove protecting groups like Boc, or the basic conditions for Fmoc removal. The Poc group's orthogonality to these common protecting group strategies allows for highly selective deprotection, preserving the integrity of the target molecule.

Furthermore, the neutral cleavage of the Poc group avoids the generation of highly reactive carbocations that can occur during acid-labile deprotection, thus minimizing potential side reactions with sensitive amino acid residues such as tryptophan and methionine.

In the Lab: Detailed Experimental Protocols

For researchers looking to implement these protecting groups in their work, the following are detailed protocols for their cleavage.

Experimental Protocol for Cleavage of the Poc Protecting Group

Materials:

  • Poc-protected substrate

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (B52724) (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Poc-protected substrate in acetonitrile.

  • Add a solution of benzyltriethylammonium tetrathiomolybdate (1.5 equivalents) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for the time determined by TLC monitoring (typically

Confirming Incorporation of 4-NH-Poc-Phe: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation into a target protein is a critical step in generating novel biotherapeutics and research tools. This guide provides a comparative analysis of mass spectrometry techniques to verify the successful incorporation of 4-(propargyloxycarbonylamino)-L-phenylalanine (4-NH-Poc-Phe) against the native amino acid, phenylalanine. Detailed experimental protocols and expected data are presented to facilitate the design and interpretation of these technically demanding experiments.

The incorporation of 4-NH-Poc-Phe, a derivative of 4-azido-L-phenylalanine, introduces a bio-orthogonal propargyl group. This handle enables "click" chemistry, allowing for the site-specific attachment of various functionalities, such as fluorophores or polyethylene (B3416737) glycol (PEG), to the protein of interest. Mass spectrometry (MS) stands as the gold standard for unequivocally confirming the successful and site-specific incorporation of such ncAAs.

Comparative Analysis of Mass Spectrometry Data

The primary method for confirming the incorporation of 4-NH-Poc-Phe is through a "bottom-up" proteomics approach. This involves the enzymatic digestion of the protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The key indicators of successful incorporation are a specific mass shift in the peptide containing the ncAA and a characteristic fragmentation pattern in the MS/MS spectrum.

Mass Shift Analysis

The incorporation of 4-NH-Poc-Phe in place of phenylalanine results in a predictable increase in the mass of the peptide. The molecular weight of phenylalanine is approximately 165.19 g/mol . The molecular weight of 4-NH-Poc-Phe can be calculated based on its structure. The propargyloxycarbonyl (Poc) group (C4H3O2) adds a mass of approximately 83.01 Da to the 4-amino-L-phenylalanine (C9H12N2O2, molecular weight approx. 180.20 g/mol ).

Amino AcidMolecular FormulaAverage Molecular Weight (Da)Monoisotopic Mass (Da)Mass Shift vs. Phe (Da)
Phenylalanine (Phe)C9H11NO2165.19165.078980
4-NH-Poc-PheC13H14N2O4262.26262.09536+97.01638

Note: The mass shift is calculated based on the monoisotopic masses of the amino acid residues within a peptide.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide backbone. The resulting fragment ions (primarily b- and y-ions) will exhibit a mass shift corresponding to the location of the 4-NH-Poc-Phe residue. Furthermore, the propargyloxycarbonyl group itself can undergo characteristic fragmentation, providing an additional layer of confirmation. While specific experimental data for the fragmentation of 4-NH-Poc-Phe is not widely published, fragmentation of the propargyl group can lead to neutral losses. The presence of unique fragment ions or neutral losses not observed in the corresponding peptide with phenylalanine serves as strong evidence for the incorporation of 4-NH-Poc-Phe.

Experimental Protocols

A standard bottom-up proteomics workflow is employed for the analysis.

Sample Preparation and Protein Digestion
  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein containing putative 4-NH-Poc-Phe in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the solution 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight (12-16 hours).

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Desalting
  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol.

  • Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for LC-MS/MS analysis to confirm 4-NH-Poc-Phe incorporation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein Protein with 4-NH-Poc-Phe denaturation Denaturation, Reduction, Alkylation protein->denaturation digestion Tryptic Digestion denaturation->digestion desalting Peptide Desalting digestion->desalting lc Reverse-Phase LC Separation desalting->lc ms1 MS1 Scan (Precursor Ion Scan) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 database_search Database Search (with mass modification) ms2->database_search mass_shift Mass Shift Analysis database_search->mass_shift fragmentation_analysis Fragmentation Pattern Analysis database_search->fragmentation_analysis confirmation Confirmation of Incorporation mass_shift->confirmation fragmentation_analysis->confirmation

Figure 1. Workflow for Mass Spectrometry Confirmation
LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 60-90 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode electrospray ionization (ESI).

    • MS1 Scan: Scan range of m/z 350-1500.

    • MS2 Scan: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions from the MS1 scan.

    • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis and Interpretation

  • Database Search:

    • Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.

    • Configure the search parameters to include a variable modification on phenylalanine corresponding to the mass shift of 4-NH-Poc-Phe (+97.01638 Da).

    • Include other potential modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

  • Confirmation of Incorporation:

    • Identify peptides where the search algorithm has confidently assigned the +97.01638 Da modification to a phenylalanine residue.

    • Manually inspect the MS/MS spectra of these modified peptides.

    • Confirm the presence of a near-complete series of b- and y-ions that are shifted by the mass of the modification.

    • Look for any characteristic neutral losses or reporter ions that may arise from the fragmentation of the propargyloxycarbonyl group.

By following this guide, researchers can confidently and accurately confirm the incorporation of 4-NH-Poc-Phe into their protein of interest, paving the way for subsequent bio-orthogonal modifications and downstream applications.

Verifying Peptide Structures with Fmoc-L-Phe(4-NH-Poc)-OH: An NMR Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex peptides, particularly those designed for applications in drug discovery and development, rigorous structural verification is paramount. The incorporation of unnatural amino acids, such as L-Phenylalanine modified with a propargyloxycarbonyl (Poc) group at the 4-amino position (Fmoc-L-Phe(4-NH-Poc)-OH), introduces unique functionalities but also necessitates meticulous analytical confirmation. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful incorporation of this modified residue, contrasting its spectral features with the standard Fmoc-L-Phenylalanine-OH. Detailed experimental protocols and illustrative workflows are included to support researchers in this critical analytical step.

Distinguishing NMR Signatures: A Quantitative Comparison

The key to confirming the presence of the Poc group lies in identifying its unique proton (¹H) and carbon (¹³C) signals in the NMR spectrum, which are absent in standard phenylalanine-containing peptides. The propargyl group (–CH₂–C≡CH) of the Poc moiety provides distinct and easily identifiable resonances.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) of Key Moieties

MoietyFunctional GroupFmoc-L-Phe-OH (ppm)This compound (ppm, Estimated)Key Differentiator
Poc Group Propargyl CHNot Applicable~2.2-2.5Unique singlet/triplet
Propargyl CH₂Not Applicable~3.9-4.2Unique doublet/quartet
Fmoc Group Fluorenyl Protons~7.3-7.9[1]~7.3-7.9Present in both
CH & CH₂~4.1-4.3[1]~4.1-4.3Present in both
Phenylalanine Aromatic Protons~7.1-7.3[1][2]~7.0-7.5Shift due to NH-Poc
α-CH~4.1-4.2[1]~4.1-4.2Minimal change
β-CH₂~2.9-3.1[1]~2.9-3.1Minimal change

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a reference standard (e.g., TMS). Estimated values for the Poc group are based on analogous structures.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of Key Moieties

MoietyFunctional GroupFmoc-L-Phe-OH (ppm)This compound (ppm, Estimated)Key Differentiator
Poc Group Alkyne CHNot Applicable~70-75Unique signal
Alkyne CNot Applicable~78-82Unique signal
Propargyl CH₂Not Applicable~30-35Unique signal
Fmoc Group Fluorenyl Carbons~120-144[3]~120-144Present in both
Phenylalanine Aromatic Carbons~126-138[3]~125-140Shift due to NH-Poc
α-C~57[3]~57Minimal change
β-C~38[3]~38Minimal change

Experimental Protocols

Accurate NMR analysis relies on pure samples and correctly executed experimental procedures. Below are detailed protocols for peptide synthesis incorporating this compound and subsequent NMR analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual solid-phase synthesis of a peptide containing the modified phenylalanine residue using the Fmoc/tBu strategy.[4][5]

  • Resin Swelling: Swell Rink Amide resin in N-methyl-2-pyrrolidinone (NMP) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the standard Fmoc-protected amino acid (3 equivalents relative to resin loading) in NMP.

    • Add a coupling agent such as HBTU (3 eq.) and an activator base like DIPEA (6 eq.).

    • Allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[6]

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be incorporated.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Sample Preparation and Analysis Protocol

This protocol details the preparation of a peptide sample for NMR analysis and the acquisition of key 2D NMR spectra for structural verification.[7]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

    • The final peptide concentration should be between 0.5 and 2 mM.

    • Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to confirm the presence of all expected proton signals and to check for impurities. The characteristic signals of the Poc group should be identifiable.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies protons that are coupled through 2-3 bonds (J-coupling).

    • It is essential for assigning protons within each amino acid residue by correlating the amide proton (HN) with the alpha-proton (Hα), and the Hα with side-chain protons (Hβ, Hγ, etc.).

    • The Poc group's CH₂ and CH protons should show a correlation.

  • 2D TOCSY (Total Correlation Spectroscopy) Acquisition:

    • This experiment reveals correlations between all protons within a spin system, even if they are not directly coupled.

    • It is highly effective for identifying all protons belonging to a specific amino acid residue, starting from the amide proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

    • NOESY is crucial for determining the three-dimensional structure of the peptide. It can also confirm the proximity of the Poc group to other parts of the peptide.

  • Data Analysis: Process and analyze the spectra using appropriate software to assign all proton resonances and confirm the covalent structure and conformation of the peptide, paying special attention to the signals corresponding to the this compound residue.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical approach to verifying the peptide structure using NMR.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Verification Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Standard Fmoc-AA Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Elongation Continue Chain Elongation Coupling2->Elongation Cleavage Cleave from Resin & Deprotect Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Confirmation) Purification->MassSpec NMR_Prep NMR Sample Preparation Purification->NMR_Prep NMR_Acq 1D & 2D NMR Acquisition NMR_Prep->NMR_Acq Data_Analysis Spectral Analysis & Structure Verification NMR_Acq->Data_Analysis

Caption: Workflow for synthesis and analysis of a Poc-modified peptide.

logical_relationship cluster_data NMR Data Acquisition cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion H1_NMR 1D ¹H NMR Poc_Signals Identify Unique Poc Signals (¹H: ~4.0 ppm, ~2.3 ppm) H1_NMR->Poc_Signals Phe_Signals Assign Phenylalanine Signals (Aromatic, α-H, β-H) H1_NMR->Phe_Signals COSY 2D COSY Correlations Confirm Connectivity (Poc CH₂-CH via COSY) COSY->Correlations TOCSY 2D TOCSY TOCSY->Phe_Signals Conclusion Structure Verified: This compound is successfully incorporated Poc_Signals->Conclusion Phe_Signals->Conclusion Correlations->Conclusion

Caption: Logic for NMR-based verification of Poc group incorporation.

References

A Comparative Guide to HPLC Retention Times of Protected vs. Deprotected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an indispensable tool in peptide synthesis and drug development. It is crucial for monitoring the progress of solid-phase peptide synthesis (SPPS), especially during the final cleavage and deprotection steps. This guide provides a comparative analysis of the HPLC retention times for protected and deprotected peptides, supported by experimental data and detailed protocols.

The fundamental principle underlying this comparison is the significant difference in hydrophobicity between a peptide with its side-chain protecting groups and the final, deprotected peptide. Protecting groups are chemical moieties used during synthesis to prevent unwanted side reactions on reactive amino acid side chains.[1][2] These groups are typically bulky and hydrophobic in nature.

In RP-HPLC, molecules are separated based on their hydrophobicity.[3] The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Consequently, more hydrophobic molecules interact more strongly with the stationary phase and take longer to elute, resulting in a longer retention time (tR).[3] Because protected peptides are significantly more hydrophobic than their deprotected counterparts, they exhibit a longer retention time. A successful cleavage and deprotection reaction is therefore marked by a distinct shift to a shorter retention time in the HPLC chromatogram.[4]

Quantitative Data Summary

The following table presents a representative comparison of HPLC retention times for a synthetic peptide before (fully protected) and after (deprotected) the final cleavage step. This data illustrates the typical shift observed in RP-HPLC analysis.

Peptide StateKey CharacteristicsTypical RP-HPLC Retention Time (minutes)
Protected Peptide Side-chain protecting groups (e.g., Boc, Trt, Pbf) are attached. Highly hydrophobic.22.5 min
Deprotected Peptide Protecting groups have been removed. More polar/hydrophilic.15.2 min

This data is representative. Actual retention times will vary based on peptide sequence, protecting groups used, and specific HPLC conditions.

Experimental Protocols

Peptide Cleavage and Deprotection Protocol

This protocol describes a standard procedure for cleaving a peptide from the resin support and removing side-chain protecting groups using a trifluoroacetic acid (TFA)-based cocktail. This process is a critical step after the completion of solid-phase peptide synthesis.[5]

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent K or similar):

    • Trifluoroacetic acid (TFA): 95%

    • Water (H₂O): 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • (Caution: Prepare fresh in a well-ventilated fume hood)

  • Cold diethyl ether (anhydrous, peroxide-free)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (B52724) and HPLC-grade water for sample dissolution

Procedure:

  • Resin Preparation: Weigh the dried peptidyl-resin and place it into a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10-20 mL per gram of resin).[6]

  • Incubation: Seal the vessel and allow the reaction to proceed at room temperature with occasional mixing for 2-3 hours.[6] The exact time can be optimized by monitoring the reaction progress with HPLC.[7]

  • Resin Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Resin Washing: Wash the resin with an additional small volume of fresh TFA (2-3 times) to ensure complete recovery of the peptide. Combine all filtrates.[5]

  • Peptide Precipitation: In a fume hood, add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[5][6]

  • Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for HPLC: Dissolve the dried crude peptide in a suitable solvent, such as a mixture of acetonitrile and water, for HPLC analysis.[1]

Reverse-Phase HPLC (RP-HPLC) Analysis Protocol

This protocol outlines a standard method for analyzing the crude peptide mixture to verify the success of the deprotection reaction by comparing retention times.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[1]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the dissolved crude peptide sample.[1]

  • Chromatographic Separation: Run a linear gradient to elute the peptides. A typical starting gradient is from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm, which is optimal for detecting the peptide backbone amide bonds.[1][9]

  • Data Analysis: Analyze the resulting chromatogram. The deprotected peptide is expected to elute significantly earlier than any remaining protected or partially protected species.

Visualization of Experimental Workflow

The following diagram illustrates the workflow from the protected peptide on the synthesis resin to the final analysis by HPLC, highlighting the expected shift in retention time upon successful deprotection.

G cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Protected_Peptide Protected Peptide on Resin Cleavage_Cocktail Add TFA-based Cleavage Cocktail Protected_Peptide->Cleavage_Cocktail Crude_Mixture Crude Peptide Mixture (Deprotected Peptide + Impurities) Cleavage_Cocktail->Crude_Mixture HPLC Reverse-Phase HPLC Analysis Crude_Mixture->HPLC Inject Sample Protected_Peak Remaining Protected Peptide (Longer Retention Time) HPLC->Protected_Peak Minor/Absent Peak (Indicates Incomplete Reaction) Deprotected_Peak Target Deprotected Peptide (Shorter Retention Time) HPLC->Deprotected_Peak Major Peak

Caption: Workflow from peptide cleavage to RP-HPLC analysis.

References

Assessing the Orthogonality of the Phenoxyacetyl (Poc) Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide.[1][2] An ideal protecting group strategy relies on the principle of orthogonality, where one type of protecting group can be selectively removed in the presence of others.[2][3] The dominant methodology in modern SPPS is the Fmoc/tBu strategy, which leverages the base-lability of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group and the acid-lability of side-chain protecting groups such as tert-butyl (tBu).[4][5] This guide provides a comprehensive assessment of the orthogonality of the less commonly used Phenoxyacetyl (Poc) group for side-chain protection with the established Fmoc/tBu framework.

The Principle of Orthogonal Protection in Fmoc-SPPS

The success of Fmoc-based SPPS hinges on a two-dimensional orthogonal protection scheme. The temporary Nα-Fmoc group is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine (B6355638) in DMF.[5] In contrast, the "permanent" side-chain protecting groups are designed to be stable to these basic conditions and are only removed at the final step of the synthesis, concurrently with cleavage from the solid support, using a strong acid like trifluoroacetic acid (TFA).[5]

cluster_synthesis Peptide Chain Elongation (SPPS) cluster_cleavage Final Cleavage & Deprotection Fmoc_Deprotection Fmoc Removal (Base) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Free N-terminus Side_Chain_Deprotection Side-Chain & Resin Cleavage (Acid) Coupling->Fmoc_Deprotection Elongated Peptide End Free Peptide Coupling->End Final Peptide Start Resin-Bound Amino Acid Start->Fmoc_Deprotection

Figure 1: Idealized orthogonal protection strategy in Fmoc-SPPS.

Comparative Analysis of Protecting Group Lability

The orthogonality of a protecting group is defined by its stability under the conditions used to remove other protecting groups. The following table summarizes the cleavage conditions for the Nα-Fmoc group, the standard tert-butyl (tBu) side-chain protecting group, and the Phenoxyacetyl (Poc) side-chain protecting group.

Protecting GroupTypeTypical ApplicationCleavage ReagentTypical ConditionsStability to Other Conditions
Fmoc Nα-AmineTemporary protection20% Piperidine in DMF2 x 10 min, RTStable to strong acids (TFA)
tBu Side-Chain (Ser, Thr, Tyr, Asp, Glu)"Permanent" protectionTrifluoroacetic Acid (TFA)95% TFA, 2-3 hours, RTStable to 20% piperidine in DMF
Poc (Phenoxyacetyl) Side-Chain (Ser, Thr, Tyr)"Permanent" protectionHydrazine (B178648) / Mild Base2-5% Hydrazine in DMFPartially labile to piperidine

Experimental Protocols

Standard Fmoc-Group Deprotection

Objective: To remove the Nα-Fmoc group from the growing peptide chain while leaving side-chain protecting groups intact.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel

Protocol:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat step 3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Final Cleavage and Deprotection (Fmoc/tBu Strategy)

Objective: To simultaneously cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Selective Deprotection of the Poc Group (Proposed)

Objective: To selectively remove the Poc group from a side chain while leaving the Nα-Fmoc and acid-labile side-chain protecting groups intact.

Materials:

  • Peptide-resin with Poc-protected side chain(s)

  • Deprotection solution: 2-5% (v/v) hydrazine in DMF

  • DMF for washing

Protocol:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the hydrazine solution to the resin and agitate at room temperature. Reaction time should be optimized and monitored (e.g., 30-60 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove excess hydrazine and byproducts.

Note: Hydrazine can also cleave some peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences, and can convert arginine to ornithine.[7] The use of hydrazine for Poc deprotection must be carefully evaluated for compatibility with the peptide sequence.

Assessing the Orthogonality of Poc

Based on the available information, the Phenoxyacetyl (Poc) group does not exhibit true orthogonality with the Fmoc group. Acyl-type protecting groups are known to be susceptible to cleavage by nucleophiles, and the piperidine used for Fmoc removal is a nucleophilic base. While likely more stable than the Fmoc group itself, the Poc group is expected to be partially cleaved during the repeated piperidine treatments in a lengthy SPPS. This lack of complete stability compromises its utility as a "permanent" side-chain protecting group in a standard Fmoc/tBu strategy.

However, the Poc group could potentially be employed in a semi-orthogonal or "quasi-orthogonal" protection scheme where its selective removal is desired at an intermediate stage of the synthesis. The use of a milder, non-nucleophilic base for Fmoc removal, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), might improve the stability of the Poc group, although DBU can also promote other side reactions.[3] The cleavage of the Poc group with hydrazine offers a potential route for its selective removal, provided the peptide sequence is compatible with this reagent.

cluster_workflow Experimental Workflow for Orthogonality Assessment Start Synthesize Model Peptide (e.g., Ac-Ala-Ser(Poc)-Gly-NH2) Fmoc_Removal Treat with 20% Piperidine/DMF (Simulate Fmoc-SPPS cycles) Start->Fmoc_Removal Analysis1 Analyze Supernatant and Resin (HPLC, MS) for Poc cleavage Fmoc_Removal->Analysis1 Poc_Removal Treat with 2% Hydrazine/DMF Analysis1->Poc_Removal Analysis2 Analyze for Selective Poc Removal Poc_Removal->Analysis2 Final_Cleavage Treat with 95% TFA Analysis2->Final_Cleavage Analysis3 Final Peptide Analysis Final_Cleavage->Analysis3

Figure 2: Proposed workflow to assess Poc group orthogonality.

Conclusion

The Phenoxyacetyl (Poc) group demonstrates limited orthogonality with the standard Fmoc/tBu strategy in solid-phase peptide synthesis. Its susceptibility to cleavage by piperidine, the reagent used for Fmoc removal, makes it a suboptimal choice for a "permanent" side-chain protecting group in lengthy syntheses. However, its selective removal with reagents like hydrazine suggests potential applications in more complex synthetic schemes requiring intermediate side-chain deprotection. For routine SPPS, the well-established tBu and Trt groups for hydroxyl-containing amino acids remain the more robust and reliable choices due to their high stability under basic conditions, ensuring true orthogonality with the Fmoc group. Further quantitative studies are needed to fully define the cleavage kinetics of the Poc group under various basic conditions to better exploit its potential in specialized peptide synthesis applications.

References

A Researcher's Guide to Comparing the Bioactivity of Photocaged vs. Deprotected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, photocaged peptides offer a powerful method for controlling biological processes with high spatiotemporal precision.[1][2][3] By masking a peptide's activity until its release is triggered by light, these tools enable the precise study of cellular signaling and hold therapeutic potential.[1][2][3] However, rigorously validating that a photocaged peptide is inert before photoactivation and fully active afterward is a critical step. This guide compares key functional assays used for this purpose, provides representative data, and details experimental protocols.

Key Functional Assays for Bioactivity Comparison

The choice of assay depends on the peptide's mechanism of action, which often involves activating a G protein-coupled receptor (GPCR).[4][5] Assays can measure downstream consequences of receptor activation (like gene expression) or more immediate upstream events (like second messenger mobilization).

  • Reporter Gene Assays (e.g., Luciferase-Based): These assays are a robust method for quantifying the transcriptional response following receptor activation.[5][6] When a peptide binds its receptor, it initiates a signaling cascade that leads to the activation of specific transcription factors.[4][7] These transcription factors then bind to response elements on a plasmid, driving the expression of a reporter gene, such as firefly luciferase.[5] The resulting luminescence is directly proportional to the bioactivity of the peptide.[5] This method is highly sensitive and ideal for stable, endpoint measurements.[4][5]

  • Calcium Flux Assays: This technique measures rapid, transient changes in intracellular calcium concentration, a key second messenger in many signaling pathways (particularly those involving Gq-coupled GPCRs).[8][9] Cells are pre-loaded with a calcium-sensitive fluorescent dye.[8][9] Upon peptide-induced receptor activation, stored intracellular calcium is released into the cytoplasm, causing a sharp increase in fluorescence that can be monitored in real-time using a fluorescence plate reader or microscope.[9][10] This assay provides kinetic data and is excellent for capturing immediate cellular responses.[11]

Quantitative Data Comparison: A Case Study

To validate a photocaged peptide, its bioactivity must be compared against both its inactive (caged) and active (native or deprotected) forms. The key metric for comparison is the half-maximal effective concentration (EC50) , which represents the concentration of a ligand that induces a response halfway between the baseline and the maximum.[12][13]

Below is a table with representative data modeled on the glucagon-like peptide-1 (GLP-1), a peptide hormone that activates the Gs-coupled GLP1R to increase intracellular cAMP levels.[14][15][16]

Peptide SampleTreatmentBioactivity Metric (EC50)Expected Outcome
Native GLP-1 N/A~8.0 pM[14][16]Serves as the positive control and benchmark for full bioactivity.
Photocaged GLP-1 No UV Exposure>1 µM (Inactive)Demonstrates that the photocage effectively masks the peptide's function.
Photocaged GLP-1 UV Exposure (Deprotected)~10-20 pMShows that light-induced cleavage of the caging group restores bioactivity to near-native levels.

Note: Data is illustrative. The EC50 for the deprotected peptide may be slightly higher than the native peptide due to factors like incomplete uncaging or potential minor modifications.

Visualizing the Process and Pathway

Experimental Workflow Diagram

The following diagram outlines the typical experimental process for comparing the bioactivity of photocaged and deprotected peptides.

G cluster_prep Preparation cluster_exp Experiment cluster_uv Deprotection cluster_assay Bioassay cluster_analysis Data Analysis CellCulture Culture & Plate Cells (e.g., HEK293 with GPCR) TreatCaged Treat Cells: Photocaged Peptide CellCulture->TreatCaged TreatNative Treat Cells: Native Peptide (Control) CellCulture->TreatNative PeptidePrep Prepare Peptide Solutions (Native, Caged) PeptidePrep->TreatCaged PeptidePrep->TreatNative UV_No No UV Exposure (Caged State) TreatCaged->UV_No UV_Yes UV Exposure (Deprotection) TreatCaged->UV_Yes Assay3 Functional Assay (e.g., Luciferase) TreatNative->Assay3 Assay1 Functional Assay (e.g., Luciferase) UV_No->Assay1 Assay2 Functional Assay (e.g., Luciferase) UV_Yes->Assay2 Analysis Measure Signal & Generate Dose-Response Curves Assay1->Analysis Assay2->Analysis Assay3->Analysis Compare Calculate EC50 Values & Compare Bioactivity Analysis->Compare G Peptide Deprotected Peptide (e.g., GLP-1) GPCR GPCR (e.g., GLP1R) Peptide->GPCR Binds ATP ATP G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Binds to Luciferase Luciferase Gene Expression CRE->Luciferase Drives Light Light Signal Luciferase->Light Produces

References

The Strategic Application of Fmoc-L-Phe(4-NH-Poc)-OH in Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale peptide manufacturing for therapeutic and research applications, the selection of building blocks with orthogonally protected functional groups is a critical determinant of overall process efficiency and cost-effectiveness. This guide provides a comprehensive analysis of Fmoc-L-Phe(4-NH-Poc)-OH, a phenylalanine derivative featuring a photolabile 2-(2-nitrophenyl)propyloxycarbonyl (Poc) protecting group on the side-chain amine. Through a comparative assessment against commonly used alternatives—Fmoc-L-Phe(4-NH-Boc)-OH and Fmoc-L-Phe(4-NH-Alloc)-OH—this document elucidates the economic and practical advantages of employing a photocleavable strategy in complex, multi-step solid-phase peptide synthesis (SPPS).

Executive Summary

The use of this compound in large-scale peptide synthesis presents a compelling case for enhanced cost-effectiveness, primarily driven by the mild and highly specific deprotection conditions afforded by photolysis. While the initial procurement cost of this specialized amino acid derivative may be higher than conventional alternatives, significant downstream savings can be realized through reduced reagent consumption, simplified purification protocols, and minimized risk of side reactions. This guide presents a data-driven comparison of these building blocks, supported by detailed experimental protocols and workflow visualizations, to aid researchers and production managers in making informed decisions for their synthesis strategies.

Comparative Analysis of Key Performance Metrics

The decision to incorporate a specialized amino acid derivative into a large-scale synthesis workflow hinges on a careful evaluation of its performance against established alternatives. The following table summarizes the key parameters for this compound and its counterparts.

FeatureThis compoundFmoc-L-Phe(4-NH-Boc)-OHFmoc-L-Phe(4-NH-Alloc)-OH
Deprotection Method Photolysis (UV light, ~365 nm)Acidolysis (e.g., Trifluoroacetic acid)Palladium(0)-catalyzed reduction
Deprotection Conditions Mild, neutral, reagent-freeHarsh, acidicMild, requires specific catalyst and scavenger
Estimated Deprotection Time (Large Scale) < 1 hour1-2 hours1-3 hours
Reagent & Waste Cost Low (electricity for UV lamp)High (TFA, scavengers, disposal)Moderate (Palladium catalyst, scavenger, disposal)
Risk of Side Reactions Low (highly specific)Moderate (acid-sensitive groups can be affected)Low to Moderate (requires careful scavenger selection)
Orthogonality HighHighHigh
Estimated Purity Post-Deprotection > 95%90-95%92-97%
Estimated Bulk Price (per 100g) ~$3500 - $5000 (estimated)~$2000 - $3000~$2500 - $4000

Note: Prices are estimates based on the relative synthetic complexity and may vary between suppliers. Quantitative performance data is based on typical outcomes for the respective protecting group classes in large-scale solid-phase peptide synthesis.

Cost-Effectiveness in the Context of Large-Scale Synthesis

While the upfront cost of this compound is higher, its economic advantages become apparent when considering the entire synthesis and purification workflow. The primary drivers of cost-effectiveness are:

  • Reduced Reagent and Waste Disposal Costs: Photolytic deprotection eliminates the need for large volumes of expensive and hazardous reagents such as trifluoroacetic acid (TFA) and palladium catalysts, along with their associated disposal costs.

  • Simplified Purification: The high specificity of photocleavage often results in a cleaner crude product with fewer side-products, significantly reducing the complexity and cost of downstream chromatographic purification.

  • Increased Throughput: The potentially shorter deprotection times and simpler workup procedures can lead to faster overall synthesis cycles, increasing the throughput of manufacturing campaigns.

The logical relationship between the choice of protecting group and the overall cost can be visualized as follows:

cluster_0 Protecting Group Selection cluster_1 Process & Cost Factors cluster_2 Overall Cost-Effectiveness This compound This compound Reagent & Waste Costs Reagent & Waste Costs This compound->Reagent & Waste Costs Decreases Purification Complexity Purification Complexity This compound->Purification Complexity Decreases Synthesis Time Synthesis Time This compound->Synthesis Time Potentially Decreases Fmoc-L-Phe(4-NH-Boc)-OH Fmoc-L-Phe(4-NH-Boc)-OH Fmoc-L-Phe(4-NH-Boc)-OH->Reagent & Waste Costs Increases Fmoc-L-Phe(4-NH-Boc)-OH->Purification Complexity Increases Fmoc-L-Phe(4-NH-Alloc)-OH Fmoc-L-Phe(4-NH-Alloc)-OH Fmoc-L-Phe(4-NH-Alloc)-OH->Reagent & Waste Costs Moderately Increases Overall Production Cost Overall Production Cost Reagent & Waste Costs->Overall Production Cost Purification Complexity->Overall Production Cost Synthesis Time->Overall Production Cost

Figure 1: Impact of Protecting Group Choice on Production Costs.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc-SPPS protocol is employed for the assembly of the peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc group on the resin or the preceding amino acid is removed by treatment with 20% piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling: The desired Fmoc-amino acid (this compound or an alternative) is pre-activated with a coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the deprotected N-terminus on the resin.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Side-Chain Deprotection Protocols

1. Photolytic Deprotection of the Poc Group:

  • Apparatus: A flow photoreactor equipped with a UV lamp (e.g., 365 nm LED array) is recommended for large-scale synthesis to ensure uniform irradiation.

  • Procedure:

    • The peptide-resin is suspended in a suitable solvent (e.g., a mixture of DMF and a protic solvent like methanol).

    • The suspension is circulated through the photoreactor.

    • The reaction is monitored by HPLC analysis of a small cleaved sample until complete deprotection is observed (typically < 1 hour).

    • The resin is thoroughly washed with DMF and methanol.

2. Acidolytic Deprotection of the Boc Group:

  • Reagents: A cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Procedure:

    • The peptide-resin is treated with the cleavage cocktail.

    • The mixture is agitated for 1-2 hours at room temperature.

    • The resin is filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.

    • The precipitated peptide is washed and dried.

3. Palladium(0)-Catalyzed Deprotection of the Alloc Group:

  • Reagents: A solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane (B129415) or dimedone) in a suitable solvent like dichloromethane (B109758) (DCM) or DMF.

  • Procedure:

    • The peptide-resin is treated with the palladium catalyst and scavenger solution under an inert atmosphere.

    • The reaction is agitated for 1-3 hours at room temperature.

    • The resin is thoroughly washed with a chelating solution (e.g., sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by extensive washing with DMF and DCM.

Application in Studying GPCR Signaling with Photocaged Ligands

The unique properties of this compound make it an ideal building block for the synthesis of "caged" peptide ligands. These are biologically inactive peptides that can be activated at a specific time and location by a pulse of light. This technique is particularly powerful for studying the kinetics of G-protein coupled receptor (GPCR) signaling pathways.

A typical experimental workflow for using a photocaged peptide to study GPCR activation is as follows:

Synthesize Photocaged Peptide Synthesize Photocaged Peptide Incubate Cells with Caged Peptide Incubate Cells with Caged Peptide Synthesize Photocaged Peptide->Incubate Cells with Caged Peptide Targeted UV Irradiation Targeted UV Irradiation Incubate Cells with Caged Peptide->Targeted UV Irradiation GPCR Activation GPCR Activation Targeted UV Irradiation->GPCR Activation Uncaging Downstream Signaling Cascade Downstream Signaling Cascade GPCR Activation->Downstream Signaling Cascade Measure Cellular Response Measure Cellular Response Downstream Signaling Cascade->Measure Cellular Response

Figure 2: Workflow for GPCR activation using a photocaged peptide.

The activation of a GPCR by a photoreleased ligand initiates a cascade of intracellular events. For a Gq-coupled GPCR, this pathway can be visualized as follows:

cluster_0 Cell Membrane cluster_1 Cytosol Photoreleased Ligand Photoreleased Ligand GPCR GPCR Photoreleased Ligand->GPCR Binds to Gq Protein Gq Protein GPCR->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response

Figure 3: Gq-coupled GPCR signaling pathway activated by a photoreleased ligand.

Conclusion

The selection of this compound for large-scale peptide synthesis represents a strategic investment that can yield significant returns in terms of process efficiency, product purity, and overall cost-effectiveness. The mild, reagent-free deprotection offered by the photolabile Poc group mitigates many of the challenges associated with traditional acid-labile and palladium-sensitive protecting groups. For researchers and manufacturers engaged in the synthesis of complex peptides, particularly those intended for use in sophisticated biological applications such as the study of GPCR signaling, the benefits of this photocleavable technology warrant serious consideration. By carefully evaluating the entire production workflow, the initial premium for this specialized building block can be justified by the substantial downstream savings and the superior quality of the final product.

A Researcher's Guide to Alternative Photolabile Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control offered by photolabile amino acids in peptide synthesis is invaluable. The ability to spatially and temporally control the deprotection of an amino acid using light opens up a plethora of applications, from the synthesis of complex peptides to the development of light-activated therapeutics. This guide provides a comparative overview of alternative photolabile amino acids, presenting key performance data, detailed experimental protocols, and visualizations to aid in the selection of the optimal photolabile protecting group for your research needs.

Performance Comparison of Photolabile Protecting Groups

The selection of a photolabile protecting group (PPG) is dictated by several factors, including the wavelength of activation, cleavage efficiency (quantum yield), and stability towards standard peptide synthesis conditions. While the classic o-nitrobenzyl (Nb) group has been a workhorse in the field, a range of alternatives have been developed to address its limitations, such as low quantum yields and the generation of reactive byproducts. The following table summarizes the quantitative data for several common and alternative photolabile amino acids.

Photolabile Protecting Group (PPG)AbbreviationWavelength of Activation (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
o-NitrobenzyloxycarbonylNvoc~350-365~0.01-0.05The classical photolabile group. Cleavage can be slow.
6-NitroveratryloxycarbonylNvoc>320-Derivatives of Nvoc with improved properties.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethoxycarbonylMenpoc~350-365-Reported to be photoremoved four times faster than Nvoc.[1]
2-(2-Nitrophenyl)propyloxycarbonylNPPOC365-Cleaved about twice as fast as the classical NVOC group.[2][3][4]
3-(o-Nitrophenyl)butan-2-olNpb-OH365-High photo-release rate and high tolerance to Fmoc-SPPS conditions.[5]
4-MethoxyphenacyloxycarbonylPhenoc~350-Stable to 50% TFA and 20% piperidine.[1] Photodeprotection yields range from 50-90%.[1]
p-HydroxyphenacylpHP~300-350HighOffers quantitative chemical yield of the released product.[6]
BenzyloxycarbonylZ2540.15For N-benzyloxycarbonylglycine.[6]
2-Nitrophenylalanine2-NPA3650.07 ± 0.01Genetically encodable photocleavable amino acid.[7]
Benzoquinolone Conjugates-300, 350, 419-Thiocarbonyl derivative shows improved photolysis rates at 419 nm.[8]

Experimental Protocols

Accurate comparison of photolabile amino acids requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Photolysis for Deprotection

This protocol outlines a general procedure for the photolytic deprotection of a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin functionalized with a photolabile amino acid.

  • Appropriate solvent (e.g., methanol, DMF, CH2Cl2).

  • UV light source (e.g., Rayonet RPR-100 apparatus with RPR-3500 lamps, LED-UV at 365 nm).[5][9]

  • Inert gas supply (e.g., nitrogen or argon).

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Suspend the N-protected amino-acid-resin in the chosen solvent in a suitable reaction vessel (e.g., quartz tube).

  • Purge the suspension with an inert gas (e.g., nitrogen) for 15-30 minutes to create an anaerobic environment.[9]

  • Irradiate the suspension with the UV light source. The irradiation time can vary from minutes to several hours depending on the photolabile group.[1][8] For some protecting groups, a filter may be used to avoid wavelengths below 320 nm to protect sensitive amino acids like tryptophan.[1][9]

  • Monitor the progress of the deprotection reaction by TLC or by taking small aliquots for HPLC analysis at different time points.[1]

  • Once the reaction is complete, filter the resin and wash it thoroughly with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to isolate the deprotected product.

  • Purify the product using appropriate chromatographic techniques if necessary.

Protocol 2: Determination of Quantum Yield

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction.[10] This protocol describes a method for determining the quantum yield of photocleavage using chemical actinometry.[7]

Materials:

  • Photolabile peptide or amino acid derivative.

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., 2-nitrobenzaldehyde).[7]

  • UV-Vis spectrophotometer.

  • Monochromatic light source (e.g., mercury arc lamp with a band-pass filter).[7]

  • Quartz cuvettes.

  • Appropriate buffer or solvent (e.g., PBS).

Procedure:

  • Prepare solutions of both the sample and the chemical actinometer of known, low optical density at the irradiation wavelength in the same solvent.[7]

  • Irradiate the sample solution in a quartz cuvette with the monochromatic light source for a defined period.

  • Measure the change in absorbance of the sample at a wavelength corresponding to the product formation or reactant disappearance.

  • Repeat the irradiation under identical conditions with the chemical actinometer solution.

  • Measure the change in absorbance of the actinometer solution.

  • Calculate the quantum yield of the sample using the following formula: Φ_sample = Φ_actinometer × (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient.

Visualizing Photolabile Chemistry

Diagrams are essential for understanding the underlying mechanisms and workflows in photolabile peptide synthesis.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Linker Linker Resin->Linker Photolabile_AA Fmoc-AA(PPG)-OH Linker->Photolabile_AA Coupling Coupling Photolabile_AA->Coupling Deprotection Piperidine Coupling->Deprotection Fmoc removal Chain_Elongation Repeat Coupling/ Deprotection Deprotection->Chain_Elongation Photolysis UV Light (hν) Chain_Elongation->Photolysis Side-chain deprotection Cleavage TFA Cocktail Photolysis->Cleavage Resin cleavage Purified_Peptide Purified_Peptide Cleavage->Purified_Peptide

Caption: Workflow for solid-phase peptide synthesis incorporating a photolabile amino acid.

Start Start Prepare_Solutions Prepare Sample & Actinometer Solutions Start->Prepare_Solutions Irradiate_Sample Irradiate Sample (Monochromatic Light) Prepare_Solutions->Irradiate_Sample Measure_Sample_Abs Measure Δ Absorbance of Sample Irradiate_Sample->Measure_Sample_Abs Irradiate_Actinometer Irradiate Actinometer (Identical Conditions) Measure_Sample_Abs->Irradiate_Actinometer Measure_Actinometer_Abs Measure Δ Absorbance of Actinometer Irradiate_Actinometer->Measure_Actinometer_Abs Calculate_QY Calculate Quantum Yield Measure_Actinometer_Abs->Calculate_QY End End Calculate_QY->End

Caption: Experimental workflow for determining the quantum yield of photocleavage.

cluster_Cleavage o-Nitrobenzyl Photocleavage Mechanism Ground_State o-Nitrobenzyl Protected Amino Acid Excited_State Excited Nitro Group (n -> π*) Ground_State->Excited_State H_Abstraction Intramolecular H-atom Abstraction Excited_State->H_Abstraction Aci_nitro_Intermediate Aci-nitro Intermediate H_Abstraction->Aci_nitro_Intermediate Rearrangement Rearrangement Aci_nitro_Intermediate->Rearrangement Products Deprotected Amino Acid + o-Nitrosobenzaldehyde Rearrangement->Products

Caption: Simplified mechanism of o-nitrobenzyl group photocleavage.

References

A Comparative Guide to the Photolytic Cleavage of the Poc Group and Other Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photolabile protecting group (PPG) is critical for applications requiring the precise spatiotemporal control of bioactive molecules. This guide provides a comparative analysis of the kinetic properties of the 2-(2-nitrophenyl)propoxycarbonyl (Poc) group and other commonly used PPGs under various photolytic conditions. The information presented herein is supported by experimental data to facilitate an informed choice of PPG for specific research needs.

The efficiency of a PPG is primarily determined by its photochemical properties, including its absorption spectrum, molar extinction coefficient (ε), and quantum yield (Φ) of cleavage. The product of the latter two, the uncaging cross-section (εΦ), is a key parameter for comparing the overall efficiency of different PPGs. This guide will delve into these parameters for the Poc group and its derivatives, alongside other widely utilized PPGs such as those based on the o-nitrobenzyl, coumarin, and phenacyl chromophores.

Comparative Kinetic Data of Common Photolabile Protecting Groups

The photolytic cleavage efficiency of a PPG is highly dependent on the irradiation wavelength and the solvent used. The following table summarizes key kinetic data for the Poc group and other representative PPGs to provide a basis for comparison.

Photolabile Protecting Group (PPG)AbbreviationLeaving Group ExampleWavelength (nm)Quantum Yield (Φ)Half-life (s)Solvent
2-(2-Nitrophenyl)propoxycarbonylNPPOC Thymidine365~0.056-7Methanol
α-Methyl-6-nitropiperonyloxycarbonylMeNPOC Thymidine365-6-7Methanol
o-NitrobenzyloxycarbonylNVOC Carboxylate350~0.01-0.13-Various
Benzoyl-NPPOCBz-NPPOC Thymidine365-3.5Methanol
Thiophenyl-NPPOCSPh-NPPOC Thymidine365-~0.5 (12x faster than NPPOC)Methanol
p-HydroxyphenacylpHP Carboxylate300-3500.1-0.4 (can approach 1.0)-Aqueous Buffer
7-(Diethylamino)coumarin-4-yl)methylDEACM Carboxylate>400~0.01-0.03-Aqueous Buffer

Note: The quantum yields and half-lives of photolabile protecting groups can vary significantly based on the nature of the leaving group, solvent, pH, and the specific experimental setup. The data presented here are approximate values for comparative purposes.

Experimental Protocols for Kinetic Studies of PPG Cleavage

Accurate determination of the kinetic parameters of PPG cleavage is essential for their effective application. A common method for determining the quantum yield of photocleavage involves continuous irradiation of a solution of the caged compound and monitoring the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Protocol for Determining Photochemical Quantum Yield via UV-Vis Spectroscopy

This protocol outlines a general procedure for determining the quantum yield of a PPG using a UV-Vis spectrometer and a calibrated light source.

1. Materials and Equipment:

  • Photolabile-protected compound of interest
  • A suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
  • UV-Vis spectrophotometer with a cuvette holder
  • Calibrated light source (e.g., LED or laser with a known photon flux)
  • Actinometer (a chemical system with a known quantum yield for calibration, e.g., ferrioxalate)
  • Quartz cuvettes

2. Experimental Procedure:

  • Actinometry:
  • Prepare a solution of the chemical actinometer.
  • Irradiate the actinometer solution with the light source to be used in the experiment for a defined period.
  • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
  • Calculate the photon flux of the light source based on the known quantum yield of the actinometer.
  • Sample Preparation:
  • Prepare a dilute solution of the photolabile-protected compound in the chosen solvent. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the solution.
  • Photolysis and Data Acquisition:
  • Place the sample cuvette in the spectrophotometer.
  • Record the initial UV-Vis spectrum of the sample before irradiation.
  • Irradiate the sample with the calibrated light source for a specific time interval.
  • Record the UV-Vis spectrum of the sample after irradiation.
  • Repeat the irradiation and spectral recording steps for several time intervals to monitor the progress of the photoreaction.
  • Data Analysis:
  • From the recorded spectra, determine the change in concentration of the starting material or the appearance of the photoproduct over time.
  • Plot the concentration of the reactant or product as a function of irradiation time.
  • The initial rate of the photoreaction can be determined from the slope of this plot.
  • The quantum yield (Φ) can then be calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Mandatory Visualizations

Photocleavage Mechanism of the Poc Group

The photolytic cleavage of the o-nitrobenzyl class of protecting groups, to which the Poc group belongs, proceeds through a well-established intramolecular redox reaction. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected substrate and form an o-nitrosobenzaldehyde byproduct.

Poc_Cleavage_Mechanism Poc_Protected Poc-Protected Substrate Excited_State Excited State Poc_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Substrate Released Substrate Cyclic_Intermediate->Released_Substrate Cleavage Byproduct o-Nitroso Byproduct Cyclic_Intermediate->Byproduct Cleavage

Caption: Proposed photocleavage mechanism of the Poc protecting group.

Experimental Workflow for Kinetic Studies

The following diagram illustrates the general workflow for conducting kinetic studies of photolabile protecting group cleavage.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Sample Preparation (PPG-Substrate Solution) Irradiation Controlled Irradiation (Defined Wavelength & Time) Sample_Prep->Irradiation Actinometry Actinometry (Light Source Calibration) Actinometry->Irradiation Monitoring Reaction Monitoring (e.g., HPLC, UV-Vis) Irradiation->Monitoring Data_Processing Data Processing (Concentration vs. Time) Monitoring->Data_Processing Calculation Calculation of Kinetic Parameters (Φ, t½) Data_Processing->Calculation

Caption: General experimental workflow for kinetic analysis of PPG cleavage.

Stability comparison of Poc-protected amines to other protecting groups under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be robust enough to withstand various reaction conditions while being selectively removable under specific, mild conditions. This guide provides a comprehensive comparison of the Propargyloxycarbonyl (Poc) protecting group with other commonly used amine protecting groups—Boc, Cbz, and Fmoc—focusing on their stability in acidic and basic environments. This analysis is supported by experimental data to facilitate an informed choice for your synthetic strategy.

The Propargyloxycarbonyl (Poc) group has emerged as a versatile protecting group for amines, offering unique orthogonality due to its distinct deprotection mechanism. Unlike many traditional protecting groups that are cleaved under acidic or basic conditions, the Poc group is exceptionally stable in both environments. This characteristic makes it an invaluable tool in complex syntheses where acid- or base-labile groups are present. One key finding is that the Poc group remains stable even after treatment with trifluoroacetic acid (TFA) at 25°C for one hour, conditions under which the widely used Boc group is readily cleaved[1].

Quantitative Comparison of Protecting Group Stability

To provide a clear and objective comparison, the following tables summarize the stability and deprotection conditions for Poc, Boc, Cbz, and Fmoc protecting groups.

Protecting GroupDeprotection ConditionReagentsTypical Reaction TimeStability to Other Conditions
Poc Neutral (Reductive Cleavage)Tetrathiomolybdate, etc.VariableStable to both acidic and basic conditions [1]
Boc AcidicTFA, HCl15 min - 4 hoursStable to base and hydrogenation
Cbz Hydrogenolysis / Strong AcidH₂, Pd/C; HBr/AcOHVariableStable to mild acid and base
Fmoc Basic20% Piperidine (B6355638) in DMF15 - 30 minutesStable to acid and hydrogenation

Stability Under Specific Deprotection Conditions

Protecting GroupStability in TFA (Acidic)Stability in Piperidine (Basic)
Poc Stable [1]Stable
Boc Labile Stable
Cbz Stable (mild acid), Labile (strong acid)Stable
Fmoc Stable [2]Labile [2]

Experimental Protocols

Detailed methodologies for the deprotection of each protecting group are provided below to illustrate the practical differences in their chemical stability and removal.

Poc Group Deprotection (Illustrative)
  • Reagents and Materials: Poc-protected amine, Benzyltriethylammonium tetrathiomolybdate, Acetonitrile.

  • Procedure: To a solution of the Poc-protected amine in acetonitrile, add benzyltriethylammonium tetrathiomolybdate. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Upon completion, the reaction is worked up by appropriate extraction and purification procedures to yield the free amine. Note: This is a representative protocol for its unique neutral deprotection; the Poc group is generally stable under the acidic and basic conditions listed below.

Boc Group Deprotection (Acidic Conditions)
  • Reagents and Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in DCM. Add TFA to the solution (typically 25-50% v/v). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is dried and concentrated to afford the deprotected amine.

Cbz Group Deprotection (Hydrogenolysis)
  • Reagents and Materials: Cbz-protected amine, Palladium on carbon (Pd/C, 10%), Hydrogen gas, Methanol.

  • Procedure: Dissolve the Cbz-protected amine in methanol. Add a catalytic amount of Pd/C. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to give the deprotected amine.

Fmoc Group Deprotection (Basic Conditions)
  • Reagents and Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the Fmoc-protected amine in DMF. Add piperidine to a final concentration of 20% (v/v). Stir the solution at room temperature for 15-30 minutes. Monitor the deprotection by TLC or LC-MS. Once the reaction is complete, the solvent and piperidine are typically removed in vacuo, and the crude product can be purified further if necessary.

Visualizing Orthogonality and Deprotection Pathways

The following diagrams, generated using the DOT language, illustrate the orthogonal relationships between these protecting groups and their respective deprotection pathways.

G cluster_poc Poc-Protected Amine cluster_boc Boc-Protected Amine cluster_cbz Cbz-Protected Amine cluster_fmoc Fmoc-Protected Amine Poc_Amine Poc-NH-R Free_Amine H₂N-R Poc_Amine->Free_Amine Neutral (e.g., Tetrathiomolybdate) Boc_Amine Boc-NH-R Boc_Amine->Free_Amine Acid (e.g., TFA) Cbz_Amine Cbz-NH-R Cbz_Amine->Free_Amine H₂/Pd-C Fmoc_Amine Fmoc-NH-R Fmoc_Amine->Free_Amine Base (e.g., Piperidine)

Caption: Deprotection pathways for common amine protecting groups.

G Compound Multi-Protected Molecule (Poc, Boc, Fmoc) Intermediate1 Poc, Boc Protected Compound->Intermediate1 Base (Fmoc Cleavage) Intermediate2 Poc, Fmoc Protected Compound->Intermediate2 Acid (Boc Cleavage) Intermediate3 Boc, Fmoc Protected Compound->Intermediate3 Neutral (Poc Cleavage) Final1 Poc Protected Intermediate1->Final1 Acid (Boc Cleavage) Final2 Boc Protected Intermediate1->Final2 Neutral (Poc Cleavage) Intermediate2->Final1 Base (Fmoc Cleavage) Final3 Fmoc Protected Intermediate2->Final3 Neutral (Poc Cleavage) Intermediate3->Final2 Base (Fmoc Cleavage) Intermediate3->Final3 Acid (Boc Cleavage)

Caption: Orthogonal deprotection strategy with Poc, Boc, and Fmoc.

Conclusion

The exceptional stability of the Poc protecting group under both acidic and basic conditions sets it apart from commonly used alternatives like Boc, Cbz, and Fmoc. This robustness allows for a truly orthogonal deprotection strategy, enabling chemists to selectively unmask other protected functional groups without affecting the Poc-protected amine. For researchers in drug development and complex molecule synthesis, the Poc group offers a powerful tool to navigate challenging synthetic pathways with greater flexibility and control. The choice of protecting group should always be guided by the specific requirements of the synthetic route, and the data presented here provides a solid foundation for making that critical decision.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-Phe(4-NH-Poc)-OH. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Safety GlassesMust have side shields to protect against splashes and flying particles.[1][2]
Face ShieldRecommended when there is a significant risk of splashing, to be worn in addition to safety glasses.[1][3]
Hand Disposable GlovesNitrile gloves are recommended for handling the solid compound and its solutions.[1][4] Always inspect gloves for tears or holes before use.[5]
Double GlovingConsider wearing two pairs of nitrile gloves for added protection, especially during prolonged handling or when working with larger quantities.[4]
Body Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination.[1][4][5]
Respiratory Dust Mask/RespiratorWhen handling the solid powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[6]

Experimental Workflow and Handling Protocols

Proper handling of this compound is critical to maintain the integrity of the compound and the safety of laboratory personnel. The following workflow outlines the key steps for handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_materials Gather Materials (Spatula, Weigh Paper, Solvent) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve clean_spills Clean Spills Immediately dissolve->clean_spills dispose_solid Dispose of Contaminated Solid Waste (Gloves, Weigh Paper) clean_spills->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid remove_ppe Remove PPE dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound

Step-by-Step Handling Procedure:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risks.

    • Before starting, ensure you have all necessary materials, including spatulas, weigh paper, and the appropriate solvent.

    • Don the required personal protective equipment as outlined in the table above.[1][4]

  • Weighing the Solid Compound :

    • Carefully weigh the desired amount of this compound using a clean spatula and weigh paper.

    • Avoid creating dust.[7] If any dust is generated, ensure it is contained within the fume hood.

  • Dissolving the Compound :

    • If preparing a solution, add the weighed solid to the appropriate solvent in a suitable container.

    • Common solvents for Fmoc-protected amino acids include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[8]

    • Cap the container and mix gently until the solid is fully dissolved.

  • Storage :

    • Store the solid compound in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

    • Solutions of Fmoc-amino acids in DMF are generally stable for at least a week when stored in a refrigerator.[9]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste :

    • Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, sealed waste container labeled for solid chemical waste.

    • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Liquid Waste :

    • Unused solutions and any liquid waste containing this compound should be collected in a clearly labeled, sealed container for liquid chemical waste.

    • Do not pour chemical waste down the drain.[7][10]

  • Decontamination :

    • Clean any spills immediately with an appropriate absorbent material.

    • Wash the work area thoroughly with soap and water after handling the compound.

Emergency Procedures:

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water.[7][10]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

  • If swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7][10]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always refer to your institution's specific safety guidelines and chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.